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  • Product: 2-Oxa-6-azaspiro[3.4]octane oxalate
  • CAS: 1408075-00-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 2-Oxa-6-azaspiro[3.4]octane Oxalate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the chemical properties of 2-Oxa-6-azaspiro[3.4]octane oxalate,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of 2-Oxa-6-azaspiro[3.4]octane oxalate, a valuable building block in modern medicinal chemistry. We will delve into its structure, synthesis, physicochemical characteristics, and its emerging role in drug discovery, offering field-proven insights and detailed protocols to empower your research and development endeavors.

Introduction: The Significance of the Spirocyclic Scaffold

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in drug discovery.[1] Their inherent three-dimensionality offers a distinct advantage over flat, sp2-hybridized aromatic systems, often leading to improved physicochemical properties such as solubility and metabolic stability, as well as enhanced target engagement.[1][2] The 2-Oxa-6-azaspiro[3.4]octane scaffold, in particular, is emerging as a valuable bioisostere for commonly used motifs like morpholine, offering a rigid and structurally novel framework for the design of new therapeutic agents.[3] This guide will focus on the oxalate salt of this spirocycle, a common form for handling and purification.

Chemical Identity and Structure

The nomenclature and representation of 2-Oxa-6-azaspiro[3.4]octane oxalate can vary among suppliers, leading to potential ambiguity. It is crucial to understand the different forms that may be encountered.

Oxalate vs. Hemioxalate

Commercial sources may list this compound as either an oxalate or a hemioxalate. This distinction lies in the stoichiometric ratio of the spirocyclic amine to oxalic acid.

  • Oxalate (1:1): One molecule of 2-Oxa-6-azaspiro[3.4]octane is associated with one molecule of oxalic acid.

  • Hemioxalate (2:1): Two molecules of 2-Oxa-6-azaspiro[3.4]octane are associated with one molecule of oxalic acid.

It is imperative for researchers to verify the specific form they are working with, as it will impact the molecular weight and subsequent experimental calculations. The information in this guide will primarily focus on the general properties of the oxalate salt, with molecular weights provided for both the 1:1 and 2:1 complexes where relevant.

Chemical Structure

The core structure consists of an oxetane ring and a pyrrolidine ring fused at a single carbon atom. The nitrogen atom of the pyrrolidine ring is protonated by the oxalic acid.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development.

PropertyValueSource/Comment
Molecular Formula C₈H₁₃NO₅ (Oxalate) / C₁₄H₂₄N₂O₆ (Hemioxalate)[3][4]
Molecular Weight 203.19 g/mol (Oxalate) / 316.36 g/mol (Hemioxalate)[3][4]
Appearance Off-white powder[4]
Solubility The free base is soluble in water.[5] The oxalate salt is expected to have good aqueous solubility. Solubility in organic solvents should be experimentally determined.
Melting Point Not experimentally determined in available literature. As an organic salt, a relatively high melting point with decomposition is expected.
pKa Not experimentally determined. The pKa of the protonated amine is expected to be in the range of 8-10, typical for secondary amines.
Flash Point (Free Base) 63°C (145°F)[6]
Density (Free Base) 1.08 g/cm³[6]

Note: The lack of extensive experimental data for the oxalate salt necessitates the use of data from the free base for some properties. This should be taken into consideration during experimental design.

Synthesis and Characterization

Synthesis of the Free Base (2-Oxa-6-azaspiro[3.4]octane)

The synthesis of the parent spirocycle can be achieved through various strategies, often involving the construction of the azetidine or cyclopentane ring.[7] A general approach involves the annulation of a four-membered ring onto a cyclopentane precursor or vice versa.[7] A reported method involves a [3+2] cycloaddition reaction, which can provide multi-gram quantities of the desired product.[3]

Formation of the Oxalate Salt

The oxalate salt can be prepared by reacting the free base with oxalic acid in a suitable solvent.

  • Dissolve one equivalent of 2-Oxa-6-azaspiro[3.4]octane (free base) in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or acetone).

  • In a separate flask, dissolve one equivalent (for the 1:1 oxalate) or 0.5 equivalents (for the 2:1 hemioxalate) of anhydrous oxalic acid in the same solvent, warming gently if necessary.

  • Slowly add the oxalic acid solution to the stirred solution of the free base at room temperature.

  • A precipitate should form upon addition. The mixture can be stirred for an additional 1-2 hours at room temperature and then cooled to 0-5°C to maximize precipitation.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Causality behind Experimental Choices: The choice of solvent is critical; it should be one in which the free base and oxalic acid are soluble, but the resulting oxalate salt is poorly soluble, thus facilitating its precipitation. Slow addition and cooling are employed to promote the formation of well-defined crystals and maximize the yield.

Spectroscopic Characterization (Predicted)

Due to the absence of published experimental spectra for 2-Oxa-6-azaspiro[3.4]octane oxalate, the following are predicted characteristics based on the structure and data from related compounds.

The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the oxetane and pyrrolidine rings. The protons adjacent to the oxygen and nitrogen atoms will be shifted downfield. The presence of the oxalate counterion may cause broadening of the N-H proton signal and the adjacent methylene protons.

The carbon NMR spectrum will feature distinct signals for the spiro carbon, the methylene carbons of both rings, and the carboxylate carbon of the oxalate. The carbons attached to the heteroatoms (oxygen and nitrogen) will resonate at lower field.

The IR spectrum is expected to exhibit characteristic absorption bands:

  • N-H stretch: A broad band in the region of 3200-2800 cm⁻¹, characteristic of a secondary ammonium salt.

  • C-H stretch: Bands around 2950-2850 cm⁻¹.

  • C=O stretch (oxalate): Strong absorption around 1720-1700 cm⁻¹.

  • C-O stretch (oxetane): A distinct band in the 1100-1000 cm⁻¹ region.

Under electrospray ionization (ESI) in positive mode, the mass spectrum should show a prominent peak for the protonated free base (m/z = 114.08).

Reactivity and Stability

  • Stability: The oxalate salt is generally a stable, crystalline solid, which is advantageous for storage and handling. It should be stored in a well-sealed container, protected from moisture.

  • Incompatibilities: The free base is incompatible with strong oxidizing agents, strong acids, reducing agents, and bases.[5] This suggests that the oxalate salt should also be handled with care and kept away from strong bases which would deprotonate the amine.

  • Reactivity: The primary site of reactivity is the secondary amine, which can be N-alkylated or N-acylated after neutralization to the free base. The oxetane ring is generally stable but can undergo ring-opening reactions under harsh acidic or nucleophilic conditions.

Applications in Research and Drug Discovery

The 2-Oxa-6-azaspiro[3.4]octane scaffold is a promising building block in medicinal chemistry, primarily due to its role as a rigid, three-dimensional bioisostere.

Bioisosteric Replacement

This spirocycle is often used as a replacement for more flexible or planar heterocycles like morpholine or piperazine.[3] This substitution can lead to:

  • Improved Pharmacokinetic Properties: The rigid nature of the spirocycle can block sites of metabolism, leading to increased metabolic stability.[8]

  • Enhanced Target Binding: The well-defined three-dimensional orientation of substituents can lead to more specific and potent interactions with biological targets.[1]

  • Novel Chemical Space: The use of this scaffold allows for the exploration of novel intellectual property.[2]

Therapeutic Potential

Derivatives of 2-Oxa-6-azaspiro[3.4]octane have shown promise in several therapeutic areas:

  • Oncology: The free base, 2-Oxa-6-azaspiro[3.4]octane, has been identified as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), showing activity against various EGFR-related cancer cell lines.[1][5]

  • Infectious Diseases: The related 2,6-diazaspiro[3.4]octane core has been incorporated into potent antitubercular agents.[9]

Safety and Handling

While specific toxicological data for the oxalate salt is limited, information for the free base and general hazard classifications for the oxalate provide guidance for safe handling.

  • Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.[4]

  • Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.

Conclusion

2-Oxa-6-azaspiro[3.4]octane oxalate is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its rigid, three-dimensional structure offers a compelling alternative to traditional heterocyclic scaffolds, with the potential to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. While there is a need for more comprehensive experimental data on the physicochemical properties of the oxalate salt, the available information on the free base and related spirocyclic systems provides a strong foundation for its application in the design and synthesis of novel therapeutics.

References

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • 6-Oxa-2-azaspiro[3.4]octane. PubChem. [Link]

  • Azaspirocycles as monoacylglycerol lipase modulators.
  • Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
  • Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications (RSC Publishing). [Link]

  • 2-Oxa-6-azaspiro[3.4]octane oxalate. PubChem. [Link]

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. [Link]

  • 2-Oxa-6-azaspiro[3.4]octane hemioxalate. Lead Sciences. [Link]

  • 2-Oxa-6-azaspiro[3.4]octane, 95%. Fisher Scientific. [Link]

Sources

Exploratory

The Ascendant Role of the 2-Oxa-6-azaspiro[3.4]octane Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: Embracing Three-Dimensionality in an Era of "Flat" Molecules The relentless pursuit of novel chemical entities with en...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Embracing Three-Dimensionality in an Era of "Flat" Molecules

The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore beyond the "flatland" of predominantly two-dimensional molecular architectures.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a compelling strategy to introduce three-dimensionality into drug candidates. This inherent structural rigidity and defined spatial arrangement of substituents can profoundly influence a molecule's physicochemical properties, often leading to improved aqueous solubility, metabolic stability, and target selectivity.[1] The increased fraction of sp3-hybridized carbons (Fsp3) in spirocycles is a key descriptor that has been correlated with a higher probability of clinical success.[1] Within this promising class of compounds, the 2-Oxa-6-azaspiro[3.4]octane scaffold is gaining traction as a versatile building block, particularly as a bioisosteric replacement for the ubiquitous morpholine moiety. This guide provides a comprehensive overview of the synthesis, biological activity, and therapeutic potential of this emerging scaffold.

The 2-Oxa-6-azaspiro[3.4]octane Scaffold: A Bioisostere of Morpholine with Enhanced Properties

The 2-Oxa-6-azaspiro[3.4]octane scaffold can be conceptualized as a conformationally constrained analogue of morpholine. The replacement of the flexible morpholine ring with this rigid spirocyclic system offers several potential advantages in drug design:

  • Precise Vectorial Orientation: The fixed spatial arrangement of the nitrogen and oxygen atoms, as well as any substituents on the rings, allows for a more precise and predictable interaction with the target protein.

  • Improved Physicochemical Properties: The introduction of a spirocyclic core can modulate lipophilicity (LogP/LogD) and aqueous solubility. In many cases, replacing a morpholine with an azaspirocycle has been shown to lower lipophilicity, which can be beneficial for overall drug-like properties.

  • Enhanced Metabolic Stability: The quaternary spirocyclic carbon can block potential sites of metabolism that are often associated with the methylene groups adjacent to the heteroatoms in morpholine.

  • Novelty and Intellectual Property: The use of this scaffold provides an opportunity to explore novel chemical space and secure new intellectual property.

Synthesis of the 2-Oxa-6-azaspiro[3.4]octane Core

The synthesis of the 2-Oxa-6-azaspiro[3.4]octane scaffold can be achieved through various synthetic routes. One common approach involves a [3+2] cycloaddition reaction, which allows for the efficient construction of the five-membered oxolane ring onto a pre-existing azetidine derivative. This method can provide multi-gram quantities of the scaffold in relatively high yields.

Below is a conceptual workflow for the synthesis of the 2-Oxa-6-azaspiro[3.4]octane core.

cluster_synthesis Conceptual Synthesis Workflow start Azetidine Precursor step1 [3+2] Cycloaddition start->step1 Reactant product 2-Oxa-6-azaspiro[3.4]octane Core step1->product Formation of Spirocycle

Caption: Conceptual workflow for the synthesis of the 2-Oxa-6-azaspiro[3.4]octane core.

Biological Activity of 2-Oxa-6-azaspiro[3.4]octane Derivatives

The primary reported biological activity of the 2-Oxa-6-azaspiro[3.4]octane scaffold is its role in the inhibition of the Epidermal Growth Factor Receptor (EGFR).[2] EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[3][4] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a key target for anti-cancer drug development.[3][4]

Derivatives incorporating the 2-Oxa-6-azaspiro[3.4]octane moiety have been shown to be potent inhibitors of EGFR, demonstrating greater potency than analogous compounds containing piperazine or morpholine.[2] This enhanced activity is likely due to the scaffold's ability to optimally position key pharmacophoric elements within the ATP-binding site of the EGFR kinase domain.

Scaffold Target Activity Reference
2-Oxa-6-azaspiro[3.4]octaneEpidermal Growth Factor Receptor (EGFR)Potent inhibitor; more potent than piperazine or morpholine analogues[2]
Mechanism of Action: Inhibition of the EGFR Signaling Pathway

The EGFR signaling pathway is a complex cascade of molecular events that ultimately leads to cell growth and proliferation. The binding of a ligand, such as EGF, to the extracellular domain of EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This, in turn, activates downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.

Small molecule inhibitors containing the 2-Oxa-6-azaspiro[3.4]octane scaffold are designed to compete with ATP for binding to the kinase domain of EGFR, thereby preventing the phosphorylation and activation of the receptor and blocking downstream signaling.

cluster_pathway EGFR Signaling Pathway and Inhibition cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR dimer Dimerization & Autophosphorylation EGFR->dimer RAS RAS dimer->RAS PI3K PI3K dimer->PI3K inhibitor 2-Oxa-6-azaspiro[3.4]octane Inhibitor inhibitor->dimer Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK proliferation Cell Proliferation, Survival ERK->proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->proliferation

Caption: Inhibition of the EGFR signaling pathway by a 2-Oxa-6-azaspiro[3.4]octane derivative.

Case Study: The 2,6-Diazaspiro[3.4]octane Scaffold - A Versatile Analogue

While the 2-Oxa-6-azaspiro[3.4]octane scaffold shows significant promise as an EGFR inhibitor, a broader range of biological activities has been reported for its close analogue, the 2,6-diazaspiro[3.4]octane scaffold. This diaza-analogue serves as an excellent case study to illustrate the therapeutic potential of the azaspiro[3.4]octane core.

The 2,6-diazaspiro[3.4]octane motif is considered an emerging privileged structure in drug discovery.[5] It has been incorporated into compounds with a diverse array of biological activities, including:

  • Antitubercular Agents: A series of nitrofuran carboxamides containing the 2,6-diazaspiro[3.4]octane core have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. One lead compound from this series displayed a remarkably potent minimal inhibitory concentration (MIC) of 0.016 µg/mL.[5]

  • Hepatitis B Capsid Protein Inhibitors

  • Menin-MLL1 Interaction Inhibitors for Cancer Treatment

  • MAP and PI3K Signaling Modulators

  • Selective Dopamine D3 Receptor Antagonists

  • VDAC1 Inhibitors for the Treatment of Diabetes

This wide range of biological targets highlights the versatility of the azaspiro[3.4]octane core as a scaffold for the development of novel therapeutics.

Experimental Protocols

General Protocol for EGFR Kinase Activity Assay

This protocol describes a general method for evaluating the inhibitory activity of compounds containing the 2-Oxa-6-azaspiro[3.4]octane scaffold against EGFR kinase.

Objective: To determine the in vitro inhibitory potency (IC50) of test compounds against EGFR kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

  • Add the diluted test compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known EGFR inhibitor as a positive control.

  • Add the EGFR kinase and the peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

cluster_workflow EGFR Kinase Assay Workflow start Compound Dilution step1 Add Compound to Plate start->step1 step2 Add Kinase and Substrate step1->step2 step3 Initiate Reaction with ATP step2->step3 step4 Incubate step3->step4 step5 Stop Reaction and Detect ADP step4->step5 step6 Measure Luminescence step5->step6 end Calculate IC50 step6->end

Caption: Workflow for a typical in vitro EGFR kinase inhibition assay.

Protocol for Antitubercular Activity Assay (adapted for 2,6-Diazaspiro[3.4]octane derivatives)

This protocol is adapted from studies on the antitubercular activity of 2,6-diazaspiro[3.4]octane derivatives and describes a method for determining the Minimum Inhibitory Concentration (MIC).[5]

Objective: To determine the in vitro antitubercular activity (MIC) of test compounds against Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Test compounds (dissolved in DMSO)

  • 96-well microplates

  • Resazurin sodium salt solution

  • Positive control drug (e.g., Isoniazid)

Procedure:

  • Prepare a serial dilution of the test compounds in Middlebrook 7H9 broth in a 96-well plate.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.

  • Add the bacterial inoculum to each well containing the test compound. Include wells with bacteria and DMSO (negative control) and wells with a positive control drug.

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add the resazurin solution to each well and incubate for a further 24 hours.

  • Visually assess the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Conclusion and Future Perspectives

The 2-Oxa-6-azaspiro[3.4]octane scaffold represents a valuable addition to the medicinal chemist's toolbox. Its demonstrated activity as a potent EGFR inhibitor highlights its potential in oncology drug discovery. While the publicly available data on its broader biological activities are currently limited, the extensive research on the analogous 2,6-diazaspiro[3.4]octane scaffold suggests that a rich and diverse pharmacology is waiting to be uncovered. Future research should focus on the synthesis and biological evaluation of a wider range of derivatives of the 2-Oxa-6-azaspiro[3.4]octane core to fully elucidate its therapeutic potential across various disease areas. The inherent three-dimensionality and favorable physicochemical properties of this scaffold make it a highly promising platform for the development of the next generation of innovative medicines.

References

  • National Institutes of Health. (n.d.). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]

  • Università degli Studi di Bari Aldo Moro. (n.d.). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Retrieved from [Link]

  • MDPI. (2023, March 10). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Retrieved from [Link]

  • National Institutes of Health. (2023, January 31). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Retrieved from [Link]

  • ChemRxiv. (n.d.). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Facile Synthesis of 2-azaspiro[3.4]octane. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 2-Oxa-6-azaspiro[3.4]octane Hemioxalate (CAS Number: 1408075-00-2)

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2-Oxa-6-azaspiro[3.4]octane hemioxalate, a spirocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Oxa-6-azaspiro[3.4]octane hemioxalate, a spirocyclic scaffold with significant potential in medicinal chemistry. Drawing upon available data and established principles of organic synthesis and pharmacology, this document details the compound's properties, a plausible synthetic route, its likely mechanism of action, and key considerations for its application in research and drug development.

Introduction: The Emergence of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern drug discovery, there is a continuous drive to explore novel chemical space to identify molecules with enhanced therapeutic profiles. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have garnered considerable attention for their inherent three-dimensional nature. This structural rigidity can confer several advantages over traditional flat, aromatic structures, including improved target specificity, enhanced metabolic stability, and better physicochemical properties such as solubility. The subject of this guide, 2-Oxa-6-azaspiro[3.4]octane hemioxalate, represents a promising building block within this class of compounds, particularly for the development of therapeutics targeting the central nervous system.

Physicochemical Properties

2-Oxa-6-azaspiro[3.4]octane hemioxalate is the hemioxalate salt of the parent compound, 2-Oxa-6-azaspiro[3.4]octane. The salt form is often utilized to improve the handling and solubility of the free base.

PropertyValueSource
CAS Number 1408075-00-2
Molecular Formula C₈H₁₃NO₅
Molecular Weight 203.19 g/mol
IUPAC Name 2-oxa-7-azaspiro[3.4]octane;oxalic acid
Appearance White to off-white solid (predicted)
Purity Typically available at ≥95% or ≥97%[1][2]

Note: Some properties are computed or predicted based on the structure and data for similar compounds.

The spirocyclic core, consisting of an oxetane and a pyrrolidine ring, imparts a rigid, three-dimensional conformation. The presence of the nitrogen atom in the pyrrolidine ring provides a site for functionalization, allowing for the exploration of structure-activity relationships. The oxalate counter-ion can participate in hydrogen bonding, which may influence the compound's solid-state properties and solubility.[2]

Synthesis and Characterization

Plausible Synthetic Workflow

The following proposed synthesis is a logical pathway to obtain the target compound.

G cluster_0 Step 1: Spirocycle Formation cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation Start Commercially available starting materials Intermediate1 Protected 2-Oxa-6-azaspiro[3.4]octane Start->Intermediate1 Multi-step synthesis involving cycloaddition or intramolecular cyclization Intermediate2 2-Oxa-6-azaspiro[3.4]octane (free base) Intermediate1->Intermediate2 Removal of protecting group (e.g., Boc, Cbz) Final 2-Oxa-6-azaspiro[3.4]octane hemioxalate Intermediate2->Final Reaction with oxalic acid

Caption: Plausible synthetic workflow for 2-Oxa-6-azaspiro[3.4]octane hemioxalate.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from the synthesis of a structurally similar compound, 2-Azaspiro[4.4]nonane Hemioxalate, and represents a viable approach.[3]

Step 1: Synthesis of a Suitable Precursor

A key step would be the construction of the spirocyclic core. A potential strategy involves a [3+2] cycloaddition reaction, which has been reported for the synthesis of the 2-oxa-6-azaspiro[3.4]octane scaffold.

Step 2: Formation of the Free Base

If a protecting group is used during the synthesis of the spirocycle, its removal is necessary to yield the free base, 2-Oxa-6-azaspiro[3.4]octane.

Step 3: Preparation of the Hemioxalate Salt

  • Materials: 2-Oxa-6-azaspiro[3.4]octane (free base), oxalic acid dihydrate, isopropanol (IPA), diethyl ether.

  • Procedure:

    • Dissolve the purified 2-Oxa-6-azaspiro[3.4]octane (2.0 equivalents) in isopropanol.

    • In a separate flask, dissolve oxalic acid dihydrate (1.0 equivalent) in a minimal amount of warm isopropanol.

    • Slowly add the oxalic acid solution to the amine solution with stirring.

    • A white precipitate of the hemioxalate salt should form. If precipitation is slow, it can be induced by cooling the mixture in an ice bath or by the addition of diethyl ether.

    • Stir the suspension for 1-2 hours at room temperature to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold isopropanol, and then with diethyl ether.

    • Dry the product under vacuum to a constant weight.

Analytical Characterization

The identity and purity of 2-Oxa-6-azaspiro[3.4]octane hemioxalate would be confirmed using standard analytical techniques. While specific data is not publicly available, chemical suppliers indicate the availability of NMR and HPLC data.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure of the spirocyclic core and the presence of the oxalate counter-ion.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be employed to determine the purity of the compound.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the parent compound.

Mechanism of Action and Pharmacological Potential

The primary interest in 2-Oxa-6-azaspiro[3.4]octane hemioxalate lies in its potential as a scaffold for the development of ligands targeting neuronal nicotinic acetylcholine receptors (nAChRs), specifically the α4β2 subtype.

The α4β2 Nicotinic Acetylcholine Receptor

The α4β2 nAChR is a ligand-gated ion channel widely expressed in the central nervous system. It plays a crucial role in various cognitive functions, including learning, memory, and attention. Dysfunction of this receptor is implicated in several neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.

Role as a Potential α4β2 nAChR Agonist

Spirocyclic amines are being explored as novel chemotypes for α4β2 nAChR agonists. The rigid three-dimensional structure of the 2-Oxa-6-azaspiro[3.4]octane core can orient pharmacophoric features in a precise spatial arrangement, potentially leading to high-affinity and selective binding to the receptor.

G Ligand 2-Oxa-6-azaspiro[3.4]octane Derivative Binding Binding to Receptor Ligand->Binding Receptor α4β2 nAChR Receptor->Binding Conformation Conformational Change Binding->Conformation Channel Ion Channel Opening Conformation->Channel Influx Cation Influx (Na+, Ca2+) Channel->Influx Depolarization Neuronal Depolarization Influx->Depolarization Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Response

Caption: Proposed mechanism of action for a 2-Oxa-6-azaspiro[3.4]octane-based α4β2 nAChR agonist.

As an agonist, a derivative of this scaffold would bind to the α4β2 nAChR, inducing a conformational change that opens the ion channel. The subsequent influx of cations, such as sodium and calcium, leads to neuronal depolarization and the modulation of downstream signaling pathways. This can result in the release of various neurotransmitters, including dopamine, acetylcholine, and glutamate, thereby influencing cognitive processes and behavior.

Applications in Drug Development

The unique structural features of 2-Oxa-6-azaspiro[3.4]octane hemioxalate make it an attractive starting point for the design of novel therapeutics.

  • Scaffold for Library Synthesis: The secondary amine in the pyrrolidine ring serves as a handle for the facile introduction of a wide range of substituents, enabling the creation of a library of diverse analogs for high-throughput screening.

  • Improved Drug-like Properties: The incorporation of a spirocyclic moiety can enhance the "three-dimensionality" of a molecule, a property often correlated with improved clinical success. This can lead to better solubility, metabolic stability, and a more favorable safety profile compared to planar aromatic compounds.[5]

  • Potential Therapeutic Areas:

    • Cognitive Disorders: Agonists of the α4β2 nAChR have shown promise in preclinical and clinical studies for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia.

    • Nicotine Addiction: Partial agonists of the α4β2 nAChR, such as varenicline, are effective smoking cessation aids.

    • Pain Management: The α4β2 nAChR is also involved in pain perception, suggesting a potential role for ligands targeting this receptor in the development of novel analgesics.

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 1408075-00-2 is not publicly available, information for a similar compound, 2-Oxa-6-azaspiro(3.3)heptane hemioxalate, provides general guidance.[6]

  • Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation, and may cause respiratory irritation.[1][6]

  • Precautionary Measures:

    • Use only in a well-ventilated area.

    • Wear protective gloves, protective clothing, and eye/face protection.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash hands thoroughly after handling.

    • Store in a dry, well-ventilated place. Keep container tightly closed.

It is imperative to consult the specific SDS provided by the supplier before handling this compound and to follow all recommended safety procedures.

Conclusion and Future Perspectives

2-Oxa-6-azaspiro[3.4]octane hemioxalate is a valuable and versatile building block for medicinal chemistry and drug discovery. Its rigid, three-dimensional spirocyclic structure offers the potential to design novel ligands with improved pharmacological and pharmacokinetic properties. The primary application of this scaffold is anticipated in the development of selective α4β2 nicotinic acetylcholine receptor agonists for the treatment of a range of central nervous system disorders. Further research is warranted to fully elucidate the synthetic accessibility, pharmacological profile, and therapeutic potential of derivatives of this promising spirocyclic amine. As our understanding of the structure-activity relationships of spirocyclic compounds grows, scaffolds like 2-Oxa-6-azaspiro[3.4]octane will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Azaspiro[4.
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Exploratory

An In-Depth Technical Guide to the Molecular Structure of 2-Oxa-6-azaspiro[3.4]octane Oxalate

This guide provides a comprehensive technical analysis of the molecular structure, properties, and significance of 2-Oxa-6-azaspiro[3.4]octane oxalate, a valuable building block for researchers, scientists, and professio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the molecular structure, properties, and significance of 2-Oxa-6-azaspiro[3.4]octane oxalate, a valuable building block for researchers, scientists, and professionals in drug development. We will delve into its structural features, conformational analysis, and the strategic rationale for its application in medicinal chemistry.

Introduction: The Rise of 3D Scaffolds in Medicinal Chemistry

In the pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemistry has progressively shifted from "flatland"—the realm of planar, aromatic compounds—towards molecules with greater three-dimensional (3D) complexity.[1] Spirocyclic scaffolds are at the forefront of this evolution. These unique structures, where two rings are joined by a single common atom, introduce conformational rigidity and a well-defined 3D architecture.[1]

The 2-Oxa-6-azaspiro[3.4]octane framework is a prime example of a modern, sp³-rich scaffold.[2] It combines two highly sought-after heterocyclic motifs: an oxetane and a pyrrolidine ring. The incorporation of an oxetane ring, a four-membered ether, is a contemporary strategy to replace gem-dimethyl groups or other lipophilic moieties, often leading to improved aqueous solubility, metabolic stability, and hydrogen bond accepting capability.[3][4] The pyrrolidine ring is a ubiquitous feature in numerous natural products and approved drugs, providing a robust anchor for further chemical elaboration.[5]

This guide will elucidate the molecular structure of the oxalate salt of 2-Oxa-6-azaspiro[3.4]octane, a form that enhances its stability and handling as a crystalline solid.

Molecular Structure and Core Properties

The compound consists of the protonated 2-Oxa-6-azaspiro[3.4]octane cation and the oxalate dianion, which neutralize each other. The CAS number for this chemical entity is 1408075-00-2.[6][7]

The 2-Oxa-6-azaspiro[3.4]octane Cation

The core of the molecule is the spirocyclic system where a four-membered oxetane ring and a five-membered pyrrolidine ring are fused at a single quaternary carbon atom. This spirocenter imparts significant rigidity to the structure.

Diagram: Chemical Structure of 2-Oxa-6-azaspiro[3.4]octane Oxalate

Caption: 2D representation of the ionic pair.

Conformational Insights

While a specific X-ray crystal structure for this exact oxalate salt is not publicly available, extensive crystallographic data on related spiro-oxetane and pyrrolidine systems allow for an expert-informed prediction of its conformation.[3][4][5]

  • Oxetane Ring: Contrary to a planar depiction, the four-membered oxetane ring is puckered. This puckering alleviates the eclipsing strain between adjacent methylene groups, a common feature for 3,3-disubstituted oxetanes.[4]

  • Pyrrolidine Ring: The five-membered pyrrolidine ring is also non-planar, typically adopting a flexible envelope or twist (half-chair) conformation to minimize torsional strain.[3]

  • Spirocenter: The central spiro carbon atom acts as a rigid pivot, fixing the relative orientation of the two rings. This results in specific spatial vectors for any substituents, a highly desirable trait for designing ligands with precise binding interactions.

Physicochemical Properties

The combination of the spiro-oxetane and the amine functionality, presented as an oxalate salt, results in a unique set of properties valuable in drug discovery.

PropertyValue / DescriptionSource
CAS Number 1408075-00-2[6][7]
Molecular Formula C₈H₁₃NO₅[8][9]
Molecular Weight 203.19 g/mol [8]
IUPAC Name 2-oxa-6-azaspiro[3.4]octane;oxalic acid[9]
Form Typically a crystalline solidInferred from oxalate salt form
Key Structural Features Spirocyclic, sp³-rich, contains oxetane and pyrrolidine rings[10]
Medicinal Chemistry Role A 3D building block; bioisostere for morpholine or piperidine[1][11]

Spectroscopic Characterization: A Predictive Analysis

For a compound to be used with confidence in a research setting, its structure must be unequivocally confirmed. Spectroscopic methods are the cornerstone of this validation. Below is a predictive summary of the expected spectroscopic data based on the known structure and data from analogous compounds.[12]

TechniquePredicted Observations
¹H NMR Complex multiplets are expected. Protons on carbons adjacent to the oxetane oxygen (OCH₂) would appear downfield (~4.0-4.8 ppm). Protons adjacent to the nitrogen (NCH₂) would also be downfield (~3.0-3.8 ppm), with further deshielding due to protonation. The remaining methylene protons on the pyrrolidine ring would resonate at a higher field (~1.8-2.5 ppm).
¹³C NMR Distinct signals for each carbon are expected. The carbons adjacent to the oxetane oxygen (OCH₂) would be in the ~65-75 ppm range. Carbons adjacent to the amine (NCH₂) would be in the ~45-55 ppm range. The unique spiro quaternary carbon would have a weak signal in the ~50-60 ppm range. The remaining pyrrolidine carbons would appear upfield (~25-35 ppm). The oxalate carbons would be highly deshielded (>160 ppm).[12]
IR Spectroscopy Strong, broad absorbances from the N⁺-H₂ stretches of the secondary ammonium salt (~2400-3000 cm⁻¹). C-O-C stretching of the oxetane ether around 980-1100 cm⁻¹. Very strong C=O stretching from the oxalate counter-ion (~1700-1750 cm⁻¹).
Mass Spectrometry (ESI+) The primary ion observed would correspond to the free base (the cation), C₆H₁₁NO, with an expected [M+H]⁺ peak at m/z 114.09. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Rationale for Use in Drug Development

The strategic incorporation of the 2-Oxa-6-azaspiro[3.4]octane scaffold is driven by its ability to solve common challenges in lead optimization.

Bioisosteric Replacement

This scaffold serves as an excellent non-classical bioisostere for common heterocycles like morpholine and piperidine.[11] Replacing a morpholine with a 2-oxa-6-azaspiro[3.3]heptane (a closely related structure) has been shown to decrease lipophilicity (logD) while increasing basicity, which can improve metabolic stability and modulate pharmacokinetic profiles.[11]

Improving Physicochemical Properties
  • Solubility: The oxetane's oxygen atom is an effective hydrogen bond acceptor, which can improve aqueous solubility compared to a more lipophilic carbocyclic analogue.[3][4]

  • Lipophilicity: The replacement of a flat aromatic ring or a simple alkyl chain with this sp³-rich spirocycle can reduce the molecule's overall lipophilicity, a key strategy to "escape from flatland" and improve clinical success rates.[1]

  • Metabolic Stability: The quaternary spirocenter and the inherent stability of the oxetane ring can block common sites of metabolic oxidation, enhancing the compound's half-life.

Diagram: Workflow for Scaffold Integration in Drug Discovery

G A Initial Lead Compound (e.g., contains morpholine) B Identify Liability (e.g., Poor Solubility, Metabolism) A->B C Hypothesize Bioisosteric Replacement B->C D Synthesize Analogue with 2-Oxa-6-azaspiro[3.4]octane C->D E In Vitro Profiling (Potency, ADME) D->E F Improved Properties? (Solubility, Stability, Potency) E->F G Advance Candidate F->G  Yes H Re-design F->H  No

Caption: Logic flow for utilizing the spiro scaffold in lead optimization.

Protocols for Structural Verification

To ensure trustworthiness in any research application, rigorous analytical confirmation is mandatory. The following outlines a standard operating procedure for verifying the identity and purity of 2-Oxa-6-azaspiro[3.4]octane oxalate.

Protocol: NMR Spectroscopic Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the oxalate salt should be water-soluble).

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Integrate all signals and assign them to the corresponding protons in the structure. The integral of the N⁺H₂ protons should correspond to two protons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment should be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, which aids in assignment. The quaternary spiro carbon will be absent in DEPT spectra.

  • Data Analysis: Compare the observed chemical shifts and coupling patterns with the predicted values. The data must be fully consistent with the 2-Oxa-6-azaspiro[3.4]octane oxalate structure.

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Infuse the sample directly into an ESI-TOF or ESI-Orbitrap mass spectrometer operating in positive ion mode.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

  • Data Analysis: Identify the [M+H]⁺ ion for the free base (C₆H₁₁NO). The measured exact mass should be within 5 ppm of the theoretical calculated mass (114.0913 for [C₆H₁₂NO]⁺). This provides unambiguous confirmation of the elemental formula.

Conclusion

2-Oxa-6-azaspiro[3.4]octane oxalate is more than a simple chemical building block; it is a sophisticated tool for modern medicinal chemists. Its molecular structure, characterized by a rigid, three-dimensional arrangement of an oxetane and a pyrrolidine ring, offers a compelling solution to many of the challenges faced in drug discovery. By providing a means to enhance physicochemical properties and explore novel chemical space, this scaffold empowers researchers to design and synthesize next-generation therapeutics with a higher probability of clinical success. Its proper characterization, as outlined in this guide, is the critical first step in unlocking its full potential.

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  • Grygorenko, O. O., et al. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Chemistry of Heterocyclic Compounds. [Link]

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Foundational

Foreword: Embracing Three-Dimensionality in Modern Drug Discovery

An In-depth Technical Guide to the Discovery and Synthesis of Novel Oxa-Azaspiro Compounds For decades, medicinal chemistry has been dominated by flat, aromatic structures. However, the industry's shift to tackle more co...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and Synthesis of Novel Oxa-Azaspiro Compounds

For decades, medicinal chemistry has been dominated by flat, aromatic structures. However, the industry's shift to tackle more complex biological targets, such as protein-protein interfaces, necessitates a departure from this "flatland".[1][2][3] Oxa-azaspiro compounds, which feature two rings sharing a single carbon atom with the inclusion of both oxygen and nitrogen heteroatoms, have emerged as powerful scaffolds to navigate this complex, three-dimensional chemical space.[1][2] Their inherent structural rigidity and defined spatial orientation of substituents offer a sophisticated tool for enhancing target engagement, selectivity, and overall drug-like properties.[2][4]

This guide provides an in-depth exploration of the core strategies for the discovery and synthesis of novel oxa-azaspiro compounds. It is designed for researchers, scientists, and drug development professionals, moving beyond simple protocols to explain the underlying causality and strategic considerations that drive modern synthetic chemistry in this exciting field.

The Rationale: Why Oxa-Azaspiro Scaffolds?

The strategic incorporation of an oxa-azaspiro core into a molecule is a deliberate choice aimed at optimizing its physicochemical and pharmacological profile. The spirocyclic nature imparts a high fraction of sp³-hybridized carbons (Fsp³), a parameter increasingly correlated with clinical success due to improved three-dimensionality.[2] This rigid framework reduces the molecule's conformational flexibility, which can pre-organize functional groups into an optimal orientation for binding, thereby enhancing potency and selectivity.[2][4]

Furthermore, the inclusion of an oxygen atom within the spirocyclic system offers distinct advantages. It can dramatically improve aqueous solubility and lower lipophilicity (logP/logD), critical parameters for favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[5][6][7] In some cases, replacing a carbon-based spirocycle with an oxa-spirocycle has been shown to increase water solubility by up to 40 times.[5][6][7]

G cluster_0 Structural Features cluster_1 Physicochemical Improvements cluster_2 Pharmacological Outcomes Spirocyclic Core Spirocyclic Core Increased Fsp3 Increased Fsp3 Spirocyclic Core->Increased Fsp3 Rigid 3D Structure Rigid 3D Structure Spirocyclic Core->Rigid 3D Structure Oxygen Heteroatom Oxygen Heteroatom Improved Solubility Improved Solubility Oxygen Heteroatom->Improved Solubility Lower Lipophilicity Lower Lipophilicity Oxygen Heteroatom->Lower Lipophilicity Nitrogen Heteroatom Nitrogen Heteroatom Novel Chemical Space Novel Chemical Space Nitrogen Heteroatom->Novel Chemical Space Favorable ADME Profile Favorable ADME Profile Increased Fsp3->Favorable ADME Profile Enhanced Potency & Selectivity Enhanced Potency & Selectivity Rigid 3D Structure->Enhanced Potency & Selectivity Improved Solubility->Favorable ADME Profile

Caption: Logical flow from structural features of oxa-azaspiro compounds to pharmacological benefits.

Key Synthetic Strategies & Methodologies

The accessibility of oxa-azaspiro compounds has historically been a barrier to their widespread adoption. However, recent advancements have furnished chemists with a robust toolkit of reliable and scalable synthetic routes.

Intramolecular Cyclization Approaches: The Power of Iodocyclization

One of the most general and powerful methods for creating oxa-spirocycles is iodocyclization.[5][6][7] This strategy typically involves an alkene tethered to a nucleophilic alcohol. The addition of an iodine source, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), triggers an electrophilic cyclization cascade, forming the oxa-ring and installing a reactive iodide handle for further functionalization.

This method is favored for its operational simplicity, high yields, and the strategic value of the resulting alkyl iodide, which serves as a versatile precursor for introducing further diversity via substitution reactions. A research team at Enamine developed a general approach that led to the synthesis of over 150 oxa-spirocyclic compounds using this key step.[5][6][7]

G Start Alkenyl Alcohol Precursor Step1 Electrophilic Activation (e.g., I2, NIS) Start->Step1 Intermediate Iodonium Ion Intermediate Step1->Intermediate Step2 Intramolecular Nucleophilic Attack Step3 Ring Closure Step2->Step3 Intermediate->Step2 Product Iodinated Oxa-Azaspirocycle Step3->Product Step4 Further Functionalization (e.g., SN2, coupling) Product->Step4 Final Diverse Analogs Step4->Final

Caption: General workflow for the synthesis of oxa-azaspirocycles via iodocyclization.

Experimental Protocol: Synthesis of an Iodinated Oxa-Spirocycle Intermediate [7]

  • Materials : Alkenyl alcohol precursor (1.0 equiv), N-Iodosuccinimide (NIS, 1.2 equiv), Dichloromethane (DCM, anhydrous), Sodium thiosulfate (Na₂S₂O₃) solution (saturated), Brine.

  • Procedure :

    • Dissolve the alkenyl alcohol precursor in anhydrous DCM under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add NIS portion-wise over 15 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction by adding saturated Na₂S₂O₃ solution and stir for 10 minutes.

    • Separate the organic layer. Wash with saturated Na₂S₂O₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : The crude product is typically purified by flash column chromatography on silica gel to yield the desired iodinated oxa-spirocycle. The causality here is clear: the electron-rich alkene attacks the electrophilic iodine, forming a transient iodonium ion that is immediately trapped by the tethered hydroxyl group in an intramolecular fashion, favoring the formation of the thermodynamically stable spirocyclic system.

Building from the Ground Up: Lactam/Lactone Olefination and Cyclopropanation

A highly effective and scalable approach for constructing azaspiro[2.n]alkane cores begins with commercially available N-Boc-protected lactams or lactones.[4][8] The key steps involve an olefination reaction (e.g., using the Tebbe or Petasis reagent) to convert the cyclic carbonyl into an exocyclic methylene group, followed by a cyclopropanation reaction.[4][8]

This strategy is particularly valuable for creating spiro-cyclopropane motifs, which are of high interest in medicinal chemistry. The sequence has been demonstrated on a multigram scale, highlighting its industrial applicability.[4][8] Subsequent diastereomeric separation and functional group interconversions provide access to a diverse set of building blocks, including carboxylic acids and amines.[8]

Multicomponent Reactions (MCRs) for Rapid Assembly

Diversity-oriented synthesis benefits greatly from multicomponent reactions, which allow for the rapid construction of complex molecules in a single pot. A notable MCR for azaspirocycle synthesis involves the condensation of N-diphenylphosphinoylimines, alkynes, zirconocene hydrochloride, and diiodomethane.[9] This process generates ω-unsaturated dicyclopropylmethylamines, which are versatile intermediates that can be converted into various functionalized azaspirocycles (e.g., 5-azaspiro[2.4]heptanes and 5-azaspiro[2.5]octanes) through subsequent ring-closing metathesis or reductive amination.[9]

Applications in Drug Discovery: Case Studies

The unique structural and physicochemical properties of oxa-azaspiro compounds have led to their successful application in various therapeutic areas.

Scaffold TypeTherapeutic Area/TargetKey Findings & InsightsReference
Oxa/azaspiro[1][10]trienones OncologyInduced mitochondria-mediated apoptosis in breast cancer (MCF-7) cell lines with GI50 values < 2 µM.[11][11]
1-Oxa-4-azaspiro[1][10]decanes OncologyShowed potent cytotoxicity against various cancer cell lines (A549, MDA-MB-231, Hela) with IC50 values as low as 0.10 µM.[12][12]
1-Oxa-8-azaspiro[4.5]decanes CNS / ImagingLigands exhibited nanomolar affinity for σ1 receptors (Ki = 0.47 - 12.1 nM) and served as potential brain imaging agents.[10][10]
2-Oxa-6-azaspiro[3.3]heptane MCHr1 AntagonistIncorporation lowered lipophilicity (ΔlogD = -1.2) and improved metabolic stability, leading to the discovery of AZD1979.[2][13][2][13]
1-Oxa-4,9-diazaspiro[5.5]undecane Pain (Opioid/Sigma-1)Compounds act as dual µ-opioid receptor agonists and σ1 receptor antagonists, showing potent analgesic activity with reduced side effects compared to oxycodone.[14][14]
Case Study: Enhancing Anticancer Activity

A series of twenty-seven oxa/azaspiro[1][10]trienone derivatives were synthesized and evaluated for their anticancer properties.[11] Several compounds demonstrated potent activity against the MCF-7 breast cancer cell line. Detailed mechanistic studies revealed that the lead compounds induced cell cycle arrest and apoptosis through the mitochondrial pathway, confirmed by assays measuring mitochondrial membrane potential, ROS generation, and caspase activity.[11] This work exemplifies how the spirotrienone scaffold can be exploited to develop potent apoptosis inducers.

Case Study: Bioisosteric Replacement for Improved Pharmacokinetics

In modern drug design, oxa-azaspiro motifs are increasingly used as bioisosteres for more common saturated heterocycles like piperidine or morpholine.[3][15] The replacement of a morpholine ring in a Melanin-Concentrating Hormone Receptor 1 (MCHr1) antagonist program with a 2-oxa-6-azaspiro[3.3]heptane moiety led to the discovery of AZD1979.[2][13] This strategic swap significantly lowered lipophilicity and improved metabolic stability without compromising permeability or introducing hERG liability, showcasing a field-proven strategy for optimizing drug-like properties.[2][13]

Conclusion and Future Outlook

Oxa-azaspiro compounds represent a significant step forward in the quest to escape chemical "flatland" and create more effective and safer therapeutics. The synthetic methodologies have matured, providing scalable and versatile routes to a wide array of these complex scaffolds. As our understanding of the interplay between three-dimensional structure and biological function deepens, the rational design and synthesis of novel oxa-azaspiro compounds will undoubtedly continue to be a highly fruitful area of research for drug discovery professionals. The ability to fine-tune physicochemical properties while precisely orienting pharmacophoric elements in 3D space ensures that these scaffolds will remain a cornerstone of modern medicinal chemistry for years to come.[1]

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  • Title: Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis Source: National Institutes of Health (NIH) URL: [Link]

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  • Title: (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design Source: ResearchGate URL: [Link]

  • Title: Advances in the Synthesis of Azaspiro[4.5]trienones Source: ResearchGate URL: [Link]

  • Title: One-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones Source: ResearchGate URL: [Link]

  • Title: Collection - Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols Source: Figshare URL: [Link]

  • Title: 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain Source: ACS Publications URL: [Link]

  • Title: Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Diversity-oriented synthesis of azaspirocycles Source: National Institutes of Health (NIH) URL: [Link]

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Exploratory

Unlocking New Dimensions in Drug Discovery: A Theoretical and Computational Guide to 2-Oxa-6-azaspiro[3.4]octane

Introduction: The Spirocyclic Advantage in Modern Medicinal Chemistry In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacolog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Spirocyclic Advantage in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among these, spirocyclic scaffolds have emerged as "privileged structures," offering a unique three-dimensional topology that can lead to enhanced target affinity, selectivity, and metabolic stability. The inherent rigidity of the spirocyclic core provides a predictable vector for the orientation of substituents, a critical factor in rational drug design. This guide delves into the theoretical and computational exploration of a promising, yet underexplored, member of this class: 2-Oxa-6-azaspiro[3.4]octane .

The replacement of a carbon atom with a heteroatom in a carbocyclic ring can profoundly influence a molecule's properties, including its polarity, hydrogen bonding capacity, and metabolic profile. The 2-Oxa-6-azaspiro[3.4]octane scaffold, an analogue of the medicinally significant 2,6-diazaspiro[3.4]octane core, presents an intriguing opportunity for fine-tuning these properties.[1] Notably, derivatives of 2-oxa-6-azaspiro[3.4]octane have been investigated as substitutes for morpholine in epidermal growth factor receptor (EGFR) inhibitors, demonstrating improved water solubility while maintaining potent antitumor activity.[2]

This technical guide provides a comprehensive framework for the theoretical and computational characterization of the 2-Oxa-6-azaspiro[3.4]octane core. We will explore its structural and electronic properties, conformational landscape, and spectroscopic signatures through a combination of quantum chemical calculations and molecular dynamics simulations. The methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust toolkit for leveraging this unique scaffold in the design of next-generation therapeutics.

I. Foundational Computational Methodologies: A Primer

A thorough in-silico investigation of 2-Oxa-6-azaspiro[3.4]octane necessitates a multi-faceted computational approach. The judicious selection of theoretical models and computational parameters is paramount for obtaining accurate and predictive results.

Density Functional Theory (DFT): The Workhorse of Quantum Chemistry

Density Functional Theory (DFT) has become the cornerstone of computational chemistry for its balance of accuracy and computational efficiency. For a molecule of this size, DFT methods are ideal for elucidating its electronic structure, geometry, and spectroscopic properties.

Causality Behind Method Selection:

  • Hybrid Functionals (e.g., B3LYP, PBE0): These functionals incorporate a portion of exact Hartree-Fock exchange, which is crucial for accurately describing the electronic environment of heteroatoms like oxygen and nitrogen. The B3LYP functional, in particular, has a long track record of providing reliable results for a wide range of organic molecules.[3]

  • Basis Sets (e.g., 6-311++G(d,p)): The choice of basis set determines the flexibility of the mathematical functions used to represent the atomic orbitals. A triple-zeta basis set like 6-311G, augmented with diffuse functions (++) to describe lone pairs and polarization functions (d,p) to account for non-spherical electron distributions, is recommended for obtaining high-quality results for geometry optimizations and property calculations.[3]

  • Solvation Models (e.g., PCM, SMD): To mimic the physiological environment, implicit solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) should be employed. These models account for the bulk electrostatic effects of a solvent (e.g., water or chloroform) on the molecule's properties.

Molecular Dynamics (MD) Simulations: Capturing the Dynamic Behavior

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. This is particularly important for understanding how the spirocycle will behave in a biological system, including its interactions with water and potential target proteins.

Causality Behind Method Selection:

  • Force Fields (e.g., AMBER, CHARMM): MD simulations rely on classical mechanics and employ force fields to describe the potential energy of the system. Force fields like AMBER (Assisted Model Building with Energy Refinement) and CHARMM (Chemistry at HARvard Macromolecular Mechanics) are well-parameterized for organic molecules and biomolecules, enabling the simulation of their dynamic behavior.

  • Explicit Solvation: Unlike the implicit models used in DFT, MD simulations typically employ explicit solvent models (e.g., TIP3P or SPC/E water models). This allows for the detailed analysis of specific solute-solvent interactions, such as hydrogen bonding.

  • Simulation Timescale: The length of an MD simulation is critical for observing relevant biological processes. Simulations on the order of nanoseconds to microseconds are typically required to capture conformational changes and interactions with binding partners.

II. Structural and Conformational Analysis: Mapping the Energetic Landscape

The three-dimensional structure and conformational flexibility of 2-Oxa-6-azaspiro[3.4]octane are key determinants of its biological activity. A comprehensive conformational analysis is therefore a critical first step in its computational characterization.

Geometry Optimization and Vibrational Analysis

The starting point for any computational study is to determine the molecule's lowest energy conformation.

Experimental Protocol: Geometry Optimization

  • Initial Structure Generation: Construct a 3D model of 2-Oxa-6-azaspiro[3.4]octane using a molecular builder.

  • DFT Calculation Setup:

    • Method: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Job Type: Optimization + Frequency

    • Solvation: PCM (Water)

  • Execution and Analysis: Run the calculation and verify that the optimized geometry corresponds to a true energy minimum by ensuring the absence of imaginary frequencies in the vibrational analysis.

The optimized geometry will provide key structural parameters such as bond lengths, bond angles, and dihedral angles. These can be compared with experimental data if available, or with data for analogous structures.

Table 1: Predicted Geometrical Parameters for 2-Oxa-6-azaspiro[3.4]octane (Illustrative)

ParameterBond/AnglePredicted Value (B3LYP/6-311++G(d,p))
Bond LengthC1-O21.43 Å
C5-N61.47 Å
C4-C5 (Spiro)1.56 Å
Bond AngleC1-O2-C3109.5°
C5-N6-C7112.0°
Dihedral AngleC1-C4-C5-C715.0°

Note: The values presented are illustrative and would be the output of the proposed DFT calculations.

Conformational Searching

The five-membered ring of the 2-Oxa-6-azaspiro[3.4]octane core can adopt different puckered conformations (e.g., envelope, twist). A systematic conformational search is necessary to identify all low-energy conformers and to understand the energy barriers between them.

Experimental Protocol: Conformational Search

  • Potential Energy Surface Scan: Perform a relaxed potential energy surface scan by systematically rotating key dihedral angles within the five-membered ring.

  • Re-optimization of Minima: Subject the energy minima identified from the scan to full geometry optimization at the B3LYP/6-311++G(d,p) level.

  • Transition State Search: For key interconversions, perform a transition state search (e.g., using the Berny algorithm) to determine the energy barriers.

Conformational_Interconversion Conformer_A Envelope Conformer TS Transition State Conformer_A->TS ΔE_act1 Conformer_B Twist Conformer Conformer_B->TS ΔE_act2 TS->Conformer_B

Caption: Conformational interconversion pathway of the five-membered ring.

III. Spectroscopic Properties: Bridging Theory and Experiment

Computationally predicted spectroscopic data, such as NMR and IR spectra, are invaluable for validating theoretical models against experimental findings and for aiding in the characterization of newly synthesized compounds.

NMR Spectroscopy

The calculation of nuclear magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method allows for the prediction of ¹H and ¹³C NMR chemical shifts.[4]

Experimental Protocol: NMR Chemical Shift Calculation

  • DFT Calculation Setup:

    • Method: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Job Type: NMR

    • Solvation: PCM (CDCl₃)

  • Referencing: Calculate the shielding tensor for a reference compound (e.g., tetramethylsilane, TMS) at the same level of theory. The chemical shift (δ) is then calculated as: δ = σ_ref - σ_sample.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Oxa-6-azaspiro[3.4]octane (Illustrative)

Carbon AtomPredicted Chemical Shift (ppm)
C168.5
C372.1
C4 (Spiro)45.3
C555.8
C748.2
C825.4

Note: The values presented are illustrative and would be the output of the proposed DFT calculations.

Infrared (IR) Spectroscopy

The vibrational frequencies and their corresponding intensities calculated from the frequency analysis provide a theoretical IR spectrum.

Experimental Protocol: IR Spectrum Calculation

  • Frequency Calculation: The vibrational frequencies are obtained from the same DFT calculation used for geometry optimization.

  • Scaling: It is common practice to scale the calculated frequencies by an empirical factor (typically around 0.96 for B3LYP) to account for anharmonicity and other systematic errors.[3]

IV. Quantum Chemical Properties and Reactivity

Delving deeper into the electronic structure of 2-Oxa-6-azaspiro[3.4]octane can provide insights into its reactivity and potential for forming intermolecular interactions.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.

FMO_Diagram HOMO HOMO (Highest Occupied Molecular Orbital) Energy_Gap Energy Gap (ΔE = E_LUMO - E_HOMO) HOMO->Energy_Gap LUMO LUMO (Lowest Unoccupied Molecular Orbital) Energy_Gap->LUMO

Caption: Frontier Molecular Orbital (FMO) energy level diagram.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding.

V. Pharmacological Relevance and Drug Design Implications

The true value of these computational studies lies in their application to drug design. The insights gained from the theoretical characterization of 2-Oxa-6-azaspiro[3.4]octane can guide the design of novel drug candidates with improved properties.

  • Scaffold Hopping and Bioisosterism: The 2-Oxa-6-azaspiro[3.4]octane core can be used as a bioisosteric replacement for other cyclic amines, such as piperidine and morpholine, to modulate properties like lipophilicity and basicity.[5]

  • Structure-Activity Relationship (SAR) Studies: By computationally evaluating a library of substituted 2-Oxa-6-azaspiro[3.4]octane derivatives, researchers can build predictive SAR models to guide synthetic efforts towards more potent and selective compounds.

  • Molecular Docking: The optimized conformation of the spirocycle can be used in molecular docking studies to predict its binding mode and affinity to a biological target.

VI. Conclusion

The 2-Oxa-6-azaspiro[3.4]octane scaffold represents a compelling starting point for the development of novel therapeutics. Its unique three-dimensional structure and the presence of both an ether and an amine functionality offer a rich chemical space for exploration. The theoretical and computational methodologies outlined in this guide provide a comprehensive roadmap for elucidating the fundamental properties of this promising molecular core. By integrating these in-silico techniques into the drug discovery workflow, researchers can accelerate the design and development of innovative medicines with improved efficacy and safety profiles.

References

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(12), 3056–3065. [Link]

  • Grygorenko, O. O., Khavryuchenko, O. V., & Komarov, I. V. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2537. [Link]

  • PubChem. (n.d.). 6-Oxa-2-azaspiro[3.4]octane. National Center for Biotechnology Information. Retrieved from [Link]

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831–834. [Link]

  • Mykhailiuk, P. K. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1).
  • Request PDF. (2025, August 7). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Retrieved from [Link]

  • Wawrzyniak, P., & Dziuk, B. (2017). Conformational study of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment in 8-tert-butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione stereoisomers. Acta Crystallographica Section C: Structural Chemistry, 73(Pt 7), 670–676. [Link]

  • Kutu, N., & Çırak, Ç. (2014). Analysis of ground-state conformation, vibrational frequencies and 1 H- and 13C-NMR chemical shifts of acetylsalicylic acid (aspirin) using ab initio HF and DFT calculations. Journal of Molecular Structure, 1074, 143-153.
  • Gkikas, M., & Petrakis, P. V. (2018). DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments. Molecules, 23(10), 2533. [Link]

  • Wawer, I., & Jasiński, M. (2022). 13 C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. Molecules, 27(14), 4613. [Link]

  • Scott, J. S., & Williams, G. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1145–1150. [Link]

  • ResearchGate. (2014). Analysis of ground-state conformation, vibrational frequencies and 1 H- and 13C-NMR chemical shifts of acetylsalicylic acid (aspirin) using ab initio HF and DFT calculations. Retrieved from [Link]

  • S. V., S. S., & S. M. (2022). Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent. Journal of Molecular Structure, 1248, 131454. [Link]

Sources

Foundational

The Ascendancy of the 2-Oxa-6-azaspiro[3.4]octane Scaffold: A Technical Guide to Unlocking Novel Chemical Space

Abstract In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly venturing beyond the confines of traditional, planar chemical structures. The exploration of three-dimensional (3D) scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly venturing beyond the confines of traditional, planar chemical structures. The exploration of three-dimensional (3D) scaffolds has emerged as a powerful strategy to enhance potency, selectivity, and pharmacokinetic properties. Among these, the 2-oxa-6-azaspiro[3.4]octane core has garnered significant attention as a versatile and highly valuable building block. This guide provides an in-depth exploration of the chemical space surrounding 2-oxa-6-azaspiro[3.4]octane derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the synthetic intricacies of this unique scaffold, its profound impact on critical physicochemical parameters, and its successful application in the design of next-generation therapeutics, supported by detailed protocols and mechanistic insights.

Introduction: The Strategic Imperative for 3D Scaffolds

The concept of "escaping flatland" in medicinal chemistry underscores a critical need to move beyond predominantly two-dimensional molecular architectures.[1] Molecules with greater sp³ character often exhibit improved aqueous solubility, reduced off-target toxicity, and enhanced binding affinity through more defined and spatially diverse interactions with biological targets.[1] Spirocyclic systems, which feature two rings sharing a single atom, are exemplary 3D scaffolds that rigidly orient substituents in distinct vectors, thereby enabling a more precise exploration of a target's binding pocket.[1]

The 2-oxa-6-azaspiro[3.4]octane scaffold, a bioisostere of commonly used motifs like morpholine and piperazine, has emerged as a particularly attractive framework. Its unique topology, combining a strained oxetane ring with a pyrrolidine ring, imparts a distinct set of physicochemical properties that can be leveraged to overcome common drug discovery challenges.

Navigating the Synthetic Landscape: Assembling the 2-Oxa-6-azaspiro[3.4]octane Core

The efficient and scalable synthesis of the 2-oxa-6-azaspiro[3.4]octane core is paramount to its widespread adoption in drug discovery programs. Several synthetic strategies have been developed, with the choice of route often dictated by the desired substitution pattern and scale of production. A highly effective and convergent approach involves a [3+2] cycloaddition reaction.[2]

Retrosynthetic Analysis and Key Strategic Considerations

A logical retrosynthetic disconnection of the 2-oxa-6-azaspiro[3.4]octane core points towards a key [3+2] cycloaddition between an azomethine ylide precursor and an exocyclic methylene oxetane. This strategy offers a high degree of modularity, allowing for the introduction of diversity at multiple points in the synthetic sequence.

G 2-Oxa-6-azaspiro[3.4]octane 2-Oxa-6-azaspiro[3.4]octane Retrosynthesis Retrosynthesis 2-Oxa-6-azaspiro[3.4]octane->Retrosynthesis Key Disconnection Key Disconnection Retrosynthesis->Key Disconnection [3+2] Cycloaddition Azomethine Ylide Precursor Azomethine Ylide Precursor Key Disconnection->Azomethine Ylide Precursor Exocyclic Methylene Oxetane Exocyclic Methylene Oxetane Key Disconnection->Exocyclic Methylene Oxetane Starting Materials Starting Materials Azomethine Ylide Precursor->Starting Materials Exocyclic Methylene Oxetane->Starting Materials Amino Acid Derivative Amino Acid Derivative Starting Materials->Amino Acid Derivative 3-Oxo-oxetane Derivative 3-Oxo-oxetane Derivative Starting Materials->3-Oxo-oxetane Derivative

Caption: Retrosynthetic analysis of the 2-oxa-6-azaspiro[3.4]octane core.

Experimental Protocol: Synthesis of N-Boc-2-oxa-6-azaspiro[3.4]octane

This protocol provides a detailed, step-by-step methodology for the synthesis of the N-Boc protected 2-oxa-6-azaspiro[3.4]octane, a key intermediate for further functionalization. The procedure is adapted from established methods for the synthesis of related azaspirocycles.[3]

Step 1: Synthesis of tert-butyl 3-oxoazetidine-1-carboxylate

This starting material can be prepared from commercially available precursors through established literature procedures.

Step 2: Horner-Wadsworth-Emmons Olefination

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.15 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C, add triethylphosphonoacetate (1.2 equiv.) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equiv.) in THF.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the corresponding α,β-unsaturated ester.

Step 3: [3+2] Cycloaddition

  • Prepare a solution of the α,β-unsaturated ester (1.0 equiv.) and an appropriate azomethine ylide precursor (e.g., from the condensation of an amino acid ester and an aldehyde) in a suitable solvent such as toluene.

  • Heat the reaction mixture to reflux until the starting materials are consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired spirocyclic product.

Step 4: Deprotection and N-Boc Protection

  • The resulting cycloadduct can be deprotected under standard conditions (e.g., hydrogenolysis for a benzyl group).

  • The free amine is then protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a solvent such as dichloromethane to yield N-Boc-2-oxa-6-azaspiro[3.4]octane.

The Physicochemical Impact: A Paradigm Shift in Drug-like Properties

The incorporation of the 2-oxa-6-azaspiro[3.4]octane moiety can profoundly and predictably alter the physicochemical properties of a parent molecule. This strategic replacement of traditional heterocycles offers a powerful tool for optimizing drug candidates.

Lipophilicity and Aqueous Solubility

A key advantage of the 2-oxa-6-azaspiro[3.4]octane scaffold is its ability to modulate lipophilicity (LogP/LogD). While the addition of carbon atoms would intuitively increase lipophilicity, the introduction of the polar oxetane ring often leads to a decrease in LogD₇.₄, thereby enhancing aqueous solubility.[4] This is a critical parameter for improving oral bioavailability and reducing the potential for off-target hydrophobic interactions.

MoietyParent Compound LogD₇.₄2-Oxa-6-azaspiro[3.4]octane Analog LogD₇.₄ΔLogD₇.₄Reference
Morpholine1.50.3-1.2Fictional Example
Piperazine2.11.0-1.1Fictional Example

Note: The data in this table is illustrative and intended to demonstrate the potential impact of the scaffold. Actual changes in LogD will be context-dependent.

Metabolic Stability

The rigid, spirocyclic nature of the 2-oxa-6-azaspiro[3.4]octane core can shield adjacent functional groups from metabolic enzymes, thereby improving metabolic stability.[1] This can lead to a longer half-life and reduced clearance, ultimately enhancing the in vivo efficacy of a drug candidate.

Medicinal Chemistry Applications: Targeting a Diverse Range of Biological Space

The unique structural and physicochemical properties of the 2-oxa-6-azaspiro[3.4]octane scaffold have led to its successful application in a variety of therapeutic areas.

Kinase Inhibition: A Case Study in EGFR Modulation

The 2-oxa-6-azaspiro[3.4]octane moiety has been effectively employed as a substitute for morpholine and piperazine in the design of epidermal growth factor receptor (EGFR) inhibitors.[2][5] In one study, a derivative incorporating this scaffold demonstrated potent inhibitory activity against EGFR, highlighting its utility in oncology drug discovery.[2] The spirocyclic core's ability to orient substituents in a precise manner allows for optimal interactions with the kinase hinge region and other key binding pockets.

G EGFR Kinase Domain EGFR Kinase Domain ATP Binding Pocket ATP Binding Pocket EGFR Kinase Domain->ATP Binding Pocket Hinge Region Hinge Region ATP Binding Pocket->Hinge Region 2-Oxa-6-azaspiro[3.4]octane Derivative 2-Oxa-6-azaspiro[3.4]octane Derivative Spirocyclic Core Spirocyclic Core 2-Oxa-6-azaspiro[3.4]octane Derivative->Spirocyclic Core Substituent 1 Substituent 1 2-Oxa-6-azaspiro[3.4]octane Derivative->Substituent 1 Substituent 2 Substituent 2 2-Oxa-6-azaspiro[3.4]octane Derivative->Substituent 2 Spirocyclic Core->Hinge Region Precise Orientation Substituent 1->ATP Binding Pocket Key Interactions

Caption: Interaction of a 2-oxa-6-azaspiro[3.4]octane derivative with the EGFR kinase domain.

Exploring New Frontiers: Antitubercular Activity

The versatility of the related 2,6-diazaspiro[3.4]octane core has been demonstrated in the development of potent antitubercular agents.[6][7] This suggests that the 2-oxa-6-azaspiro[3.4]octane scaffold could also be a valuable component in the design of novel therapeutics for infectious diseases. The ability to readily functionalize the nitrogen atom allows for the introduction of a wide range of pharmacophoric elements to target various biological pathways.

Structure-Activity Relationships (SAR): Guiding the Path to Optimized Leads

Systematic exploration of the chemical space around the 2-oxa-6-azaspiro[3.4]octane core is crucial for elucidating structure-activity relationships and optimizing lead compounds. Key points of diversification include the nitrogen atom of the pyrrolidine ring and the carbon atoms of both the oxetane and pyrrolidine rings.

G 2-Oxa-6-azaspiro[3.4]octane Core 2-Oxa-6-azaspiro[3.4]octane Core Diversification Points Diversification Points 2-Oxa-6-azaspiro[3.4]octane Core->Diversification Points N-Functionalization N-Functionalization Diversification Points->N-Functionalization C-Functionalization (Oxetane) C-Functionalization (Oxetane) Diversification Points->C-Functionalization (Oxetane) C-Functionalization (Pyrrolidine) C-Functionalization (Pyrrolidine) Diversification Points->C-Functionalization (Pyrrolidine) Biological Activity Biological Activity N-Functionalization->Biological Activity Modulates Potency & Selectivity C-Functionalization (Oxetane)->Biological Activity Fine-tunes Physicochemical Properties C-Functionalization (Pyrrolidine)->Biological Activity Explores Binding Pocket

Caption: Key diversification points for SAR studies of the 2-oxa-6-azaspiro[3.4]octane scaffold.

Conclusion: A Scaffold Poised for Impact

The 2-oxa-6-azaspiro[3.4]octane scaffold represents a significant advancement in the medicinal chemist's toolkit. Its unique three-dimensional architecture, coupled with its ability to favorably modulate key physicochemical properties, makes it an invaluable building block for the design of novel therapeutics. The synthetic accessibility of this core, particularly through convergent strategies like [3+2] cycloadditions, ensures its continued and expanded use in drug discovery programs. As the demand for innovative and effective medicines grows, the exploration of the rich chemical space surrounding the 2-oxa-6-azaspiro[3.4]octane core will undoubtedly lead to the discovery of the next generation of breakthrough therapies.

References

  • National Center for Biotechnology Information. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. PubMed. Retrieved from [Link]

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(13), 3056–3065. [Link]

  • ResearchGate. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Retrieved from [Link]

  • MDPI. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Facile Synthesis of 2‐azaspiro[3.4]octane. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PubMed. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for 2-Oxa-6-azaspiro[3.4]octane Oxalate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract The pursuit of novel chemical matter with enhanced three-dimensionality is a cornerstone of modern drug...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The pursuit of novel chemical matter with enhanced three-dimensionality is a cornerstone of modern drug discovery. The departure from "flatland" has led to molecules with improved physicochemical properties, target selectivity, and overall clinical success rates. Within this landscape, spirocyclic scaffolds have emerged as privileged structures. This guide provides an in-depth technical overview of 2-Oxa-6-azaspiro[3.4]octane , a unique and promising scaffold, presented here as its oxalate salt for improved handling and bioavailability. We will explore its strategic application as a bioisostere, its relevance in targeting kinases such as the Epidermal Growth Factor Receptor (EGFR), and provide detailed protocols for its evaluation from bench to in vivo studies.

The Strategic Value of the 2-Oxa-6-azaspiro[3.4]octane Scaffold

Spirocyclic systems, characterized by two rings sharing a single atom, offer a rigid and defined three-dimensional geometry.[1] This structural feature is paramount in drug design for several reasons:

  • Vectorial Projection: The fixed spatial orientation of substituents on the spirocyclic core allows for precise interaction with target proteins, potentially leading to enhanced potency and selectivity.[2]

  • Improved Physicochemical Properties: The introduction of sp³-rich centers generally correlates with increased aqueous solubility, decreased lipophilicity, and improved metabolic stability when compared to their flat aromatic counterparts.[3][4]

  • Novel Chemical Space: The use of scaffolds like 2-Oxa-6-azaspiro[3.4]octane provides access to novel and patentable chemical entities.[4]

The 2-Oxa-6-azaspiro[3.4]octane motif can be considered a valuable bioisostere for commonly used heterocycles such as morpholine and piperazine.[5] Its unique oxetane-pyrrolidine fusion offers a distinct conformational profile and basicity, which can be leveraged to optimize a lead compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3][6]

Table 1: Physicochemical Properties of 2-Oxa-6-azaspiro[3.4]octane and its Oxalate Salt

Property2-Oxa-6-azaspiro[3.4]octane (Free Base)2-Oxa-6-azaspiro[3.4]octane OxalateSource
Molecular Formula C₆H₁₁NOC₈H₁₃NO₅[7][8]
Molecular Weight 113.16 g/mol 203.19 g/mol [7][8]
Appearance -Off-white powder[9]
Storage Keep in dark place, sealed in dry, 2-8°CSealed in dry, Room Temperature or 2-8°C[7][10]

The oxalate salt form is often preferred for research purposes due to its crystalline nature, which can improve stability and ease of handling compared to the free base. The oxalate moiety can also influence solubility and dissolution rates.[2][11]

Application in Kinase Inhibition: Targeting EGFR

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in cell proliferation, differentiation, and survival.[12] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a well-validated therapeutic target.[12] 2-Oxa-6-azaspiro[3.4]octane has been identified as a scaffold of interest for developing EGFR inhibitors. It has been shown to have inhibitory activity against various EGFR-related cell lines, including both parental and mutant strains.[9]

Mechanism of Action and Signaling Pathway

EGFR inhibitors typically bind to the ATP-binding site within the kinase domain, preventing the autophosphorylation of tyrosine residues in the C-terminal domain.[13] This blockage abrogates downstream signaling through key pathways such as the RAS-RAF-MAPK and PI3K/AKT pathways, ultimately leading to a reduction in cell proliferation and the induction of apoptosis.[13][14]

EGFR_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular EGFR EGFR GRB2 GRB2 EGFR->GRB2 Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K EGF EGF Ligand EGF->EGFR Binding & Dimerization Inhibitor 2-Oxa-6-azaspiro[3.4]octane Derivative (Inhibitor) Inhibitor->EGFR Blocks ATP Binding ATP ATP ADP ADP RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Experimental Protocols

The following protocols are provided as a guide for the initial characterization of a novel compound containing the 2-Oxa-6-azaspiro[3.4]octane oxalate scaffold. It is essential to optimize these protocols for specific compounds and experimental systems.

Preparation of Stock Solutions

Causality: The oxalate salt form may have different solubility characteristics than the free base. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of organic compounds for in vitro assays. For in vivo studies, a formulation that is well-tolerated and ensures bioavailability is crucial.

Protocol:

  • For in vitro assays:

    • Prepare a 10 mM stock solution of 2-Oxa-6-azaspiro[3.4]octane oxalate in sterile, anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

  • For in vivo administration (Oral Gavage):

    • A common formulation vehicle for oral administration is 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.

    • To prepare the dosing solution, first create a suspension of the compound in a small amount of the vehicle to form a paste.

    • Gradually add the remaining vehicle while vortexing or sonicating to ensure a uniform suspension.

    • Prepare fresh daily before administration.

In Vitro Biochemical Kinase Assay

Causality: A biochemical assay directly measures the compound's ability to inhibit the enzymatic activity of the purified kinase, providing a direct measure of target engagement and potency (e.g., IC₅₀). The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies ADP produced during the kinase reaction.

In_Vitro_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection (ADP-Glo™) Compound_Prep Prepare serial dilutions of test compound in DMSO Incubate Incubate kinase with test compound (30 min) Compound_Prep->Incubate Reagent_Prep Prepare kinase, substrate, and ATP solutions in assay buffer Reagent_Prep->Incubate Start_Rxn Initiate reaction with ATP/Substrate mix (60 min) Incubate->Start_Rxn Add_Reagent1 Add ADP-Glo™ Reagent to deplete ATP (40 min) Start_Rxn->Add_Reagent1 Add_Reagent2 Add Kinase Detection Reagent to generate luminescence (30 min) Add_Reagent1->Add_Reagent2 Read_Luminescence Read luminescence on a plate reader Add_Reagent2->Read_Luminescence Data_Analysis Calculate IC₅₀ values Read_Luminescence->Data_Analysis

Protocol (Adapted from ADP-Glo™ Kinase Assay):

  • Reagents:

    • Recombinant human EGFR (wild-type or mutant)

    • Poly(Glu,Tyr) 4:1 peptide substrate

    • ATP

    • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Test compound (serially diluted)

  • Procedure:

    • Add 2.5 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the EGFR enzyme and substrate in kinase assay buffer.

    • Allow the enzyme and inhibitor to pre-incubate for 30 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and deplete remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert ADP to ATP and generate a luminescent signal by adding 20 µL of Kinase Detection Reagent. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Proliferation Assay

Causality: A cell-based assay assesses the compound's ability to inhibit cell growth in a more physiologically relevant context, taking into account cell permeability and off-target effects. NSCLC (Non-Small Cell Lung Cancer) cell lines with known EGFR mutation status are ideal models.

Protocol:

  • Cell Lines:

    • A549: EGFR wild-type

    • NCI-H1975: EGFR L858R/T790M double mutant (resistant to first-generation inhibitors)

    • HCC827: EGFR exon 19 deletion (sensitive to first-generation inhibitors)

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound (typically from 10 µM to 0.1 nM) or DMSO as a vehicle control.

    • Incubate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

    • Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTT assay.

  • Data Analysis:

    • Normalize the viability data to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI₅₀ (concentration for 50% growth inhibition).

Off-Target Selectivity Profiling (Kinome Scan)

Causality: To ensure the compound's desired effect is due to on-target inhibition and to predict potential side effects, it is crucial to assess its selectivity across the human kinome. A kinome scan service (e.g., KINOMEscan™) provides a broad assessment of off-target binding.[15][16]

Protocol (Conceptual):

  • Submit the test compound to a commercial kinome profiling service.

  • Typically, the compound is screened at a fixed concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., >400).

  • The results are reported as percent inhibition or binding affinity for each kinase in the panel.

  • Follow-up dose-response assays should be performed for any significant off-target hits to determine their IC₅₀ values.

  • The data can be visualized using a TREEspot™ diagram to map the selectivity profile.

In Vivo Tumor Xenograft Study

Causality: An in vivo study is essential to evaluate the compound's anti-tumor efficacy in a living organism. Nude mice bearing xenografts of human cancer cell lines are a standard model.

In_Vivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Study Endpoint Implant Implant human tumor cells (e.g., NCI-H1975) subcutaneously in nude mice Tumor_Growth Allow tumors to grow to a palpable size (e.g., 100-200 mm³) Implant->Tumor_Growth Randomize Randomize mice into treatment groups Tumor_Growth->Randomize Administer Administer test compound, vehicle, or positive control daily via oral gavage Randomize->Administer Monitor Monitor tumor volume and body weight regularly (2-3 times/week) Administer->Monitor Euthanize Euthanize mice when tumors reach endpoint or at study conclusion Monitor->Euthanize Endpoint Data_Analysis Analyze tumor growth inhibition (TGI) Monitor->Data_Analysis Harvest Harvest tumors for pharmacodynamic analysis (e.g., Western blot) Euthanize->Harvest Harvest->Data_Analysis

Protocol (General):

  • Animal Model:

    • Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

  • Tumor Implantation:

    • Subcutaneously inject NCI-H1975 cells (e.g., 5 x 10⁶ cells in Matrigel) into the flank of each mouse.

  • Treatment:

    • Once tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups (e.g., vehicle control, test compound at various doses, positive control like osimertinib).

    • Administer the compound daily by oral gavage.

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint and Analysis:

    • Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

    • At the end of the study, euthanize the animals and excise the tumors.

    • A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot to assess EGFR phosphorylation).

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group.

Conclusion and Future Directions

The 2-Oxa-6-azaspiro[3.4]octane scaffold represents a valuable building block in the medicinal chemist's toolkit. Its unique three-dimensional structure and potential to serve as a bioisosteric replacement for traditional heterocycles make it an attractive starting point for the design of novel kinase inhibitors and other therapeutics. The oxalate salt provides a convenient form for handling and formulation in early-stage discovery. The protocols outlined in this guide provide a comprehensive framework for the systematic evaluation of compounds incorporating this promising scaffold, from initial biochemical characterization to in vivo efficacy studies. Further exploration of this and related spirocyclic systems will undoubtedly contribute to the development of the next generation of targeted therapies.

References

  • Taylor & Francis Online. (2024, January 11). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Retrieved January 21, 2026, from [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 2-Oxa-6-azaspiro[3.4]octane oxalate. Retrieved January 21, 2026, from [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved January 21, 2026, from [Link]

  • Scott, J. D., & Pawson, T. (2009). Cell signaling in space and time: where proteins come together and when they're apart. Science, 326(5957), 1220-1224.
  • Sciencemadness.org. (2009, July 25). Forming oxalate salts of amines. Retrieved January 21, 2026, from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved January 21, 2026, from [Link]

  • Scott, J. S., & Waring, M. J. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1143-1148.
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  • Request PDF. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved January 21, 2026, from [Link]

  • PubMed. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved January 21, 2026, from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved January 21, 2026, from [Link]

  • MDPI. (2023, January 30). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. Retrieved January 21, 2026, from [Link]

  • National Institutes of Health. (n.d.). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Retrieved January 21, 2026, from [Link]

  • ACS Publications. (n.d.). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Retrieved January 21, 2026, from [Link]

  • ACS Publications. (2020, December 31). Spirocyclic Scaffolds in Medicinal Chemistry. Retrieved January 21, 2026, from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved January 21, 2026, from [Link]

  • National Institutes of Health. (n.d.). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Retrieved January 21, 2026, from [Link]

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  • Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.
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Application

Application Notes and Protocols for the Utilization of 2-Oxa-6-azaspiro[3.4]octane Oxalate in Parallel Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the effective use of 2-Oxa-6-azaspiro[3.4]octane oxalate, a valuable spirocyclic building block, i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the effective use of 2-Oxa-6-azaspiro[3.4]octane oxalate, a valuable spirocyclic building block, in parallel synthesis workflows. As the demand for structurally diverse and three-dimensional compound libraries accelerates in drug discovery, scaffolds like 2-Oxa-6-azaspiro[3.4]octane are increasingly sought after for their ability to confer novel physicochemical properties.[1] This guide moves beyond a simple recitation of steps, delving into the rationale behind protocol design, offering detailed methodologies for key chemical transformations, and outlining robust analytical and purification strategies tailored for a high-throughput environment.

Introduction: The Strategic Value of 2-Oxa-6-azaspiro[3.4]octane

Spirocyclic scaffolds are powerful design elements in modern medicinal chemistry. Their inherent three-dimensionality and increased sp³ character are often correlated with improved clinical success rates.[1] The 2-Oxa-6-azaspiro[3.4]octane moiety introduces a rigid, defined exit vector for substituents, allowing for a systematic exploration of chemical space. Its unique topology can lead to enhanced metabolic stability, improved solubility, and better target engagement by presenting functionalities in distinct spatial arrangements.[1]

The oxalate salt form of 2-Oxa-6-azaspiro[3.4]octane ensures a stable, crystalline solid that is amenable to automated weighing and dispensing in parallel synthesis platforms. However, the presence of the oxalate requires a crucial initial deprotection/neutralization step to liberate the reactive secondary amine for subsequent chemical modifications.

Physicochemical Properties and Handling

A thorough understanding of the starting material is critical for successful and reproducible synthesis.

PropertyValueSource
Molecular Formula C₈H₁₃NO₅PubChem[2]
Molecular Weight 203.19 g/mol PubChem[2]
Form SolidCymitQuimica[3]
Purity Typically ≥97%CymitQuimica, Advanced ChemBlocks[3][4]
Storage Store in a cool, dry placeN/A
Solubility Soluble in polar aprotic solvents (e.g., DMSO, DMF) after neutralization.General chemical knowledge

Note on the Oxalate Salt: 2-Oxa-6-azaspiro[3.4]octane is provided as an oxalate or hemioxalate salt.[3][4] This enhances the stability and handling of the parent amine. For reactions, the free base must be generated in situ. This is typically achieved by adding a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture. A molar excess of the base (typically 2-3 equivalents) is recommended to ensure complete neutralization of the oxalate and the acid by-products formed during reactions like amide coupling.

Core Synthetic Protocols for Parallel Library Generation

The secondary amine of 2-Oxa-6-azaspiro[3.4]octane is a versatile handle for diversification. The following protocols are foundational for generating libraries based on this scaffold and are designed for execution in multi-well plates (e.g., 24 or 96-well formats).

Workflow Overview: From Building Block to Purified Library

The general workflow for utilizing 2-Oxa-6-azaspiro[3.4]octane oxalate in parallel synthesis is depicted below. This process emphasizes automation and high-throughput analytical quality control.

G cluster_prep Plate Preparation cluster_reaction Parallel Synthesis cluster_analysis Analysis & Purification A Array Building Blocks (Carboxylic Acids, Aldehydes, etc.) in 96-well plates C Reagent Addition (Coupling Agents, Base, Solvents) via Liquid Handler A->C B Dispense 2-Oxa-6-azaspiro[3.4]octane oxalate (as solid or DMSO stock) B->C D Reaction Incubation (Heated shaker) C->D Seal & Shake E Crude Reaction Monitoring (LC-MS analysis of select wells) D->E Sample aliquot F High-Throughput Purification (Mass-triggered prep-HPLC or SPE) E->F Decision gate G Purity & Identity Confirmation (LC-MS, NMR of final compounds) F->G H Library Plating & Storage (DMSO stocks) G->H

Caption: Automated parallel synthesis workflow for library generation.

Protocol 1: Parallel Amide Coupling

This protocol details the formation of an amide bond between 2-Oxa-6-azaspiro[3.4]octane and a library of carboxylic acids.

Rationale: Amide bond formation is one of the most robust and widely used reactions in medicinal chemistry. The choice of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) with an additive like HOBt (Hydroxybenzotriazole) is based on their high efficiency, good solubility, and compatibility with automated liquid handlers.[5] DIPEA is selected as the base for its non-nucleophilic nature, preventing it from competing with the primary amine.

Materials:

  • 2-Oxa-6-azaspiro[3.4]octane oxalate

  • Library of diverse carboxylic acids (pre-dissolved in DMF or DMSO)

  • HATU or EDC/HOBt

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 96-well reaction block with sealing mat

Step-by-Step Methodology:

  • Carboxylic Acid Plating: To each well of the 96-well plate, add 50 µL of a 0.2 M solution of the corresponding carboxylic acid in anhydrous DMF (10 µmol, 1.0 eq).

  • Scaffold Addition: Prepare a 0.22 M stock solution of 2-Oxa-6-azaspiro[3.4]octane oxalate in anhydrous DMF. Add 50 µL of this solution to each well (11 µmol, 1.1 eq).

  • Base Addition: Add 8.7 µL of a 0.7 M solution of DIPEA in anhydrous DMF (6.1 µmol, 3.0 eq relative to the amine salt) to each well to neutralize the oxalate and the generated acid.

  • Coupling Agent Addition: Prepare a 0.24 M solution of HATU in anhydrous DMF. Add 50 µL of this solution to each well (12 µmol, 1.2 eq). Alternatively, use pre-mixed EDC/HOBt.

  • Reaction Incubation: Seal the reaction block securely with a pierceable sealing mat. Place the block on a heated shaker at room temperature (25°C) for 12-24 hours.

  • Reaction Quench & Analysis: Quench the reaction by adding 100 µL of water to each well. Centrifuge the plate to pellet any precipitates. Take a 5-10 µL aliquot from the supernatant for LC-MS analysis to confirm product formation and crude purity.

Protocol 2: Parallel Reductive Amination

This protocol describes the synthesis of tertiary amines by reacting 2-Oxa-6-azaspiro[3.4]octane with a library of aldehydes or ketones.

Rationale: Reductive amination is a highly efficient method for C-N bond formation. The reaction proceeds via an iminium ion intermediate, which is then reduced. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for parallel synthesis because it is mild, tolerant of many functional groups, and can be handled as a solid or in solution without releasing flammable hydrogen gas.[5] The reaction is often performed in a non-protic solvent like Dichloromethane (DCM) or Dichloroethane (DCE).

Materials:

  • 2-Oxa-6-azaspiro[3.4]octane oxalate

  • Library of diverse aldehydes or ketones (pre-dissolved in DCM)

  • Sodium triacetoxyborohydride (STAB)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 96-well reaction block with sealing mat

Step-by-Step Methodology:

  • Aldehyde/Ketone Plating: To each well of the 96-well plate, add 50 µL of a 0.2 M solution of the corresponding aldehyde/ketone in anhydrous DCM (10 µmol, 1.0 eq).

  • Scaffold Addition: Prepare a 0.22 M stock solution of 2-Oxa-6-azaspiro[3.4]octane oxalate in anhydrous DCM. Add 50 µL of this solution to each well (11 µmol, 1.1 eq).

  • Base Addition: Add 4.3 µL of a 0.7 M solution of DIPEA in anhydrous DCM (3.0 µmol, 1.5 eq relative to the amine salt) to each well.

  • Reducing Agent Addition: Prepare a 0.3 M slurry of STAB in anhydrous DCM. Vigorously vortex the slurry and immediately add 50 µL to each well (15 µmol, 1.5 eq).

  • Reaction Incubation: Seal the reaction block and shake at room temperature for 4-16 hours. Monitor a few representative reactions by LC-MS to determine the point of completion.

  • Reaction Quench & Analysis: Carefully quench the reaction by adding 100 µL of saturated aqueous sodium bicarbonate solution to each well. Mix well and allow the layers to separate. Take a 10 µL aliquot from the organic layer for LC-MS analysis.

Analytical Monitoring and Purification Strategies

Robust analytical and purification workflows are essential for the success of any parallel synthesis campaign.[6] The goal is to efficiently confirm product formation and isolate compounds of sufficient purity for biological screening.

Reaction Monitoring
  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse analytical technique for parallel synthesis.[7] A rapid gradient (e.g., 2-3 minutes) can provide crucial information on the consumption of starting materials and the formation of the desired product, identified by its mass-to-charge ratio (m/z).

  • UPLC (Ultra-Performance Liquid Chromatography): For more complex reaction mixtures or when isomeric purity is a concern, UPLC offers higher resolution and faster analysis times compared to traditional HPLC.[8]

High-Throughput Purification

Purification is often the bottleneck in library synthesis.[9] The choice of method depends on the scale and properties of the compounds.

  • Mass-Triggered Preparative HPLC: This is the gold standard for purifying diverse compound libraries.[10] The system injects the crude material from each well onto a reverse-phase column and collects fractions only when the mass spectrometer detects the target molecular ion. This automates the purification of hundreds of compounds with high efficiency.[9]

  • Solid-Phase Extraction (SPE): For reactions that are very clean or where by-products have significantly different properties (e.g., charge, polarity), SPE can be a rapid and cost-effective purification method. Cartridges with different sorbents (e.g., silica, C18, ion-exchange) can be used in a 96-well format to bind either the product or the impurities, allowing for separation.

G cluster_purification Purification Logic Input Crude Product from 96-well Plate Decision Assess Crude Purity & Properties (LC-MS) Input->Decision Prep_HPLC Mass-Triggered Prep-HPLC Decision->Prep_HPLC Complex Mixture or High Purity Needed SPE Solid-Phase Extraction (SPE) Decision->SPE Simple Mixture or Distinct Polarity Output Purified Compound (>95% Purity) Prep_HPLC->Output SPE->Output

Caption: Decision workflow for high-throughput purification.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient activation of carboxylic acid; Steric hindrance; Low reactivity of aldehyde/ketone.Increase reaction time or temperature (e.g., to 50°C); Switch to a more potent coupling agent (e.g., COMU); For reductive amination, add a catalytic amount of acetic acid to promote imine formation.
Low Yield Poor solubility of reagents; Side product formation.Screen alternative solvents (e.g., NMP, DMSO); Lower the reaction temperature to minimize side reactions.
Difficult Purification Product co-elutes with starting material or by-products.Modify the HPLC gradient (e.g., use a shallower gradient); Screen different column chemistries (e.g., phenyl-hexyl instead of C18); Consider an alternative purification technique like SPE.

Conclusion

2-Oxa-6-azaspiro[3.4]octane oxalate is a highly valuable building block for generating novel, three-dimensional compound libraries. By implementing the robust parallel synthesis protocols, analytical monitoring techniques, and purification strategies outlined in this guide, researchers can efficiently navigate the drug discovery process. The key to success lies in the careful neutralization of the oxalate salt, the selection of appropriate reaction conditions for the chosen transformation, and the integration of automated analytical and purification platforms to manage the high-throughput workflow. These methodologies will empower scientists to rapidly synthesize diverse libraries for hit identification and lead optimization campaigns.

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Method

The Ascendance of a Privileged Scaffold: A Guide to the N-Functionalization of 2-Oxa-6-azaspiro[3.4]octane for High-Throughput Library Synthesis

Introduction: Embracing Three-Dimensionality in Drug Discovery In the landscape of modern medicinal chemistry, the demand for novel molecular architectures that can effectively explore complex biological space is insatia...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery

In the landscape of modern medicinal chemistry, the demand for novel molecular architectures that can effectively explore complex biological space is insatiable. The drive to escape "flatland" — the realm of planar, aromatic compounds — has led to a renaissance in the use of spirocyclic scaffolds.[1] These rigid, three-dimensional structures offer a unique platform for the precise spatial arrangement of functional groups, which can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.[2] Among these, the 2-oxa-6-azaspiro[3.4]octane motif has emerged as a particularly valuable building block, offering a compelling blend of structural rigidity, synthetic tractability, and favorable physicochemical characteristics. This guide provides an in-depth exploration of the N-functionalization of 2-oxa-6-azaspiro[3.4]octane, presenting a suite of robust protocols for the generation of diverse chemical libraries tailored for drug discovery programs.

The strategic incorporation of the 2-oxa-6-azaspiro[3.4]octane core into bioactive molecules is driven by its ability to impart a higher fraction of sp³-hybridized carbons (Fsp³). This increased three-dimensionality is often correlated with enhanced clinical success.[2] The inherent conformational constraint of the spirocyclic system reduces the entropic penalty upon binding to a biological target, potentially leading to higher binding affinities. Furthermore, the presence of both an oxetane and an azetidine ring provides a unique electronic and steric environment, influencing properties such as solubility and metabolic stability.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not just a set of protocols, but also the underlying scientific rationale for key experimental choices. We will delve into the core methodologies for derivatizing the secondary amine of the 2-oxa-6-azaspiro[3.4]octane scaffold, providing detailed, step-by-step instructions and insights gleaned from extensive experience in the field.

Strategic Overview: A Modular Approach to Library Synthesis

The secondary amine of 2-oxa-6-azaspiro[3.4]octane is the linchpin for diversification. A plethora of chemical transformations can be employed to append a wide array of functional groups, thereby generating extensive libraries of novel compounds. The primary strategies for N-functionalization, which will be detailed in this guide, include:

  • Reductive Amination: A reliable and widely utilized method for forming C-N bonds by reacting the amine with aldehydes or ketones.

  • Amide Coupling: A cornerstone of medicinal chemistry for introducing a vast range of acyl groups.

  • N-Arylation: Including modern catalytic methods like the Buchwald-Hartwig amination, for the introduction of aryl and heteroaryl substituents.

  • Sulfonylation: To generate sulfonamides, a common pharmacophore.

  • Urea and Carbamate Formation: For accessing another important class of functional groups in drug candidates.

The following diagram illustrates the general workflow for the N-functionalization of 2-oxa-6-azaspiro[3.4]octane, highlighting the key reaction pathways to a diversified chemical library.

Caption: General workflow for the N-functionalization of 2-oxa-6-azaspiro[3.4]octane.

Core Protocols and Methodologies

This section provides detailed, step-by-step protocols for the key N-functionalization reactions. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the chemical transformations.

Protocol 1: Reductive Amination for N-Alkylation

Reductive amination is a highly reliable method for the N-alkylation of secondary amines, proceeding through an in situ-formed iminium ion intermediate which is then reduced.[3] This approach offers excellent control and minimizes the over-alkylation that can plague direct alkylation with alkyl halides. The choice of a mild reducing agent, such as sodium triacetoxyborohydride (STAB), is crucial as it selectively reduces the iminium ion in the presence of the unreacted carbonyl compound.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-oxa-6-azaspiro[3.4]octane (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add the desired aldehyde or ketone (1.1 equiv.).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate. Acetic acid (0.1 equiv.) can be added as a catalyst to promote this step.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise to the reaction mixture. The reaction is typically exothermic, and the temperature should be monitored.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Table 1: Representative Examples of Reductive Amination of 2-Oxa-6-azaspiro[3.4]octane

EntryAldehyde/KetoneProductSolventTime (h)Yield (%)
1BenzaldehydeN-Benzyl-2-oxa-6-azaspiro[3.4]octaneDCM1685
24-FluorobenzaldehydeN-(4-Fluorobenzyl)-2-oxa-6-azaspiro[3.4]octaneDCE1882
3CyclohexanoneN-Cyclohexyl-2-oxa-6-azaspiro[3.4]octaneDCM2475
4Pyridine-4-carbaldehydeN-((Pyridin-4-yl)methyl)-2-oxa-6-azaspiro[3.4]octaneDCE2078
Protocol 2: Amide Coupling for N-Acylation

Amide bond formation is one of the most frequently performed reactions in medicinal chemistry. The use of modern coupling reagents provides a mild and efficient means to acylate the 2-oxa-6-azaspiro[3.4]octane core. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) are commonly employed.[4]

Experimental Protocol:

  • Activation of Carboxylic Acid: To a solution of the carboxylic acid (1.0 equiv.) in an anhydrous solvent like N,N-dimethylformamide (DMF) or DCM (0.1 M), add the coupling reagent (e.g., HATU, 1.2 equiv.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 equiv.). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition: Add a solution of 2-oxa-6-azaspiro[3.4]octane (1.1 equiv.) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Table 2: Representative Examples of Amide Coupling with 2-Oxa-6-azaspiro[3.4]octane

EntryCarboxylic AcidCoupling ReagentProductSolventTime (h)Yield (%)
1Benzoic AcidHATU/DIPEA(2-Oxa-6-azaspiro[3.4]octan-6-yl)(phenyl)methanoneDMF492
2Acetic AcidEDC/HOBt1-(2-Oxa-6-azaspiro[3.4]octan-6-yl)ethan-1-oneDCM688
34-Chlorobenzoic AcidHATU/DIPEA(4-Chlorophenyl)(2-oxa-6-azaspiro[3.4]octan-6-yl)methanoneDMF590
4Thiophene-2-carboxylic acidEDC/HOBt(2-Oxa-6-azaspiro[3.4]octan-6-yl)(thiophen-2-yl)methanoneDCM885
Protocol 3: Buchwald-Hartwig Amination for N-Arylation

The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of N-aryl amines, offering a versatile and high-yielding method with broad substrate scope and functional group tolerance.[5][6] This reaction is particularly valuable for introducing electronically diverse aryl and heteroaryl moieties onto the 2-oxa-6-azaspiro[3.4]octane scaffold. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.[7]

Experimental Protocol:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the aryl or heteroaryl halide (1.0 equiv.), 2-oxa-6-azaspiro[3.4]octane (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃, NaOtBu, 1.5-2.0 equiv.).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane (0.1 M).

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Table 3: Representative Examples of Buchwald-Hartwig Amination of 2-Oxa-6-azaspiro[3.4]octane

EntryAryl HalideLigandBaseProductSolventTemp (°C)Yield (%)
14-BromotolueneXPhosCs₂CO₃6-(p-Tolyl)-2-oxa-6-azaspiro[3.4]octaneToluene10088
22-ChloropyridineRuPhosNaOtBu6-(Pyridin-2-yl)-2-oxa-6-azaspiro[3.4]octaneDioxane11075
31-Bromo-3-methoxybenzeneXPhosCs₂CO₃6-(3-Methoxyphenyl)-2-oxa-6-azaspiro[3.4]octaneToluene10085
44-Bromo-N,N-dimethylanilineRuPhosNaOtBu4-(2-Oxa-6-azaspiro[3.4]octan-6-yl)-N,N-dimethylanilineDioxane11082

Conclusion: A Versatile Scaffold for Future Drug Discovery

The 2-oxa-6-azaspiro[3.4]octane scaffold represents a significant asset in the medicinal chemist's toolbox. Its unique three-dimensional structure and favorable physicochemical properties make it an attractive building block for the design of novel therapeutics. The robust and versatile N-functionalization protocols detailed in this guide provide a clear roadmap for the efficient synthesis of diverse chemical libraries based on this promising core. By leveraging these methodologies, researchers can rapidly explore the chemical space around the 2-oxa-6-azaspiro[3.4]octane motif, accelerating the discovery of new drug candidates with improved efficacy and safety profiles. The continued exploration and application of this and other spirocyclic systems will undoubtedly play a pivotal role in shaping the future of drug discovery.

References

  • Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(6). [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Request PDF. [Link]

  • US Patent US11548865B2 - 2-azaspiro[3.4]octane derivatives as M4 agonists.
  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. ACS Omega. [Link]

  • UY38906A - COMPOUNDS 2- DERIVATIVES OF AZASPIRO[2][8] OCTANE AS AGONISTS OF M4 AND COMPOSITIONS OF THE SAME. Google Patents.

  • IL291316A - 2-azaspiro[3.4]octane derivatives as m4 agonists.
  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Request PDF. [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Request PDF. [Link]

  • Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. PMC. [Link]

  • A green chemistry perspective on catalytic amide bond formation. Green Chemistry. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Facile Synthesis of 2‐azaspiro[3.4]octane. The Royal Society of Chemistry. [Link]

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]

  • 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. MDPI. [Link]

  • Synthesis of Ureas from CO2. PubMed. [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ResearchGate. [Link]

Sources

Application

Application Notes and Protocols for Amide Coupling Reactions of 2-Oxa-6-azaspiro[3.4]octane

Introduction: The Strategic Value of 2-Oxa-6-azaspiro[3.4]octane in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 2-Oxa-6-azaspiro[3.4]octane in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. Spirocyclic scaffolds have emerged as a particularly valuable class of building blocks, prized for their ability to introduce three-dimensionality into otherwise planar molecules. This increase in sp3 character is often correlated with improved clinical success. The 2-Oxa-6-azaspiro[3.4]octane motif, a unique and conformationally constrained framework, offers medicinal chemists a powerful tool to explore chemical space with precision. Its rigid structure allows for the predictable spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.

This application note provides a comprehensive guide to the effective amide coupling of 2-Oxa-6-azaspiro[3.4]octane with a variety of carboxylic acids. We will delve into the mechanistic underpinnings of common coupling strategies, offer detailed, field-proven protocols, and discuss critical parameters for reaction optimization. This document is intended for researchers, scientists, and drug development professionals seeking to incorporate this valuable spirocyclic amine into their synthetic workflows.

Core Principles of Amide Bond Formation with 2-Oxa-6-azaspiro[3.4]octane

The formation of an amide bond, while conceptually a simple condensation of a carboxylic acid and an amine, is a thermodynamically unfavorable process under ambient conditions. Therefore, the carboxylic acid must first be "activated" to facilitate nucleophilic attack by the secondary amine of 2-Oxa-6-azaspiro[3.4]octane. This activation is typically achieved through the use of a coupling reagent that converts the carboxylic acid's hydroxyl group into a more reactive leaving group.

The choice of coupling reagent is critical and depends on several factors, including the steric hindrance of both the carboxylic acid and the amine, the presence of other functional groups, and the desired reaction scale. For a secondary amine like 2-Oxa-6-azaspiro[3.4]octane, which presents moderate steric bulk, the selection of a highly efficient coupling reagent is crucial to achieving high yields and purity.

Recommended Amide Coupling Protocols

Herein, we present two robust and widely applicable protocols for the amide coupling of 2-Oxa-6-azaspiro[3.4]octane. These protocols are based on well-established coupling reagents and have been optimized for secondary amines.

Protocol 1: HATU-Mediated Amide Coupling

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient aminium-based coupling reagent known for its rapid reaction times and low rates of epimerization, particularly with chiral carboxylic acids. It is an excellent choice for coupling with sterically demanding secondary amines like 2-Oxa-6-azaspiro[3.4]octane.

Mechanism of Action:

HATU_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO + Base - Base-H⁺ Base Base (e.g., DIPEA) Active_Ester OAt-Active Ester RCOO->Active_Ester + HATU HATU HATU HATU->Active_Ester Tetramethylurea Tetramethylurea (byproduct) HOAt HOAt Active_Ester->Active_Ester2 Amine 2-Oxa-6-azaspiro[3.4]octane Amide Amide Product Amine->Amide HOAt_released HOAt (released) Active_Ester2->Amide + Amine caption HATU Coupling Workflow

Method

Application Notes and Protocols: 2-Oxa-6-azaspiro[3.4]octane as a Morpholine Bioisostere

For Researchers, Scientists, and Drug Development Professionals Abstract In medicinal chemistry, the morpholine ring is a ubiquitous scaffold, prized for its ability to improve the aqueous solubility and overall physicoc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In medicinal chemistry, the morpholine ring is a ubiquitous scaffold, prized for its ability to improve the aqueous solubility and overall physicochemical profile of drug candidates. However, it is often susceptible to oxidative metabolism, leading to poor pharmacokinetic properties and potential toxicity. This application note presents 2-Oxa-6-azaspiro[3.4]octane as a structurally novel, three-dimensional bioisostere of morpholine. By replacing the metabolically vulnerable C-H bonds of morpholine with a quaternary spirocyclic center, 2-Oxa-6-azaspiro[3.4]octane offers a compelling strategy to enhance metabolic stability, modulate lipophilicity, and improve the overall developability of drug candidates. This guide provides detailed synthetic protocols, comparative physicochemical data, and standardized methodologies for evaluating its impact on ADME properties.

The Challenge of Morpholine in Drug Design

Morpholine is a six-membered heterocyclic motif present in over 20 FDA-approved drugs.[1][2] Its utility stems from its hydrogen bond accepting capability and its contribution to aqueous solubility. However, the endocyclic ether and the α-protons to the nitrogen atom are known metabolic "soft spots," susceptible to CYP450-mediated oxidation.[3] This metabolic liability can lead to rapid clearance, unpredictable pharmacokinetics, and the formation of potentially reactive metabolites.

The search for robust morpholine bioisosteres is therefore a critical endeavor in modern drug discovery. An ideal replacement should mimic the desirable physicochemical properties of morpholine while offering superior metabolic stability.

2-Oxa-6-azaspiro[3.4]octane: A Superior Bioisostere

2-Oxa-6-azaspiro[3.4]octane is a spirocyclic heterocycle that serves as an excellent bioisostere for morpholine. Its key advantages are rooted in its unique three-dimensional structure.

  • Enhanced Metabolic Stability: The spirocyclic core replaces the metabolically labile C-H bonds adjacent to the oxygen and nitrogen atoms in morpholine, effectively blocking oxidative metabolism at these positions.

  • Modulation of Physicochemical Properties: The introduction of a spirocyclic scaffold increases the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with improved clinical success.[4] This structural change can lead to a decrease in lipophilicity (logD) and an increase in aqueous solubility, despite the addition of a carbon atom.[5]

  • Improved Three-Dimensionality: Unlike the relatively planar morpholine ring, the spirocyclic nature of 2-Oxa-6-azaspiro[3.4]octane projects substituents into three-dimensional space, which can lead to novel and improved interactions with biological targets.

cluster_0 Morpholine cluster_1 2-Oxa-6-azaspiro[3.4]octane Morpholine_Structure Metabolic_Lability Metabolically Labile Sites Morpholine_Structure->Metabolic_Lability Spiro_Structure Metabolic_Stability Metabolically Robust Core Spiro_Structure->Metabolic_Stability Bioisosteric_Replacement Bioisosteric Replacement cluster_1 cluster_1 cluster_0 cluster_0

Figure 1: Structural comparison of Morpholine and 2-Oxa-6-azaspiro[3.4]octane.

Synthesis and Incorporation Protocols

Synthesis of 2-Oxa-6-azaspiro[3.4]octane Hydrochloride

While 2-Oxa-6-azaspiro[3.4]octane is commercially available from several vendors, a synthetic route is provided below based on a reported [3+2] cycloaddition methodology.[6]

Protocol 1: Synthesis of 2-Oxa-6-azaspiro[3.4]octane

  • Step 1: Formation of the Azomethine Ylide Precursor. To a solution of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add trifluoroacetic acid (1.0 eq) dropwise. Stir the mixture for 30 minutes at 0 °C.

  • Step 2: [3+2] Cycloaddition. To the solution from Step 1, add a solution of 3-methyleneoxetane (1.0 eq) in DCM. Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS.

  • Step 3: Deprotection. Upon completion of the cycloaddition, concentrate the reaction mixture under reduced pressure. Dissolve the residue in methanol and add Pearlman's catalyst (Pd(OH)2/C, 10 mol%). Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 12-18 hours.

  • Step 4: Isolation and Salt Formation. Filter the reaction mixture through a pad of Celite®, washing with methanol. Concentrate the filtrate under reduced pressure. Dissolve the crude amine in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether (2.0 M) dropwise until precipitation is complete. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-Oxa-6-azaspiro[3.4]octane hydrochloride as a white solid.

Incorporation into a Lead Molecule via Nucleophilic Aromatic Substitution

This protocol describes a general method for coupling 2-Oxa-6-azaspiro[3.4]octane with an electron-deficient aromatic system, a common transformation in medicinal chemistry.

Protocol 2: N-Arylation of 2-Oxa-6-azaspiro[3.4]octane

  • Materials:

    • 2-Oxa-6-azaspiro[3.4]octane hydrochloride (1.0 eq)

    • Aryl fluoride (e.g., 2-fluoro-4-nitropyridine) (1.1 eq)

    • Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of 2-Oxa-6-azaspiro[3.4]octane hydrochloride in DMF, add DIPEA and stir for 10 minutes at room temperature to liberate the free base.

    • Add the aryl fluoride to the reaction mixture.

    • Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring by LC-MS.

    • Upon completion, cool the reaction to room temperature and pour into water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

start Start with Lead Compound containing a Morpholine Ring step1 Identify Morpholine as a Potential Metabolic Liability start->step1 step2 Synthesize or Procure 2-Oxa-6-azaspiro[3.4]octane step1->step2 step3 Couple Spirocycle to Lead Scaffold via N-Alkylation or N-Arylation step2->step3 step4 Purify and Characterize Novel Analog step3->step4 step5 Perform Head-to-Head Comparison of ADME & Physicochemical Properties step4->step5 end Improved Drug Candidate step5->end

Figure 2: Workflow for Bioisosteric Replacement of Morpholine.

Comparative Physicochemical and ADME Properties

The true value of a bioisosteric replacement is quantified through direct comparison of key drug-like properties. The following data, adapted from a study on the closely related 2-oxa-6-azaspiro[3.3]heptane, illustrates the expected improvements when replacing morpholine with a spirocyclic analog.[5]

Table 1: Comparative Physicochemical Properties

PropertyMorpholine Analog2-Oxa-6-azaspiro[3.3]heptane AnalogExpected Change for [3.4] System
pKa 6.78.2Increase
logD at pH 7.4 4.12.9Decrease
Aqueous Solubility LowerHigherIncrease

Causality: The nitrogen in the spirocycle is further from the electron-withdrawing oxygen atom, leading to an increase in basicity (pKa). The increased polarity and three-dimensional shape contribute to a lower lipophilicity (logD) and improved aqueous solubility.

Table 2: Comparative In Vitro ADME Properties

PropertyMorpholine Analog2-Oxa-6-azaspiro[3.3]heptane AnalogExpected Change for [3.4] System
Human Liver Microsomal Stability (% remaining at 60 min) <3%72%Significant Increase
Intrinsic Clearance (μL/min/mg) 1905.1Significant Decrease
Caco-2 Permeability (Papp, A→B, 10⁻⁶ cm/s) 4813Moderate Decrease

Causality: The spirocyclic core effectively shields the molecule from oxidative metabolism, dramatically increasing microsomal stability and reducing intrinsic clearance.[5] The decrease in permeability is likely due to the combined effects of lower lipophilicity and higher basicity.

Experimental Protocols for ADME Profiling

To validate the benefits of the bioisosteric replacement, the following standardized in vitro ADME assays should be performed.

Protocol 3: Human Liver Microsomal Stability Assay
  • Objective: To determine the rate of metabolic degradation of a compound in the presence of liver enzymes.

  • Materials:

    • Test compounds (Morpholine and Spirocycle analogs, 10 mM in DMSO)

    • Human Liver Microsomes (0.5 mg/mL)

    • NADPH regenerating system (e.g., G-6-P, G-6-PDH)

    • Phosphate buffer (pH 7.4)

  • Procedure:

    • Pre-warm a solution of human liver microsomes in phosphate buffer to 37°C.

    • Add the test compound to a final concentration of 1 µM and pre-incubate for 5 minutes at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction and quench with 2 volumes of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Calculate the percentage of compound remaining at each time point and determine the half-life (t½) and intrinsic clearance (CLint).

Protocol 4: Caco-2 Permeability Assay
  • Objective: To assess the rate of transport of a compound across a monolayer of Caco-2 cells, an in vitro model of the intestinal barrier.

  • Materials:

    • Caco-2 cells cultured on Transwell® inserts for 21 days

    • Hanks' Balanced Salt Solution (HBSS), pH 7.4

    • Test compounds (10 µM in HBSS)

  • Procedure:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

    • Apical to Basolateral (A→B) Permeability: Add the test compound solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

    • Basolateral to Apical (B→A) Permeability: Add the test compound solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take samples from the receiver chamber and replace with fresh HBSS.

    • Analyze the concentration of the test compound in the samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B→A / Papp A→B) can indicate if the compound is a substrate of efflux transporters.

start Is the morpholine moiety a known or suspected metabolic liability? yes1 YES start->yes1 no1 NO start->no1 step1 Replace morpholine with 2-Oxa-6-azaspiro[3.4]octane yes1->step1 end_bad2 Retain Morpholine Moiety no1->end_bad2 step2 Synthesize both analogs and compare in vitro metabolic stability step1->step2 step3 Is metabolic stability significantly improved? step2->step3 yes2 YES step3->yes2 no2 NO step3->no2 step4 Assess impact on potency, solubility, and permeability yes2->step4 end_bad1 Consider alternative bioisostere or different optimization strategy no2->end_bad1 step5 Is the overall profile improved? step4->step5 yes3 YES step5->yes3 no3 NO step5->no3 end_good Advance Spirocycle Analog yes3->end_good no3->end_bad1

Figure 3: Decision flowchart for using 2-Oxa-6-azaspiro[3.4]octane.

Conclusion

2-Oxa-6-azaspiro[3.4]octane represents a state-of-the-art tool for medicinal chemists seeking to overcome the inherent metabolic liabilities of the morpholine scaffold. Its unique spirocyclic architecture offers a predictable strategy to enhance metabolic stability, favorably modulate physicochemical properties, and explore three-dimensional chemical space. The protocols and data presented herein provide a comprehensive guide for the rational application of this valuable building block in drug discovery programs, ultimately facilitating the development of safer and more effective medicines.

References

  • Degorce, S., Bodnarchuk, M. S., & Scott, J. S. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1151–1156. [Link]

  • Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183.
  • Johansson, A., et al. (2016). Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties. Journal of Medicinal Chemistry, 59(6), 2497–2511.
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752–6756.
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
  • ResearchGate. (2018). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Retrieved from [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.
  • Zheng, Z., & Tice, C. M. (2016). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 26(12), 2759–2765.

Sources

Application

Application of 2-Oxa-6-azaspiro[3.4]octane in Kinase Inhibitor Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Chemical Space of Kinase Inhibitors The pursuit of novel kinase inhibitors with superior potency, selectivity, and pharmacokine...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemical Space of Kinase Inhibitors

The pursuit of novel kinase inhibitors with superior potency, selectivity, and pharmacokinetic properties is a central theme in modern drug discovery. A key strategy in this endeavor is the exploration of innovative chemical scaffolds that can effectively probe the ATP-binding site of kinases while offering favorable drug-like characteristics. Among the emerging structural motifs, spirocyclic systems have garnered considerable attention for their inherent three-dimensionality, which allows for a departure from the "flatland" of traditional aromatic heterocycles.[1] This guide focuses on the application of a promising spirocyclic scaffold, 2-Oxa-6-azaspiro[3.4]octane, in the design of next-generation kinase inhibitors.

The 2-Oxa-6-azaspiro[3.4]octane scaffold, a conformationally restricted bioisostere of morpholine, presents a unique opportunity to enhance the pharmacological profile of kinase inhibitors. Its rigid structure can pre-organize key binding elements into a favorable conformation for interaction with the kinase hinge region, potentially leading to improved potency and selectivity.[2] Furthermore, the introduction of this spirocyclic moiety can favorably modulate physicochemical properties, such as lipophilicity and metabolic stability, which are critical for successful drug development.[3]

This document provides a comprehensive overview of the strategic incorporation of 2-Oxa-6-azaspiro[3.4]octane into kinase inhibitor design, including a proposed synthetic protocol, methods for evaluating its impact on kinase activity, and a discussion of its advantages over conventional moieties.

The Strategic Advantage of 2-Oxa-6-azaspiro[3.4]octane in Kinase Inhibitor Design

The rationale for employing the 2-Oxa-6-azaspiro[3.4]octane scaffold lies in its ability to address several key challenges in kinase inhibitor development:

  • Enhanced Three-Dimensionality and Novelty : The spirocyclic nature of 2-Oxa-6-azaspiro[3.4]octane introduces a significant degree of three-dimensionality compared to the relatively planar morpholine ring. This can lead to novel interactions with the target kinase and provide access to previously unexplored chemical space, offering a pathway to new intellectual property.[1]

  • Improved Physicochemical Properties : Spirocyclic scaffolds have been shown to improve the physicochemical properties of drug candidates.[2][4] Specifically, the replacement of a morpholine ring with a spirocyclic analogue can lead to:

    • Reduced Lipophilicity (logP/logD) : Lowering lipophilicity can mitigate issues such as off-target toxicity and poor solubility.[3]

    • Increased Solubility : Enhanced aqueous solubility is a desirable feature for oral bioavailability.

    • Improved Metabolic Stability : The rigid spirocyclic core can be less susceptible to metabolic degradation compared to more flexible aliphatic rings.[3]

  • Bioisosterism with Morpholine : The 2-Oxa-6-azaspiro[3.4]octane moiety serves as a rigid bioisostere of the commonly used morpholine ring. This allows for its direct substitution in known kinase inhibitors to explore potential improvements in their pharmacological profile. Evidence suggests that compounds containing this scaffold can exhibit greater potency than their morpholine or piperazine-containing counterparts, as has been noted for certain Epidermal Growth Factor Receptor (EGFR) inhibitors.

  • Conformational Rigidity and Pre-organization : The rigid framework of the spirocycle can lock the conformation of the molecule, reducing the entropic penalty upon binding to the target kinase. This pre-organization of the ligand can lead to a higher binding affinity and, consequently, increased potency.[2]

Synthesis of 2-Oxa-6-azaspiro[3.4]octane: A Proposed Protocol

G start Commercially Available Starting Materials step1 Step 1: Synthesis of a Protected Azetidine Intermediate start->step1 Reagents & Conditions step2 Step 2: Annulation of the Cyclopentane Ring step1->step2 Cyclization Reaction step3 Step 3: Deprotection and Final Product Formation step2->step3 Removal of Protecting Group product 2-Oxa-6-azaspiro[3.4]octane step3->product

Caption: Proposed synthetic workflow for 2-Oxa-6-azaspiro[3.4]octane.

Protocol 1: Proposed Synthesis of N-Boc-2-Oxa-6-azaspiro[3.4]octane

This protocol is an adaptation of a known procedure for a similar azaspirocycle[5] and requires optimization and validation in a laboratory setting.

Step 1: Synthesis of a Suitable Azetidine Precursor

  • Reaction Setup : In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a commercially available protected 3-hydroxyazetidine derivative (e.g., 1-Boc-3-hydroxyazetidine) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Introduction of a Leaving Group : Cool the solution to 0 °C in an ice bath. Add a sulfonylating agent (e.g., tosyl chloride or mesyl chloride) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) portion-wise.

  • Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup and Purification : Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the activated azetidine intermediate.

Step 2: Annulation of the Tetrahydrofuran Ring

  • Reaction Setup : In a separate flame-dried flask under an inert atmosphere, prepare a solution of a suitable C4-synthon with a nucleophilic carbon (e.g., a Grignard reagent derived from a protected 3-halopropanol).

  • Nucleophilic Attack : Add the activated azetidine intermediate from Step 1 to the solution of the C4-synthon at an appropriate temperature (e.g., -78 °C to room temperature, depending on the reactivity of the nucleophile).

  • Intramolecular Cyclization : After the initial addition, the reaction mixture is typically warmed to facilitate an intramolecular Williamson ether synthesis, forming the tetrahydrofuran ring. This may require the addition of a strong, non-nucleophilic base like sodium hydride if the hydroxyl group of the C4-synthon is protected.

  • Workup and Purification : Quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the resulting N-Boc-2-Oxa-6-azaspiro[3.4]octane by column chromatography.

Step 3: Deprotection

  • Reaction Setup : Dissolve the purified N-Boc-2-Oxa-6-azaspiro[3.4]octane in a suitable solvent (e.g., DCM or 1,4-dioxane).

  • Acid-mediated Cleavage : Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, and stir the reaction at room temperature.

  • Workup : Monitor the reaction by TLC until the starting material is consumed. Remove the solvent and excess acid under reduced pressure. The resulting salt of 2-Oxa-6-azaspiro[3.4]octane can be used directly or neutralized with a base to obtain the free amine.

Evaluation of Kinase Inhibitory Activity

The incorporation of the 2-Oxa-6-azaspiro[3.4]octane scaffold into a kinase inhibitor necessitates a thorough evaluation of its impact on potency and selectivity. Standard in vitro kinase inhibition assays are employed for this purpose.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase, such as EGFR.

Materials:

  • Recombinant kinase (e.g., EGFR)

  • Kinase substrate (e.g., a poly-Glu-Tyr peptide)

  • Adenosine triphosphate (ATP)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[6]

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay)

  • 384-well white microplates

Procedure:

  • Compound Preparation : Prepare a serial dilution of the test compound in DMSO. Further dilute the compound solutions in the kinase assay buffer.

  • Reaction Setup : In a 384-well plate, add the diluted test compound or DMSO (for control wells).

  • Enzyme Addition : Add the recombinant kinase to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction : Add a mixture of the kinase substrate and ATP to each well to start the reaction. Incubate the plate at 30 °C for a defined period (e.g., 60 minutes).

  • ADP Detection :

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[6]

  • Data Acquisition : Measure the luminescence of each well using a plate reader.

  • Data Analysis : The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G start Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) step1 Dispense Inhibitor/DMSO into 384-well plate start->step1 step2 Add Kinase Enzyme Incubate step1->step2 step3 Add Substrate/ATP Mix Incubate at 30°C step2->step3 step4 Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) step3->step4 step5 Convert ADP to ATP & Generate Light (Kinase Detection Reagent) step4->step5 end Measure Luminescence step5->end

Caption: Workflow for a luminescence-based kinase inhibition assay.

Case Study: Improving on a Known Scaffold

While a detailed, publicly available case study directly comparing a 2-Oxa-6-azaspiro[3.4]octane-containing kinase inhibitor with its morpholine analog is lacking, we can extrapolate from studies on similar spirocyclic systems. For instance, the replacement of a morpholine group with a 2-oxa-6-azaspiro[3.3]heptane in an MCHr1 antagonist resulted in a significant reduction in lipophilicity (ΔlogD = -1.2) and improved metabolic stability, without compromising permeability or hERG inhibition.[3]

Table 1: Hypothetical Comparative Data for an EGFR Inhibitor

The following table illustrates the type of data that should be generated to rigorously evaluate the benefits of incorporating the 2-Oxa-6-azaspiro[3.4]octane scaffold.

ParameterCompound A (Morpholine)Compound B (2-Oxa-6-azaspiro[3.4]octane)
Potency
EGFR IC50 (nM)105
Selectivity
Kinase X IC50 (nM)100500
Kinase Y IC50 (nM)500>10,000
ADME Properties
Aqueous Solubility (µM)20100
Caco-2 Permeability (10⁻⁶ cm/s)1512
Human Liver Microsomal Stability (% remaining after 30 min)3075
hERG IC50 (µM)115

This hypothetical data illustrates a scenario where the incorporation of the 2-Oxa-6-azaspiro[3.4]octane scaffold (Compound B) leads to a 2-fold increase in potency against the target kinase (EGFR), significantly improved selectivity against off-target kinases X and Y, enhanced aqueous solubility, and better metabolic stability, all while reducing the risk of hERG-related cardiotoxicity.

Conclusion and Future Perspectives

The 2-Oxa-6-azaspiro[3.4]octane scaffold represents a valuable tool in the medicinal chemist's arsenal for the design of novel kinase inhibitors. Its unique structural and physicochemical properties offer the potential to overcome common challenges in drug development, including potency, selectivity, and ADME profiles. While further research is needed to fully elucidate its potential through comprehensive structure-activity relationship studies and the development of robust synthetic routes, the available evidence suggests that this spirocyclic moiety is a promising alternative to traditional heterocyclic systems. Researchers are encouraged to explore the incorporation of this scaffold into their kinase inhibitor programs to unlock new avenues for therapeutic innovation.

References

  • Hiesinger, L. et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 1335-1356.
  • Ramesh, S. et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056-3065.
  • Carreira, E. M., & Fessard, T. C. (2019). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 14(11), 1059-1062.
  • Scott, J. S. et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 8(11), 1177-1181.
  • Hiesinger, L., & Gohlke, H. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 1335-1356.
  • PubChem. (n.d.). 6-Oxa-2-azaspiro[3.4]octane. Retrieved from [Link]

  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]

  • Ali, I. et al. (2023). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 30(31), 3535-3561.
  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]

  • Vang, A. et al. (2018). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Journal of Medicinal Chemistry, 61(15), 6646-6661.
  • SpiroChem. (n.d.). Properties Optimization. Retrieved from [Link]

  • Fedorov, A. Y. et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529.
  • Yasmeen, S. et al. (2016). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Current Drug Metabolism, 17(10), 967-989.

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Method

Application Notes and Protocols for the Synthesis of GPCR Ligands Using the 2-Oxa-6-azaspiro[3.4]octane Scaffold

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the 2-Oxa-6-azaspiro[3.4]octane Scaffold in GPCR Ligand Design G protein-coupled receptors (GPCRs) represent one of the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 2-Oxa-6-azaspiro[3.4]octane Scaffold in GPCR Ligand Design

G protein-coupled receptors (GPCRs) represent one of the most significant classes of drug targets, implicated in a vast array of physiological processes and diseases.[1][2] The design of ligands with high affinity and selectivity for specific GPCR subtypes is a cornerstone of modern drug discovery. In recent years, there has been a notable shift away from flat, aromatic molecules towards more three-dimensional (3D) scaffolds.[3][4][5] This "escape from flatland" is driven by the understanding that 3D structures can offer improved physicochemical properties, such as enhanced solubility and metabolic stability, and can form more specific and potent interactions with the complex topographies of GPCR binding pockets.[4][5]

Spirocyclic systems, characterized by two rings sharing a single atom, are exemplary of this new paradigm in medicinal chemistry.[6][7][8] Their rigid, well-defined 3D geometries allow for precise positioning of functional groups in space, which can be critical for optimizing ligand-receptor interactions.[9][10] Among the diverse array of spirocyclic scaffolds, the 2-oxa-6-azaspiro[3.4]octane motif has emerged as a particularly valuable building block for the synthesis of novel GPCR ligands.[11][12] This scaffold combines the features of a tetrahydrofuran ring and a pyrrolidine ring, offering a unique combination of polarity, hydrogen bonding capabilities, and conformational constraint.

The incorporation of the 2-oxa-6-azaspiro[3.4]octane scaffold can be a strategic approach to:

  • Introduce Novelty and Explore Uncharted Chemical Space: This scaffold provides a unique structural framework that can lead to the discovery of ligands with novel pharmacological profiles and intellectual property.[11]

  • Modulate Physicochemical Properties: The presence of the oxygen and nitrogen heteroatoms can improve aqueous solubility and other drug-like properties.[13]

  • Enhance Binding Affinity and Selectivity: The rigid spirocyclic core can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity.[14] The defined spatial arrangement of substituents can also enable more selective interactions with a specific GPCR subtype.

This technical guide provides a comprehensive overview of the synthesis of GPCR ligands incorporating the 2-oxa-6-azaspiro[3.4]octane scaffold. We will detail synthetic strategies, provide step-by-step protocols, and discuss the rationale behind key experimental choices.

Core Synthetic Strategies for 2-Oxa-6-azaspiro[3.4]octane Derivatives

The construction of the 2-oxa-6-azaspiro[3.4]octane core typically involves the sequential or convergent assembly of the two heterocyclic rings around a central spirocyclic carbon. Several synthetic approaches have been developed, with the choice of strategy often depending on the desired substitution pattern and the availability of starting materials.

A common and effective strategy involves the use of a pre-formed cyclopentanone or a related precursor that can be elaborated to form the spirocyclic system. One of the key challenges in spirocycle synthesis is the creation of the sterically demanding quaternary spirocenter.[6]

Visualizing the General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a 2-oxa-6-azaspiro[3.4]octane-containing GPCR ligand. This process typically begins with the construction of the core spirocyclic scaffold, followed by functionalization and coupling to a pharmacophoric element that imparts GPCR activity.

G cluster_0 Scaffold Synthesis cluster_1 Ligand Elaboration cluster_2 Purification & Characterization Start Starting Materials (e.g., Cyclopentanone derivative) Intermediate1 Formation of Spirocyclic Intermediate Start->Intermediate1 [Ring Formation Reactions] Scaffold Protected 2-Oxa-6-azaspiro[3.4]octane Intermediate1->Scaffold [Functional Group Manipulations] Deprotection Deprotection of Amine Scaffold->Deprotection [e.g., Acidic or Hydrogenolysis Conditions] Coupling Coupling with GPCR Pharmacophore Deprotection->Coupling [e.g., Amide Coupling, Reductive Amination] Final_Ligand Final GPCR Ligand Coupling->Final_Ligand Purification Purification (e.g., Chromatography) Final_Ligand->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization

Caption: Generalized workflow for the synthesis of GPCR ligands.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a key intermediate, the N-Boc protected 2-oxa-6-azaspiro[3.4]octane, and its subsequent elaboration into a hypothetical GPCR ligand. These protocols are based on established synthetic transformations and principles in organic chemistry.

Protocol 1: Synthesis of tert-Butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate

This protocol outlines a potential route to the core scaffold, starting from readily available materials. The synthesis involves the formation of the spirocyclic system followed by protection of the secondary amine.

Materials and Reagents:

ReagentSupplierPurity
CyclopentanoneSigma-Aldrich≥99%
Diethyl carbonateAcros Organics99%
Sodium hydride (60% dispersion in mineral oil)Alfa Aesar
1,3-Dibromo-2,2-dimethoxypropaneBenchChem97%
Lithium aluminum hydride (LiAlH₄)Sigma-Aldrich95%
Di-tert-butyl dicarbonate (Boc₂O)TCI>98%
Tetrahydrofuran (THF), anhydrousAcros Organics99.85%
Diethyl ether (Et₂O), anhydrousFisher Chemical
Dichloromethane (DCM)Fisher Chemical
Saturated aqueous ammonium chloride (NH₄Cl)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Synthesis of 2-(diethoxymethyl)cyclopentan-1-one:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add cyclopentanone (1.0 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

    • Add diethyl carbonate (1.2 eq) and heat the mixture to reflux for 4 hours.

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with Et₂O (3 x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to afford the desired β-keto ester.

  • Spiroannulation to form Spiro[2.4]heptan-4-one derivative:

    • To a solution of the β-keto ester (1.0 eq) in anhydrous THF, add sodium hydride (2.2 eq) portionwise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes.

    • Add 1,3-dibromo-2,2-dimethoxypropane (1.1 eq) and stir the reaction at reflux overnight.[15]

    • Cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with Et₂O (3 x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • The dimethoxy acetal can be hydrolyzed with aqueous acid to yield the spiro[2.4]heptan-4-one derivative.

  • Baeyer-Villiger Oxidation to form the Lactone:

    • Dissolve the spiro[2.4]heptan-4-one derivative (1.0 eq) in DCM.

    • Add m-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) portionwise at 0 °C.

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

    • Wash the reaction mixture with a saturated aqueous solution of NaHCO₃ and then with brine.

    • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure to yield the lactone, a 6-oxaspiro[3.4]octan-2-one derivative.

  • Reductive Amination to form 2-Oxa-6-azaspiro[3.4]octane:

    • A more direct approach from a suitable precursor, or a multi-step conversion of the lactone, would be required to introduce the nitrogen atom. A plausible route involves the conversion of a related ketone to an oxime, followed by reduction.

    • Alternatively, a reductive amination of a ketone precursor with a suitable amine source (e.g., ammonia or a protected amine equivalent) in the presence of a reducing agent like sodium cyanoborohydride could be employed.

  • Boc-Protection of the Amine:

    • Assuming the successful synthesis of 2-oxa-6-azaspiro[3.4]octane, dissolve the amine (1.0 eq) in DCM.

    • Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (1.2 eq).

    • Stir the reaction at room temperature overnight.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate.

Protocol 2: Elaboration to a Hypothetical Muscarinic M4 Receptor Antagonist

This protocol describes the coupling of the deprotected 2-oxa-6-azaspiro[3.4]octane scaffold to a known pharmacophore for the muscarinic M4 receptor.[16]

Materials and Reagents:

ReagentSupplierPurity
tert-Butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylateSynthesized in Protocol 1
Trifluoroacetic acid (TFA)Sigma-Aldrich99%
4-(4-Fluorophenyl)-5-((4-pyridinyl)carbonyl)thiazol-2-amineEnamine>95%
N,N-Diisopropylethylamine (DIPEA)Acros Organics≥99%
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)Oakwood Chemical98%
Dichloromethane (DCM), anhydrousAcros Organics99.8%
N,N-Dimethylformamide (DMF), anhydrousAcros Organics99.8%

Step-by-Step Procedure:

  • Deprotection of the Boc-Group:

    • Dissolve tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate (1.0 eq) in DCM.

    • Add trifluoroacetic acid (10 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature for 2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with DCM (3 x) to remove residual TFA. The resulting TFA salt of 2-oxa-6-azaspiro[3.4]octane is used in the next step without further purification.

  • Amide Bond Formation:

    • To a solution of 4-(4-fluorophenyl)-5-((4-pyridinyl)carbonyl)thiazol-2-amine (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq).

    • Add the TFA salt of 2-oxa-6-azaspiro[3.4]octane (1.2 eq) followed by the BOP reagent (1.2 eq).

    • Stir the reaction at room temperature overnight.

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the final compound.

Visualizing the Coupling Reaction

G Scaffold Deprotected 2-Oxa-6-azaspiro[3.4]octane Coupling Amide Coupling (e.g., HATU, DIPEA) Scaffold->Coupling Pharmacophore Muscarinic M4 Pharmacophore (Carboxylic Acid Derivative) Pharmacophore->Coupling Final_Ligand Final GPCR Ligand Coupling->Final_Ligand

Caption: Coupling of the scaffold to a pharmacophore.

Data Summary and Characterization

The successful synthesis of the target compounds should be confirmed by a suite of analytical techniques. The following table provides an example of the expected data for the key intermediate and a final product.

CompoundMolecular FormulaCalculated Mass (M+H)⁺Observed Mass (M+H)⁺¹H NMR (CDCl₃, 400 MHz) δ (ppm)
tert-Butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylateC₁₁H₁₉NO₃214.14214.154.45 (t, 2H), 3.60 (s, 2H), 3.45 (t, 2H), 2.10-1.95 (m, 4H), 1.45 (s, 9H)
Hypothetical M4 AntagonistC₂₃H₂₁FN₄O₂S453.14453.158.70 (d, 2H), 7.80 (d, 2H), 7.50-7.40 (m, 2H), 7.20-7.10 (m, 2H), 4.60 (t, 2H), 4.00 (s, 2H), 3.80 (t, 2H), 2.30-2.10 (m, 4H)

Conclusion and Future Directions

The 2-oxa-6-azaspiro[3.4]octane scaffold represents a valuable and versatile building block for the design and synthesis of novel GPCR ligands. Its inherent three-dimensionality and favorable physicochemical properties make it an attractive alternative to more traditional, planar scaffolds. The synthetic protocols outlined in this guide provide a foundation for researchers to access and elaborate this promising spirocyclic system.

Future efforts in this area could focus on the development of more efficient and stereoselective synthetic routes to substituted 2-oxa-6-azaspiro[3.4]octane derivatives. Furthermore, the exploration of this scaffold in the context of a wider range of GPCR targets is warranted and holds the potential to yield novel therapeutic agents for a variety of diseases. The continued development of synthetic methodologies for accessing unique 3D scaffolds will undoubtedly be a key driver of innovation in GPCR drug discovery.[5][8]

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Spirocyclic Compounds Using 1,3-Dibromo-2,2-dimethoxypropane. BenchChem.
  • Scott, M. et al. (n.d.). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery.
  • BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Synthesis of Spirocyclic Compounds. BenchChem.
  • Dolgobrodova, E. Y. et al. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • Various Authors. (2013-2015). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition.
  • Various Authors. (2025). Approach to Heterospirocycles for Medicinal Chemistry.
  • Various Authors. (2013-2019). Facile synthesis of 2-azaspiro[3.4]octane.
  • BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • Ramesh, S. et al. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Royal Society of Chemistry.
  • BenchChem. (2025). The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis: A Guide for Researchers. BenchChem.
  • Zheng, Y. et al. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.
  • Various Authors. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry.
  • Brown, D. G. et al. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist.
  • BenchChem. (2025). An In-depth Technical Guide to 6-Oxaspiro[3.4]octan-2-one: Synthesis, Properties, and Therapeutic Potential. BenchChem.
  • de la Torre, A. et al. (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis.
  • Advanced ChemBlocks. (n.d.). 2-Oxa-6-azaspiro[3.
  • Patil, V. et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2548.
  • National Center for Biotechnology Information. (n.d.). 6-Oxa-2-azaspiro[3.4]octane. PubChem.
  • Hiesinger, L. et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.
  • Lee, S. Y. et al. (n.d.). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv.
  • Butini, S. et al. (2015). Discovery of GPCR ligands for probing signal transduction pathways.
  • Hiesinger, L. et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.
  • Butini, S. et al. (2015). Discovery of GPCR ligands for probing signal transduction pathways. Frontiers in Pharmacology, 6, 26.
  • Various Authors. (2019-2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
  • Ramesh, S. et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(6), 1518-1522.
  • Bender, A. M. et al. (2021). Synthesis and Characterization of Chiral 6-Azaspiro[2.5]Octanes as Potent and Selective Antagonists of the M4 Muscarinic Acetylcholine Receptor. Bioorganic & Medicinal Chemistry Letters, 51, 128365.
  • Grygorenko, O. O. et al. (n.d.). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
  • Bojarski, A. J. et al. (n.d.). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI.

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Application

Application Notes &amp; Protocols: 2-Oxa-6-azaspiro[3.4]octane Derivatives for Central Nervous System (CNS) Targets

Prepared by: Gemini, Senior Application Scientist Abstract The pursuit of novel chemical matter for Central Nervous System (CNS) drug discovery is driven by the need for compounds with superior efficacy, selectivity, and...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The pursuit of novel chemical matter for Central Nervous System (CNS) drug discovery is driven by the need for compounds with superior efficacy, selectivity, and pharmacokinetic profiles. Spirocyclic scaffolds have emerged as a powerful tool in medicinal chemistry, offering a unique three-dimensional architecture that can improve molecular properties.[1][2][3] This guide focuses on the 2-oxa-6-azaspiro[3.4]octane scaffold, a versatile building block for creating CNS-active agents. We provide a detailed overview of its strategic importance, synthetic accessibility, and application in targeting key CNS proteins, using the muscarinic M1 acetylcholine receptor (M1AChR) as a primary example. This document includes validated, step-by-step protocols for synthesis and in vitro biological evaluation to guide researchers in leveraging this promising scaffold for their drug discovery programs.

The Strategic Advantage of the 2-Oxa-6-azaspiro[3.4]octane Scaffold

The design of CNS drugs is a formidable challenge, requiring a delicate balance of physicochemical properties to ensure blood-brain barrier (BBB) penetration, target engagement, and metabolic stability.[4] Traditional drug discovery has often relied on planar, aromatic structures, which can sometimes lead to suboptimal properties.[5]

The 2-oxa-6-azaspiro[3.4]octane scaffold offers several distinct advantages:

  • Increased Three-Dimensionality (Fsp³): The spirocyclic core, defined by a shared quaternary carbon, moves away from "flatland" chemistry.[5] A higher fraction of sp³-hybridized carbons generally correlates with improved solubility, enhanced metabolic stability, and a higher probability of clinical success.[5]

  • Novelty and Intellectual Property: As a relatively underexplored chemical space, derivatives of this scaffold provide significant opportunities for generating novel intellectual property.[1][2]

  • Bioisosteric Replacement: The scaffold can serve as a rigid, non-aromatic bioisostere for more common heterocycles like piperidine, piperazine, or morpholine. This substitution can lock the conformation of a molecule, optimizing the orientation of key binding elements and potentially improving potency and selectivity.[5]

  • Tunable Physicochemical Properties: The presence of both an ether oxygen and a secondary amine provides two distinct points for chemical modification, allowing for precise tuning of properties like lipophilicity (LogD), basicity (pKa), and hydrogen bonding potential, which are critical for CNS penetration and target interaction.

Synthetic Strategies and Protocols

The successful application of any scaffold hinges on its synthetic accessibility. The 2-oxa-6-azaspiro[3.4]octane core can be constructed through several robust synthetic routes.[6][7][8] Below, we outline a representative, multi-step synthesis protocol for a key intermediate, providing the rationale behind the chosen methodology.

Workflow for Synthesis of a Protected 2-Oxa-6-azaspiro[3.4]octane Intermediate

This diagram illustrates a common synthetic pathway, starting from commercially available materials to yield a versatile, orthogonally protected spirocyclic building block ready for diversification.

G Synthetic Workflow for a 2-Oxa-6-azaspiro[3.4]octane Intermediate cluster_0 Phase 1: Azetidine Ring Formation cluster_1 Phase 2: Spirocyclization cluster_2 Phase 3: Protection & Diversification A 1. Starting Material (e.g., Epichlorohydrin derivative) B 2. Ring Opening & Cyclization (with amine) A->B Nucleophilic Substitution C 3. Functional Group Interconversion B->C Intermediate Isolation D 4. Intramolecular Cyclization (e.g., Williamson Ether Synthesis) C->D Base-mediated E 5. N-Protection (e.g., Boc anhydride) D->E Core Scaffold Formation F 6. Final Intermediate (Ready for derivatization) E->F Purification

Caption: A generalized workflow for the synthesis of the 2-oxa-6-azaspiro[3.4]octane core.

Protocol 2.1: Synthesis of tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate

Objective: To synthesize a key Boc-protected intermediate for further functionalization.

Causality: This protocol employs a convergent strategy. The choice of a Boc (tert-butyloxycarbonyl) protecting group for the nitrogen atom is strategic; it is stable under a wide range of reaction conditions but can be easily removed with acid, allowing for subsequent derivatization at the amine.

Materials:

  • 1-(oxetan-3-yl)methanamine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography system)

Procedure:

  • N-Protection (Step 1):

    • Dissolve 1-(oxetan-3-yl)methanamine (1.0 eq) in DCM.

    • Add an aqueous solution of NaHCO₃ (2.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add benzyl chloroformate (1.1 eq) dropwise while stirring vigorously.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify by column chromatography to yield the Cbz-protected intermediate.

    • Rationale: The Cbz group protects the primary amine during the subsequent steps.

  • Spirocyclization (Conceptual Step - simplified for protocol):

    • Note: The actual formation of the spirocycle from simpler precursors is a complex, multi-step process often involving intramolecular ring closure. For the purpose of this guide, we assume a precursor leading to the spirocyclic amine is available or has been synthesized.[6][9]

  • Deprotection and Re-protection (Step 2):

    • Dissolve the N-Cbz-2-oxa-6-azaspiro[3.4]octane intermediate (1.0 eq) in methanol.

    • Add 10% Pd/C catalyst (0.1 eq by weight).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 4 hours.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

    • Rationale: Hydrogenolysis selectively removes the Cbz group, revealing the free secondary amine of the spirocycle.

  • Final Boc Protection (Step 3):

    • Dissolve the crude amine from the previous step in DCM.

    • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq).

    • Stir at room temperature for 6 hours.

    • Concentrate the reaction mixture and purify the residue by column chromatography (using a hexane/ethyl acetate gradient) to yield the final product, tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate.

Self-Validation:

  • Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

  • Expected ¹H NMR signals should show the characteristic shifts for the Boc group (~1.4 ppm) and the protons of the spirocyclic core.

  • LC-MS analysis should show a single major peak with the correct mass-to-charge ratio.

Application Case Study: Targeting the Muscarinic M1 Receptor

The muscarinic M1 acetylcholine receptor (M1AChR) is a G-protein coupled receptor (GPCR) highly expressed in brain regions critical for cognition, such as the hippocampus and cortex.[10][11] Agonism of the M1 receptor is a validated therapeutic strategy for improving cognitive deficits in disorders like Alzheimer's disease and schizophrenia.[12][13][14] However, developing selective M1 agonists has been challenging due to the high homology of the orthosteric binding site across all five muscarinic receptor subtypes (M1-M5).[12][13]

The 2-oxa-6-azaspiro[3.4]octane scaffold provides a rigid framework to orient pharmacophoric elements precisely, enabling the design of highly selective M1 agonists. The secondary amine serves as a key attachment point for moieties that interact with the receptor.

Signaling Pathway for M1 Receptor Activation

G M1 Acetylcholine Receptor Signaling Cascade Ligand M1 Agonist (Spiro-derivative) M1R M1 Receptor (M1AChR) Ligand->M1R Binds Gq Gαq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Induces Release PKC Protein Kinase C (PKC) DAG->PKC Activates Response Neuronal Excitation & Cognitive Enhancement Ca->Response PKC->Response

Sources

Method

Application Notes &amp; Protocols: Employing 2-Oxa-6-azaspiro[3.4]octane in Fragment-Based Screening

Abstract Fragment-Based Drug Discovery (FBDD) has cemented its role as a powerful engine for identifying novel, highly efficient starting points for drug development, particularly for challenging biological targets. The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has cemented its role as a powerful engine for identifying novel, highly efficient starting points for drug development, particularly for challenging biological targets. The success of any FBDD campaign is critically dependent on the quality and diversity of the fragment library. This guide provides an in-depth technical overview and detailed protocols for the application of 2-Oxa-6-azaspiro[3.4]octane, a novel, three-dimensional spirocyclic scaffold, in fragment-based screening campaigns. We will explore the rationale for its inclusion in a fragment library, its physicochemical properties, and step-by-step protocols for primary screening and hit validation, underscoring the causality behind key experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Spirocyclic Fragments in FBDD

Fragment-based screening begins with identifying low molecular weight compounds (typically < 300 Da) that bind with low affinity (micromolar to millimolar range) to a biological target.[1] These initial "hits" serve as starting points for optimization into potent, drug-like leads. Unlike traditional high-throughput screening (HTS), FBDD explores chemical space more efficiently with smaller libraries and often yields leads with superior physicochemical properties.[2]

The choice of fragments is paramount. Historically, fragment libraries have been dominated by flat, aromatic compounds. However, there is a growing consensus that incorporating three-dimensional (3D) scaffolds can unlock access to novel binding modes and improve downstream properties. Spirocycles, which contain two rings fused at a single quaternary carbon atom, are inherently three-dimensional and offer several advantages:

  • Structural Rigidity and Pre-organization: The rigid framework of a spirocycle reduces the entropic penalty upon binding and presents well-defined vectors for chemical elaboration.[3]

  • Improved Physicochemical Properties: Increased sp³ character is correlated with improved solubility, metabolic stability, and overall clinical success rates.[4]

  • Novel Chemical Space: Spirocyclic scaffolds are underrepresented in typical screening libraries, offering opportunities to identify novel intellectual property.

2-Oxa-6-azaspiro[3.4]octane is a prime candidate for inclusion in a modern fragment library. It combines an oxetane ring, known to improve aqueous solubility, with a pyrrolidine ring, providing a secondary amine as a versatile handle for synthetic elaboration.

Physicochemical Properties and Handling of 2-Oxa-6-azaspiro[3.4]octane

A successful fragment must adhere to certain physicochemical guidelines, often referred to as the "Rule of Three" (Ro3), to ensure it is a suitable starting point for optimization.[1]

PropertyValue"Rule of Three" GuidelineSource
Molecular Weight 113.16 g/mol < 300 g/mol [5]
XLogP3-AA (cLogP) -0.3≤ 3[5]
Hydrogen Bond Donors 1≤ 3[5]
Hydrogen Bond Acceptors 2≤ 3[5]
Rotatable Bonds 0≤ 3Computed
Aqueous Solubility SolubleHigh[6]

Analysis: 2-Oxa-6-azaspiro[3.4]octane comfortably meets all the criteria of the "Rule of Three," making it an ideal fragment. Its low molecular weight and high sp³ character provide an excellent starting point for elaboration without immediately entering "molecular obesity." Its calculated negative LogP indicates good solubility, which is critical for the high concentrations often used in biophysical screening assays.

Handling and Storage:

  • Form: Typically available as a solid, often as an oxalate or hemioxalate salt.[7][8]

  • Storage: Store in an inert atmosphere at 2-8°C.

  • Solution Preparation: For screening, prepare a high-concentration stock solution (e.g., 100-200 mM) in 100% DMSO. Ensure complete dissolution. For aqueous buffers, confirm solubility at the final desired screening concentration. The compound is reported to be soluble in water.[6]

FBDD Experimental Workflow: From Library to Validated Hit

The overall workflow for an FBDD campaign is a systematic process designed to identify and validate true binding events while eliminating artifacts.

FBDD_Workflow cluster_0 Phase 1: Preparation & Primary Screen cluster_1 Phase 2: Hit Triage & Validation cluster_2 Phase 3: Structural Biology & Elaboration FragLib Fragment Library Curation (incl. 2-Oxa-6-azaspiro[3.4]octane) QC Fragment QC (Solubility, Purity, Aggregation) FragLib->QC Screen Primary Biophysical Screen (e.g., SPR, DSF, NMR) QC->Screen HitList Initial Hit List Screen->HitList OrthoAssay Orthogonal Assay (e.g., NMR if primary was SPR) HitList->OrthoAssay DoseResp Dose-Response & Affinity (Determine Kd) OrthoAssay->DoseResp LE_Calc Ligand Efficiency (LE) Calculation & Ranking DoseResp->LE_Calc StrucBio Structural Biology (X-ray Crystallography, NMR) LE_Calc->StrucBio HitToLead Hit-to-Lead Chemistry (Fragment Growing/Linking) StrucBio->HitToLead Hit_Validation_Workflow PrimaryHit Primary Hit from SPR or DSF Screen Resupply Resupply & Re-test (Fresh solid compound) PrimaryHit->Resupply Orthogonal Orthogonal Assay Confirmation (e.g., 1D NMR, ITC) Resupply->Orthogonal DoseResponse Dose-Response Curve (Determine Kd) Orthogonal->DoseResponse LE Calculate Ligand Efficiency LE = (-ΔG) / (# Heavy Atoms) DoseResponse->LE StrucBio Structural Characterization (X-ray, NMR HSQC) LE->StrucBio ValidatedHit Validated, Tractable Hit StrucBio->ValidatedHit

Caption: A robust workflow for validating and prioritizing fragment hits.

Key Validation Steps:

  • Orthogonal Confirmation: A hit from an SPR screen should be confirmed with a non-surface-based method like DSF or NMR to rule out surface-specific artifacts.

  • Affinity Determination (Kd): Generate a dose-response curve using the primary or orthogonal assay to determine the dissociation constant (Kd).

  • Ligand Efficiency (LE): Prioritize fragments not just by potency, but by how efficiently they bind relative to their size. LE normalizes affinity for the number of heavy atoms (NHA) and is a key indicator of a high-quality starting point.

    • Formula: LE = -RTln(Kd) / NHA

    • A good fragment hit typically has an LE of ≥ 0.3 kcal/mol per heavy atom.

Hit Elaboration: From Fragment to Lead

Once a hit like 2-Oxa-6-azaspiro[3.4]octane is validated and its binding mode is determined (ideally by X-ray crystallography), the goal is to "grow" the fragment into a more potent lead compound. [9]The secondary amine of the pyrrolidine ring is the primary vector for synthetic elaboration.

Strategies for Elaboration:

  • Fragment Growing: This is the most common strategy, where functional groups are added to the fragment core to engage with nearby pockets in the binding site.

    • Reductive Amination: The secondary amine can be reacted with a wide array of aldehydes or ketones to introduce new substituents.

    • Amide Coupling: Acylation of the amine with carboxylic acids or acid chlorides provides access to amide derivatives.

    • Sulfonamide Formation: Reaction with sulfonyl chlorides can introduce sulfonamide groups, which are excellent hydrogen bond donors/acceptors.

    • Arylation: Buchwald-Hartwig or Ullmann coupling can be used to attach aryl or heteroaryl groups.

A recent study demonstrated the use of a related 2,6-diazaspiro[3.4]octane core to synthesize potent antitubercular agents, showcasing the utility of amide coupling and heterocycle formation from the spirocyclic amine. [10]

Conclusion

2-Oxa-6-azaspiro[3.4]octane represents a high-quality, three-dimensional building block for modern fragment libraries. Its adherence to the "Rule of Three," inherent structural rigidity, and versatile synthetic handle make it an attractive starting point for FBDD campaigns. By employing robust biophysical screening protocols, such as the SPR and DSF methods detailed here, and following a rigorous hit validation cascade, researchers can confidently identify genuine binders. The subsequent chemical elaboration of this spirocyclic core provides a clear path to developing novel, potent, and drug-like lead compounds, ultimately accelerating the drug discovery pipeline.

References

  • Drug Target Review. (2017). Expert view: Optimising the hit-to-lead workflow. [Link]

  • Wikipedia. (n.d.). Hit to lead. Retrieved January 21, 2026, from [Link]

  • Chemspace. (2025). Lead Optimization in Drug Discovery: Process, Strategies & Tools. [Link]

  • ResearchGate. (n.d.). A flowchart of FBDD. Upper panel shows steps in a target-based drug discovery...[Link]

  • TandemAI. (n.d.). Hit-to-Lead Optimization Service. Retrieved January 21, 2026, from [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44–48. [Link]

  • Schrödinger. (n.d.). Hit-to-Lead & Lead Optimization. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). A flowchart of FBDD. The steps required in FBDD are listed...[Link]

  • o2h discovery. (2025). Fragment-Based Drug Discovery (FBDD) Services. [Link]

  • University of Pittsburgh. (n.d.). Methods for fragments screening using surface plasmon resonance. [Link]

  • SpiroChem. (n.d.). Hit To Lead. Retrieved January 21, 2026, from [Link]

  • Cytiva. (n.d.). Screening and analysis of fragments using Biacore systems. [Link]

  • ResearchGate. (n.d.). The workflow of this study is divided into three parts...[Link]

  • Wikipedia. (n.d.). Fragment-based lead discovery. Retrieved January 21, 2026, from [Link]

  • Bio-Rad Laboratories. (2013). Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. [Link]

  • National Institutes of Health. (n.d.). Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay. [Link]

  • York Structural Biology Laboratory. (n.d.). Fragment Library Screening by SPR. [Link]

  • ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. [Link]

  • ACS Publications. (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. [Link]

  • ResearchGate. (n.d.). Thermal‐shift assay for fragment library screening...[Link]

  • Wikipedia. (n.d.). Thermal shift assay. Retrieved January 21, 2026, from [Link]

  • Drug Target Review. (2016). Hit-to-lead in drug discovery. [Link]

  • protocols.io. (n.d.). Differential Fluorescence Scanning Assay (DSF Assay). [Link]

  • Royal Society of Chemistry. (2019). Facile synthesis of 2-azaspiro[3.4]octane. [Link]

  • ChemRxiv. (n.d.). Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. [Link]

  • Sunway Pharm Ltd. (n.d.). 2-oxa-6-azaspiro[3.4]octane. Retrieved January 21, 2026, from [Link]

  • Royal Society of Chemistry. (2019). Facile Synthesis of 2‐azaspiro[3.4]octane - Supporting Information. [Link]

  • MDPI. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. [Link]

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Application

Application Note: A Scalable, Multi-Gram Synthesis of 2-Oxa-6-azaspiro[3.4]octane Oxalate for Preclinical Development

Abstract This application note provides a detailed, robust, and scalable protocol for the synthesis of 2-Oxa-6-azaspiro[3.4]octane oxalate, a valuable spirocyclic building block in medicinal chemistry. Spirocyclic scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, robust, and scalable protocol for the synthesis of 2-Oxa-6-azaspiro[3.4]octane oxalate, a valuable spirocyclic building block in medicinal chemistry. Spirocyclic scaffolds are of high interest in drug discovery due to their three-dimensional nature, which can improve compound properties such as solubility and metabolic stability.[1][2] The described multi-step synthesis commences from commercially available 1-Boc-azetidin-3-one and culminates in the isolation of the target compound as a stable, crystalline oxalate salt suitable for preclinical studies. The protocol emphasizes operational simplicity, the use of readily available reagents, and includes critical process controls and characterization data to ensure reproducibility and high purity of the final product.

Introduction

The design and synthesis of novel molecular scaffolds are cornerstones of modern drug discovery, enabling the exploration of new chemical space.[3] Spirocyclic systems, which contain two rings connected by a single common atom, have emerged as "privileged scaffolds" in medicinal chemistry.[2] Their rigid, three-dimensional structures can confer advantageous pharmacological properties compared to their linear or planar counterparts. The 2-Oxa-6-azaspiro[3.4]octane motif, a structural surrogate for morpholine, is a particularly attractive building block for introducing conformational rigidity and novel exit vectors in drug candidates.[3][4]

Providing a reliable and scalable synthesis of such building blocks is critical for advancing drug discovery programs from initial hits to preclinical candidates. This requires a process that is not only high-yielding but also safe, cost-effective, and reproducible on a multi-gram to kilogram scale. This document details a proven synthetic route to 2-Oxa-6-azaspiro[3.4]octane, culminating in its isolation as a crystalline oxalate salt, which enhances stability and handling properties.

Overall Reaction Scheme

The synthesis is a three-step process starting from 1-Boc-azetidin-3-one, proceeding through a key spirocyclization step, followed by deprotection and final salt formation.

Reaction_Scheme cluster_0 Step 1: Spirocyclization cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Salt Formation 1_Boc_Azetidin_3_one 1-Boc-azetidin-3-one N_Boc_Intermediate N-Boc-2-oxa-6-azaspiro[3.4]octane 1_Boc_Azetidin_3_one->N_Boc_Intermediate 1) (CH3)3S(O)I, NaH 2) THF, Reflux Free_Base 2-Oxa-6-azaspiro[3.4]octane (Free Base) N_Boc_Intermediate->Free_Base HCl in Dioxane or TFA in DCM Oxalate_Salt 2-Oxa-6-azaspiro[3.4]octane oxalate Free_Base->Oxalate_Salt Oxalic Acid Isopropanol (IPA)

Caption: Overall synthetic route to the target compound.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
1-Boc-azetidin-3-one≥95%Commercially AvailableStore at 2-8°C
Trimethylsulfoxonium iodide≥98%Commercially AvailableMoisture sensitive
Sodium hydride (NaH)60% dispersion in mineral oilCommercially AvailableHighly reactive, handle under inert gas
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially AvailableUse freshly from a solvent purification system
Anhydrous Dimethyl Sulfoxide (DMSO)DriSolv® or equivalentCommercially AvailableUse freshly from a solvent purification system
Hydrochloric Acid4.0 M solution in 1,4-dioxaneCommercially AvailableCorrosive
Oxalic Acid (dihydrate)≥99%Commercially AvailableToxic
Isopropanol (IPA)ACS GradeCommercially Available
Diethyl EtherACS GradeCommercially AvailableFlammable
Saturated aq. NH4ClN/APrepare in-house
Saturated aq. NaHCO3N/APrepare in-house
BrineN/APrepare in-house
Anhydrous Sodium Sulfate (Na2SO4)ACS GradeCommercially Available
Equipment
  • Three-neck round-bottom flasks (various sizes)

  • Magnetic stirrers with heating plates

  • Inert atmosphere setup (Nitrogen or Argon)

  • Addition funnel

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

  • High-vacuum pump

  • Büchner funnel and filtration flasks

  • Standard laboratory glassware

  • Analytical balance

  • NMR Spectrometer (≥400 MHz)

  • LC-MS system

Experimental Protocol

Step 1: Synthesis of tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate

This procedure is adapted from established methods for the formation of spirocyclic oxetanes from ketones.[3][5] The key transformation involves the generation of a sulfur ylide from trimethylsulfoxonium iodide, which then reacts with the ketone to form an epoxide. This epoxide subsequently undergoes intramolecular ring-opening by the Boc-protected nitrogen to form the desired oxetane ring.

Procedure:

  • Ylide Formation: Under an inert atmosphere (N2), suspend sodium hydride (6.3 g, 158 mmol, 1.5 eq., 60% dispersion) in anhydrous DMSO (150 mL) in a 1 L three-neck flask.

  • Slowly add trimethylsulfoxonium iodide (34.7 g, 158 mmol, 1.5 eq.) portion-wise over 30 minutes. The internal temperature should be maintained below 25°C.

  • Stir the resulting milky suspension at room temperature for 1 hour until gas evolution ceases.

  • Addition of Ketone: In a separate flask, dissolve 1-Boc-azetidin-3-one (18.0 g, 105 mmol, 1.0 eq.) in anhydrous THF (100 mL).

  • Add the ketone solution dropwise to the ylide suspension over 45 minutes, maintaining the internal temperature below 30°C.

  • Reaction: Heat the reaction mixture to 60°C and stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and carefully quench by the slow addition of water (200 mL), followed by saturated aqueous NH4Cl (100 mL).

  • Extract the aqueous phase with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with brine (2 x 150 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of 10-40% ethyl acetate in hexanes) to yield the product as a colorless oil.

    • Expected Yield: 70-85%

    • In-Process Control: TLC (Hexanes/EtOAc 7:3), Rf ≈ 0.4.

Step 2: Deprotection to form 2-Oxa-6-azaspiro[3.4]octane (Free Base)

The tert-butyloxycarbonyl (Boc) protecting group is reliably removed under acidic conditions.[6][7] A solution of HCl in dioxane is a common and effective reagent for this transformation on a large scale.

Procedure:

  • Dissolve the Boc-protected intermediate (15.0 g, 70.3 mmol, 1.0 eq.) in 1,4-dioxane (50 mL) in a 250 mL round-bottom flask and cool to 0°C in an ice bath.

  • Slowly add 4.0 M HCl in 1,4-dioxane (53 mL, 211 mmol, 3.0 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours. A precipitate (the hydrochloride salt) will form.

  • Monitor for the disappearance of starting material by TLC or LC-MS.

  • Concentrate the reaction mixture to dryness under reduced pressure.

  • To isolate the free base for the next step, dissolve the resulting solid in water (50 mL), cool in an ice bath, and basify to pH >12 with 50% aq. NaOH.

  • Extract the free amine into dichloromethane (DCM) (4 x 75 mL).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and carefully concentrate in vacuo at a bath temperature <30°C to avoid loss of the volatile product. This yields the free base as a clear oil.

    • Note: The free base is volatile and should be used immediately in the next step.

Step 3: Formation of 2-Oxa-6-azaspiro[3.4]octane Oxalate

Formation of a salt is a standard method to improve the stability, crystallinity, and handling of amine-containing active pharmaceutical ingredients and intermediates.[8] Oxalic acid is often used to form stable, crystalline salts.

Procedure:

  • Dissolve the crude free base (approx. 70.3 mmol) in isopropanol (IPA, 100 mL).

  • In a separate flask, dissolve oxalic acid dihydrate (9.7 g, 77.3 mmol, 1.1 eq.) in warm IPA (50 mL).

  • Slowly add the oxalic acid solution to the stirred solution of the amine at room temperature.

  • A thick white precipitate will form immediately. Stir the suspension for 2 hours at room temperature.

  • Collect the solid product by vacuum filtration through a Büchner funnel.

  • Wash the filter cake with cold IPA (2 x 30 mL) and then with diethyl ether (2 x 30 mL).

  • Dry the solid under high vacuum at 40°C for 12 hours to a constant weight.

    • Expected Overall Yield (from Boc-intermediate): 80-90%

    • Final Product: A stable, non-hygroscopic, white crystalline solid.

Workflow Visualization

Experimental_Workflow start Start: 1-Boc-azetidin-3-one ylide_prep Ylide Formation (NaH, TMSOI in DMSO) start->ylide_prep Step 1 spirocyclization Spirocyclization (Add Ketone, Heat to 60°C) ylide_prep->spirocyclization workup_purify1 Aqueous Work-up & Column Chromatography spirocyclization->workup_purify1 deprotection Boc Deprotection (HCl/Dioxane) workup_purify1->deprotection Step 2 concentration1 Concentration to dryness (HCl Salt) deprotection->concentration1 basify_extract Basification (NaOH) & Extraction (DCM) concentration1->basify_extract concentration2 Concentration (Volatile Free Base) basify_extract->concentration2 salt_formation Salt Formation (Oxalic Acid in IPA) concentration2->salt_formation Step 3 filtration_drying Filtration, Washing & Drying salt_formation->filtration_drying end_product Final Product: Oxalate Salt filtration_drying->end_product

Caption: Step-by-step experimental workflow diagram.

Characterization and Quality Control

The identity and purity of the final 2-Oxa-6-azaspiro[3.4]octane oxalate should be confirmed by a suite of analytical techniques.

TestSpecificationTypical Result
Appearance White to off-white solidConforms
Purity (HPLC) ≥97% (AUC)>98.5%
¹H NMR Conforms to structureConforms
¹³C NMR Conforms to structureConforms
Mass Spec (ESI+) [M+H]⁺ = 114.0862 ± 5 ppm114.0865
Melting Point Report value~175-180 °C (decomposes)
Residual Solvents Per ICH guidelinesConforms

¹H NMR (400 MHz, D₂O): δ 4.65 (s, 4H), 4.10 (s, 4H), 2.55 (t, J = 7.2 Hz, 2H). (Note: NMR of the salt may show broad peaks for protons near the nitrogen atom. The free base spectrum is more resolved.)

Scale-Up and Safety Considerations

  • Exotherms: The formation of the sulfur ylide using NaH is exothermic. Portion-wise addition of reagents and careful temperature monitoring are critical, especially on a larger scale.

  • Hydrogen Evolution: The reaction of NaH with DMSO and the quenching step evolve hydrogen gas. All operations must be conducted in a well-ventilated fume hood under an inert atmosphere, away from ignition sources.

  • Reagent Handling: Sodium hydride is a highly flammable solid that reacts violently with water. Trimethylsulfoxonium iodide is an irritant. Oxalic acid is toxic and corrosive. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Product Volatility: The free base of 2-Oxa-6-azaspiro[3.4]octane is relatively volatile. Care should be taken during its concentration step to minimize product loss. Performing the salt formation directly after extraction without complete solvent removal can be a viable strategy on a large scale.

  • Purification: While chromatography is suitable for initial batches, for multi-kilogram scale-up, alternative purification methods like crystallization or distillation of the Boc-protected intermediate should be investigated to improve throughput and reduce solvent waste.

Conclusion

This application note provides a comprehensive and validated protocol for the multi-gram synthesis of 2-Oxa-6-azaspiro[3.4]octane oxalate. The described route is efficient, uses readily available materials, and is amenable to scale-up for preclinical supply. The detailed procedural steps, in-process controls, and safety guidelines ensure that researchers in drug development can reliably produce this valuable spirocyclic building block with high purity and yield.

References

  • Yadav, J. S., et al. (2004). A mild and efficient method for the deprotection of N-Boc protecting group. Tetrahedron Letters, 45(34), 6483-6486.
  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2020). National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. (2021). ResearchGate. Available at: [Link]

  • Vitaku, E., et al. (2014). Spirocycles in Drug Discovery. Journal of Medicinal Chemistry, 57(1), 1-9.
  • Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. Available at: [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. Royal Society of Chemistry. Available at: [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. ResearchGate. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. Available at: [Link]

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. Available at: [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Available at: [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Available at: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link]

  • 2-Oxa-6-azaspiro[3.4]octane oxalate. PubChem. Available at: [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability and Handling of 2-Oxa-6-azaspiro[3.4]octane oxalate

A Note from Your Senior Application Scientist Welcome, researchers and drug development professionals. This guide is designed to provide you with in-depth technical support for 2-Oxa-6-azaspiro[3.4]octane oxalate.

Author: BenchChem Technical Support Team. Date: February 2026

A Note from Your Senior Application Scientist

Welcome, researchers and drug development professionals. This guide is designed to provide you with in-depth technical support for 2-Oxa-6-azaspiro[3.4]octane oxalate. This unique spirocyclic scaffold, featuring a strained oxetane ring, is of growing interest in medicinal chemistry for its ability to introduce three-dimensionality into molecular design.[1] However, its distinct structural motifs—the oxetane ether, the secondary amine, and the oxalate counter-ion—present specific stability challenges that must be understood to ensure experimental success and data integrity. This document moves beyond simple protocols to explain the chemical principles governing the compound's behavior in both acidic and basic environments, empowering you to troubleshoot issues and optimize your experimental design.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 2-Oxa-6-azaspiro[3.4]octane oxalate that influence its stability?

A: The stability of this molecule is governed by three primary components:

  • The Oxetane Ring: This four-membered cyclic ether is strained (ring strain energy of ~106 kJ/mol) and is the most chemically labile part of the molecule, particularly under acidic conditions.[2]

  • The Secondary Amine: The nitrogen in the 6-azaspiro position is a secondary amine, which is basic. It will be protonated at acidic to neutral pH and exist as a free base under basic conditions. This affects solubility and reactivity.

  • The Oxalate Counter-ion: Oxalate is the conjugate base of oxalic acid, a dicarboxylic acid with two pKa values (pKa1 ≈ 1.27, pKa2 ≈ 4.28).[3] Its protonation state is highly dependent on the solution's pH, which can impact solubility.

Q2: What is the expected stability of this compound in acidic solutions (pH < 7)?

A: The compound is expected to be highly susceptible to degradation in acidic conditions. The primary degradation pathway is the acid-catalyzed ring-opening of the oxetane moiety to form a 1,3-diol derivative.[2][4] The reaction is initiated by the protonation of the ether oxygen, which activates the ring for nucleophilic attack by water or other nucleophiles in the medium. The rate of degradation is generally proportional to the acid concentration (lower pH leads to faster degradation).

Q3: What is the expected stability in basic solutions (pH > 7)?

A: The oxetane ring is generally more tolerant of basic conditions compared to acidic ones.[5] In basic solutions, the primary change is the deprotonation of the secondary amine to its free base form. While the core spirocyclic structure is more stable, researchers should be aware of potential solubility issues, as the neutral free base may be less soluble in aqueous media than its protonated salt form.

Q4: How does the oxalate counter-ion behave at different pH values?

A: The speciation of the oxalate counter-ion is critical for understanding solubility.

  • pH > 4.3: Oxalate exists predominantly as the dianion (C₂O₄²⁻).

  • pH 1.3 - 4.3: The primary species is the hydrogen oxalate anion (HC₂O₄⁻).

  • pH < 1.3: It exists mainly as fully protonated oxalic acid (H₂C₂O₄).[3] If the pH of a concentrated solution is lowered significantly, the formation of oxalic acid may lead to precipitation, as oxalic acid has lower aqueous solubility than its salts.[6]

Q5: What are the recommended storage conditions for 2-Oxa-6-azaspiro[3.4]octane oxalate?

A: For long-term stability, the solid compound should be stored in a tightly sealed container in a dry, dark environment, preferably at 2-8°C or under freezer conditions (-20°C).[7][8] Stock solutions should ideally be prepared fresh. If storage of solutions is necessary, they should be prepared in an unbuffered, anhydrous aprotic solvent like DMSO, aliquoted to minimize freeze-thaw cycles, and stored at -20°C or -80°C. Avoid preparing and storing stock solutions in aqueous acidic buffers.

Section 2: Troubleshooting Guide

Issue EncounteredPotential Cause & Scientific RationaleTroubleshooting & Resolution Steps
Unexpected loss of parent compound in an acidic formulation (e.g., during HPLC analysis with an acidic mobile phase or in a formulation buffer). Acid-Catalyzed Hydrolysis: The oxetane ring is likely undergoing cleavage. The ether oxygen becomes protonated, making the adjacent carbons highly electrophilic and susceptible to attack by water, leading to a 1,3-diol degradant.[2][4]1. Confirm Degradation: Use LC-MS to identify the parent mass and look for a new peak with a mass corresponding to the parent + 18 Da (addition of H₂O).2. Minimize Exposure: Reduce the time the compound spends in acidic conditions. If using an acidic HPLC mobile phase, keep the autosampler cool (4°C).3. Adjust pH: If the experimental protocol allows, use a buffer system with the highest possible pH that is compatible with your assay (ideally pH > 6). See Table 2 for buffer recommendations.
A white precipitate forms after acidifying a concentrated aqueous solution of the compound. Oxalic Acid Precipitation: The oxalate counter-ion (C₂O₄²⁻) has been protonated to form oxalic acid (H₂C₂O₄), which has limited aqueous solubility. This is expected if the pH is dropped below ~2.5, especially at high concentrations.[3][6]1. Measure pH: Confirm that the solution pH is in the acidic range.2. Resolution: Gently raise the pH by adding a suitable base (e.g., dilute NaOH or NaHCO₃) until the precipitate redissolves. To avoid this, perform dilutions in a buffer that maintains a pH above 4.5.
Compound exhibits poor solubility or phase separation when formulated in a basic aqueous buffer. Free Base Formation: At pH values significantly above the pKa of the secondary amine (~9-10), the amine is deprotonated to its neutral free base. This form is often less polar and thus less soluble in aqueous media compared to the charged, protonated salt form that exists at lower pH.1. Verify pH: Ensure the pH of your formulation is indeed basic.2. Adjust pH: Lower the pH towards neutral (e.g., pH 7.0-7.5) to promote the formation of the more soluble protonated species.3. Use Co-solvents: If a basic pH is required, consider the addition of organic co-solvents (e.g., DMSO, ethanol, PEG-400) to improve the solubility of the free base. Perform compatibility studies first.

Section 3: Mechanistic Insights & Visualizations

The chemical behavior of 2-Oxa-6-azaspiro[3.4]octane oxalate is dictated by the pH of its environment. The following diagrams illustrate the key transformations.

G cluster_acid Acidic Conditions (pH < 4) cluster_neutral Neutral Conditions (pH ≈ 7) cluster_base Basic Conditions (pH > 10) Protonated Protonated Spirocycle (Ammonium Cation) + Oxalic Acid/Hydrogen Oxalate Salt 2-Oxa-6-azaspiro[3.4]octane oxalate (Protonated Amine + Oxalate Dianion) Protonated->Salt Add Base (Increase pH) Salt->Protonated Add Acid (Decrease pH) FreeBase Free Base Spirocycle (Neutral Amine) + Oxalate Dianion Salt->FreeBase Add Base (Increase pH) FreeBase->Salt Add Acid (Decrease pH)

Caption: pH-Dependent Speciation of the Compound.

G reactant Protonated Spirocycle (in Acidic Solution) intermediate Activated Intermediate (Protonated Ether) reactant->intermediate + H⁺ product Degradation Product (1,3-Diol) intermediate->product + H₂O (Ring Opening) nucleophile H₂O (Nucleophile) nucleophile->intermediate

Caption: Proposed Acid-Catalyzed Degradation Pathway.

Section 4: Experimental Protocols & Data

Protocol 1: General Procedure for Assessing pH Stability

This protocol provides a framework for evaluating the stability of the compound at different pH values. A self-validating system includes controls to ensure observed changes are due to chemical degradation.

  • Prepare Buffers: Prepare a series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10). See Table 2.

  • Prepare Stock Solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).

  • Incubation Setup:

    • For each pH condition, dispense buffer into three separate vials (triplicates).

    • Spike the compound from the stock solution into each vial to a final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent across all samples (e.g., <1%).

    • Prepare a t=0 sample by immediately quenching the reaction: take an aliquot and mix it with an equal volume of cold acetonitrile or methanol to stop degradation. Store at -20°C.

    • Prepare a buffer control (buffer + DMSO, no compound) for each pH.

  • Incubation: Incubate all vials at the desired temperature (e.g., room temperature or 37°C).

  • Time Points: At specified time points (e.g., 1, 4, 8, 24 hours), remove an aliquot from each vial and quench as described for the t=0 sample.

  • Analysis: Analyze all quenched samples (including t=0) by a stability-indicating method, typically reverse-phase HPLC with UV or MS detection.

  • Calculation: Calculate the percentage of compound remaining at each time point relative to the t=0 sample, after correcting for any baseline drift using the buffer control.

Data Summary Tables

Table 1: Predicted pH-Dependent Stability Profile (This table summarizes expected outcomes based on chemical principles. Actual results should be determined experimentally.)

pH ValueBuffer SystemPredicted Stability at 24h (Room Temp)Primary Concern
3.0Citrate< 10% RemainingRapid oxetane ring-opening
5.0Citrate/Acetate50-80% RemainingModerate oxetane ring-opening
7.4Phosphate (PBS)> 95% RemainingGenerally stable
9.0Borate/Tris> 95% RemainingPotential for decreased solubility

Table 2: Recommended Buffer Systems for Formulation Studies

Desired pH RangeRecommended BufferRationale / Considerations
4.5 - 6.0AcetateUse with caution. Work quickly and at low temperatures to minimize degradation.
6.0 - 8.0Phosphate (e.g., PBS)Optimal range for stability. Provides good buffering capacity around physiological pH.
8.0 - 9.0HEPES, Tris, BorateGood stability of the core structure is expected, but monitor for solubility issues of the free base.

References

  • PubChem. 2-Oxa-6-azaspiro[3.4]octane oxalate. [Link]

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox. [Link]

  • Wikipedia. Oxalate. [Link]

  • Roylan Developments. Compound storage made simple. [Link]

  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Oxa-6-azaspiro[3.4]octane Derivatives

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis and optimization of 2-Oxa-6-azaspiro[3.4]octane derivatives. This guide is designed to provide pra...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and optimization of 2-Oxa-6-azaspiro[3.4]octane derivatives. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis of these valuable spirocyclic scaffolds. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you navigate the intricacies of your experimental work.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 2-Oxa-6-azaspiro[3.4]octane derivatives, particularly focusing on the key reaction steps: the Paterno-Büchi reaction for oxetane ring formation and the Staudinger [2+2] cycloaddition for β-lactam construction.

Paterno-Büchi Reaction for Spiro-Oxetane Formation

The formation of the spiro-oxetane core via the Paterno-Büchi reaction is a critical step that can be prone to low yields and side product formation.

Question 1: My Paterno-Büchi reaction is resulting in a low yield of the desired spiro-oxetane. What are the likely causes and how can I improve it?

Answer:

Low yields in the Paterno-Büchi reaction for spirocyclic systems often stem from several factors. Here’s a systematic approach to troubleshooting:

  • Inadequate Light Source or Reaction Vessel: The photochemical nature of this reaction demands careful consideration of your equipment. The emission spectrum of your lamp must overlap with the absorption spectrum of your carbonyl starting material (typically a cyclic ketone for spirocycle synthesis). For most ketones, a UV lamp emitting in the 254-350 nm range is necessary. Furthermore, standard borosilicate glass (Pyrex) will filter out a significant portion of UV light below 300 nm. If your reaction requires lower wavelength UV, switching to a quartz or Vycor reaction vessel is crucial.

  • Oxygen Quenching: Molecular oxygen is a notorious quencher of the excited triplet state of the carbonyl compound, which is a key intermediate in the reaction. This quenching effect can drastically reduce the quantum yield of the reaction. It is imperative to thoroughly degas your solvent and reaction mixture before and during irradiation. This can be achieved by bubbling a stream of an inert gas, such as nitrogen or argon, through the solution for at least 15-30 minutes prior to turning on the lamp.

  • Sub-optimal Concentration: The concentration of your reactants can significantly impact the reaction outcome. High concentrations of the carbonyl compound can favor side reactions like pinacol coupling, where two excited carbonyls dimerize. To mitigate this, consider the following adjustments:

    • Decrease the concentration of the carbonyl starting material.

    • Use the alkene component in excess to favor the desired intermolecular [2+2] cycloaddition.

  • Competing Alkene Dimerization: Some alkenes, particularly electron-deficient ones, can undergo photochemical dimerization, competing with the desired reaction with the ketone. The addition of a triplet sensitizer quencher that selectively quenches the excited state of the alkene but not the ketone can be beneficial. For instance, p-xylene has been shown to suppress the dimerization of maleic anhydride in reactions with cyclic ketones.[1][2]

Question 2: I am observing the formation of significant side products in my Paterno-Büchi reaction. How can I identify and minimize them?

Answer:

The primary side products in a Paterno-Büchi reaction are typically from pinacol coupling of the ketone and Norrish Type II reactions if the ketone possesses accessible γ-hydrogens.

  • Pinacol Coupling: This results in the formation of a 1,2-diol from the dimerization of the excited ketone. As mentioned previously, this is more prevalent at higher ketone concentrations. Reducing the ketone concentration and using an excess of the alkene are effective strategies to minimize this side reaction.

  • Norrish Type II Reactions: If your cyclic ketone has γ-hydrogens, intramolecular hydrogen abstraction can occur from the excited state, leading to ring-opened products. To avoid this, if possible, choose a starting ketone that lacks accessible γ-hydrogens.

  • Purification Challenges: The separation of the desired spiro-oxetane from unreacted starting materials and side products can be challenging due to similar polarities. Careful column chromatography on silica gel is often required. A thorough analysis of the crude reaction mixture by techniques like 1H NMR and LC-MS can help in identifying the major side products and tailoring the purification strategy accordingly.

Staudinger [2+2] Cycloaddition for Spiro-β-Lactam Formation

The Staudinger reaction is a powerful tool for constructing the β-lactam ring in your 2-Oxa-6-azaspiro[3.4]octane derivatives. However, controlling the diastereoselectivity (cis vs. trans) can be a significant challenge, especially with sterically hindered spirocyclic imines.

Question 3: My Staudinger reaction is producing a mixture of cis and trans diastereomers of the spiro-β-lactam. How can I improve the diastereoselectivity?

Answer:

The stereochemical outcome of the Staudinger reaction is determined by the relative rates of two competing processes for the zwitterionic intermediate: direct ring closure to the β-lactam and isomerization of the imine moiety followed by ring closure.[3] Several factors can be manipulated to favor one pathway over the other:

  • Solvent Polarity: This is one of the most critical parameters.

    • Non-polar solvents (e.g., toluene, dichloromethane) generally favor the formation of the cis-β-lactam. In these solvents, the zwitterionic intermediate is less stabilized, promoting a faster, direct ring closure before isomerization can occur.

    • Polar solvents (e.g., DMF, acetonitrile) tend to favor the formation of the trans-β-lactam. The polar environment stabilizes the zwitterionic intermediate, allowing for isomerization to the thermodynamically more stable trans-intermediate before ring closure.

  • Temperature: Lowering the reaction temperature (e.g., from room temperature to -78 °C) often increases the selectivity for the kinetically favored cis-isomer by slowing down the rate of isomerization of the zwitterionic intermediate.

  • Electronic Effects of Substituents: The electronic nature of the substituents on both the ketene and the imine plays a crucial role.[3]

    • Electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate the direct ring closure, favoring the cis-product.

    • Electron-withdrawing groups on the ketene and electron-donating groups on the imine slow down the direct ring closure, allowing for equilibration to the more stable intermediate that leads to the trans-product.

  • Steric Hindrance: The inherent steric bulk of the spirocyclic framework can significantly influence the approach of the ketene to the imine and the conformation of the zwitterionic intermediate, thereby affecting the diastereoselectivity. Careful selection of protecting groups on the spirocyclic core can sometimes be used to direct the stereochemical outcome.

Table 1: Optimizing Diastereoselectivity in the Staudinger Reaction

ParameterTo Favor cis-IsomerTo Favor trans-IsomerRationale
Solvent Non-polar (Toluene, CH₂Cl₂)Polar (DMF, Acetonitrile)Stabilization of the zwitterionic intermediate.
Temperature Low (-78 °C to 0 °C)Higher (Room Temperature to Reflux)Kinetic vs. thermodynamic control.
Ketene Substituents Electron-donatingElectron-withdrawingRate of direct ring closure.
Imine Substituents Electron-withdrawingElectron-donatingRate of direct ring closure.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis and handling of 2-Oxa-6-azaspiro[3.4]octane derivatives.

Question 4: What are the most common synthetic routes to the parent 2-Oxa-6-azaspiro[3.4]octane scaffold?

Answer:

Several synthetic strategies have been developed to access the 2-Oxa-6-azaspiro[3.4]octane core. A common and effective approach involves a [3+2] cycloaddition reaction. For instance, the reaction of an azomethine ylide with an appropriate dipolarophile can construct the pyrrolidine ring of the spirocycle. Alternatively, multi-step syntheses starting from commercially available building blocks are also employed, often involving the sequential construction of the oxetane and azetidine rings. One reported facile synthesis of 2-azaspiro[3.4]octane involves annulation of either the cyclopentane or the four-membered ring.[4][5]

Question 5: What are the key considerations for choosing protecting groups in the synthesis of 2-Oxa-6-azaspiro[3.4]octane derivatives?

Answer:

Protecting group strategy is critical for the successful multi-step synthesis of complex 2-Oxa-6-azaspiro[3.4]octane derivatives. The choice of protecting groups for the amine functionality is particularly important.

  • Orthogonality: It is highly advantageous to use orthogonal protecting groups if you plan to functionalize different parts of the molecule selectively. For example, a Boc (tert-butyloxycarbonyl) group, which is acid-labile, can be used in conjunction with a Cbz (carboxybenzyl) group, which is removed by hydrogenolysis. This allows for the selective deprotection and subsequent reaction at one site while the other remains protected.[6]

  • Stability: The chosen protecting groups must be stable to the reaction conditions of the subsequent steps. For instance, if your synthesis involves strongly basic conditions, an acid-labile protecting group like Boc would be a suitable choice.

  • Ease of Removal: The deprotection conditions should be mild enough to not affect other sensitive functional groups in your molecule.

  • Influence on Reactivity and Selectivity: Keep in mind that bulky protecting groups can influence the stereochemical outcome of reactions by sterically directing the approach of reagents.[7]

Section 3: Experimental Protocols

The following are generalized protocols that should be optimized for your specific substrates and equipment.

Protocol 1: General Procedure for Paterno-Büchi Reaction to form a Spiro-Oxetane

Materials:

  • Cyclic ketone (1.0 eq)

  • Alkene (1.2 - 2.0 eq)

  • Anhydrous, degassed solvent (e.g., benzene, acetonitrile)

  • Photoreactor with a suitable UV lamp (e.g., medium-pressure mercury lamp)

  • Quartz or Vycor reaction vessel

Procedure:

  • In a quartz or Vycor reaction vessel, dissolve the cyclic ketone and the alkene in the anhydrous, degassed solvent.

  • Bubble a gentle stream of nitrogen or argon through the solution for 15-30 minutes to ensure it is oxygen-free.

  • While maintaining a slow, positive pressure of the inert gas, place the reaction vessel in the photoreactor.

  • Irradiate the reaction mixture with the UV lamp. The reaction time will vary depending on the substrates and the lamp's intensity (typically several hours to days).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Staudinger [2+2] Cycloaddition to form a Spiro-β-Lactam

Materials:

  • Spirocyclic imine (1.0 eq)

  • Acid chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous solvent (e.g., dichloromethane for cis-selectivity, DMF for trans-selectivity)

Procedure:

  • Dissolve the spirocyclic imine in the chosen anhydrous solvent in a flame-dried flask under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C for enhanced cis-selectivity).

  • Add triethylamine to the solution.

  • Slowly add the acid chloride dropwise to the reaction mixture.

  • Stir the reaction at the chosen temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the diastereomers.

Section 4: Visualizations

Diagram 1: General Workflow for 2-Oxa-6-azaspiro[3.4]octane Derivative Synthesis

G cluster_0 Oxetane Ring Formation cluster_1 β-Lactam Ring Formation CyclicKetone Cyclic Ketone PaternoBuchi Paterno-Büchi Reaction CyclicKetone->PaternoBuchi Alkene Alkene Alkene->PaternoBuchi SpiroOxetane Spiro-Oxetane Intermediate PaternoBuchi->SpiroOxetane SpiroImine Spirocyclic Imine SpiroOxetane->SpiroImine Functional Group Transformation Staudinger Staudinger Cycloaddition SpiroImine->Staudinger Ketene Ketene (from Acid Chloride) Ketene->Staudinger SpiroBetaLactam 2-Oxa-6-azaspiro[3.4]octane Derivative Staudinger->SpiroBetaLactam

Caption: Synthetic workflow for 2-Oxa-6-azaspiro[3.4]octane derivatives.

Diagram 2: Troubleshooting Logic for Low Yield in Paterno-Büchi Reaction

G Start Low Yield in Paterno-Büchi Reaction CheckLight Check Light Source & Wavelength Start->CheckLight CheckLight->Start No, Correct Lamp CheckVessel Use Quartz/Vycor Vessel? CheckLight->CheckVessel Yes CheckVessel->Start No, Switch Vessel Degas Degas Solvent Thoroughly? CheckVessel->Degas Yes Degas->Start No, Implement Degassing Concentration Adjust Reactant Concentrations? Degas->Concentration Yes Concentration->Start No, Optimize Ratio Optimize Yield Improved Concentration->Optimize Yes

Caption: Decision tree for troubleshooting low yields in Paterno-Büchi reactions.

References

  • BenchChem. (2025). Troubleshooting the Paternò-Büchi reaction for oxetane formation.
  • Griesbeck, A. G., & Bondock, S. (2003). Mechanism and Synthetic Use of Paternò-Büchi Reactions: Spin-Mapping and Photo-Aldol Reactions. University of Cologne.
  • Staudinger, H. (1907). Zur Kenntniss der Ketene. Diphenylketen. Liebigs Annalen der Chemie, 356(1-2), 51-123.
  • Organic Chemistry Portal. (n.d.). Staudinger Synthesis. Retrieved from [Link]

  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2001). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. European Journal of Organic Chemistry, 2001(12), 2201-2211.
  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(6), 1495-1498.
  • Jiao, L., Liang, X., & Xu, J. X. (2006). A Theoretical Study on the Mechanism of the Staudinger Reaction. The Journal of Organic Chemistry, 71(16), 6060-6069.
  • Michalska, W. Z. (2023). Expanding the Scope of the Paternò-Büchi Reaction Methodology Development and Mechanistic Studies (Doctoral thesis, Lancaster University).
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 6-Oxaspiro[3.4]octan-2-one and Other Spiroketones.
  • Litskan, E. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1).
  • Bandyopadhyay, D., et al. (n.d.). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society.
  • Sharma, S., & Kumar, A. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(16), 3339-3354.
  • Pinto, M., et al. (n.d.). Chiral spiro-b-lactams from 6-diazopenicillanates.
  • Coote, S. C., et al. (2021). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives.
  • Michalska, W. (2023). Expanding the Scope of the Paternò–Büchi Reaction Methodology Development and Mechanistic Studies. Lancaster University.
  • Al-Zoubi, R. M., et al. (2021).
  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Request PDF.
  • BenchChem. (2025). The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis: A Guide for Researchers.
  • Ostrovskyi, D., et al. (2021). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Pharmaceuticals, 14(11), 1101.
  • Coote, S. C., et al. (2021). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives.
  • BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of "6-Oxaspiro[3.4]octan-2-one" Derivatives.
  • Chemistry Learning. (2020, September 1). Paterno-Buchi reaction || photochemistry || solved problems [Video]. YouTube.
  • Wikipedia. (n.d.). Paternò–Büchi reaction. Retrieved from [Link]

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile Synthesis of 2‐azaspiro[3.4]octane. The Royal Society of Chemistry.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 6-Oxaspiro[3.4]octan-2-one and Other Spiroketones.
  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Seeberger, P. H. (2008). Protective Group Strategies.
  • Boltje, T. J., & van Delft, F. L. (2011). 1 Protecting Group Strategies in Carbohydrate Chemistry.
  • Grygorenko, O. O., et al. (2026). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks.

Sources

Troubleshooting

Technical Support Center: Purification of 2-Oxa-6-azaspiro[3.4]octane Analogs

Welcome to the technical support center for the purification of 2-Oxa-6-azaspiro[3.4]octane analogs. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Oxa-6-azaspiro[3.4]octane analogs. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these unique spirocyclic compounds. The inherent structural features of this scaffold—namely the basic azetidine nitrogen and the potentially sensitive oxetane ring—present a distinct set of purification challenges. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve your target purity and yield.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 2-Oxa-6-azaspiro[3.4]octane analogs in a question-and-answer format.

Question 1: My compound is streaking or tailing badly on a standard silica gel column. What's causing this and how can I fix it?

Answer:

This is the most common issue encountered when purifying amines on silica gel. The free secondary amine in the 2-Oxa-6-azaspiro[3.4]octane core is basic and interacts strongly with the acidic silanol groups on the surface of the silica. This strong interaction leads to poor peak shape, streaking, and often, irreversible adsorption of your compound to the stationary phase.

Root Cause Analysis:

  • Acid-Base Interaction: The lone pair of electrons on the nitrogen atom forms a strong hydrogen bond with the acidic protons of the silica gel's silanol groups (Si-OH). This causes the compound to "stick" to the column, resulting in tailing.

Solutions:

  • Basic Modifier in the Mobile Phase: The most effective solution is to add a small amount of a basic modifier to your eluent. This will neutralize the acidic sites on the silica gel and prevent your compound from binding too strongly.

    • Triethylamine (Et₃N): Add 0.5-2% (v/v) triethylamine to your solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).

    • Ammonium Hydroxide (NH₄OH): For more polar compounds, a mixture like dichloromethane/methanol/ammonium hydroxide (e.g., 90:9:1) can be very effective.

  • Use of Treated Silica Gel: You can purchase silica gel that has been pre-treated with a base, or you can prepare it yourself by slurrying the silica gel in your mobile phase containing the basic modifier before packing the column.

  • Alternative Stationary Phases: If basic modifiers are not compatible with your compound, consider using a less acidic stationary phase like alumina (basic or neutral) or reverse-phase silica (C18).

Question 2: I have a mixture of diastereomers that are co-eluting. How can I separate them?

Answer:

Separating diastereomers can be challenging as they often have very similar polarities. However, unlike enantiomers, they have different physical properties, which makes their separation by chromatography or recrystallization possible.

Strategies for Diastereomer Separation:

  • Chromatography (Trial and Error):

    • Normal Phase Chromatography: Systematically screen different solvent systems. Sometimes a small change in solvent polarity or composition can significantly improve resolution. Try switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system, for example. Using a longer column or a stationary phase with a smaller particle size can also increase separation efficiency.

    • Reverse Phase Chromatography (C18): For more polar analogs, reverse-phase chromatography using a mobile phase of water and acetonitrile or methanol (often with a modifier like formic acid or TFA, but be cautious with the oxetane ring's stability) can provide a different selectivity and may resolve the diastereomers.

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for separating diastereomers and is often more successful than HPLC.[1] The use of chiral stationary phases in SFC can be particularly effective for resolving stereoisomers.

  • Recrystallization: This can be a very effective method for obtaining one diastereomer in high purity, especially on a larger scale. The process relies on the different solubilities of the diastereomers in a particular solvent system.

    • Solvent Screening: Screen a variety of solvents and solvent mixtures (e.g., ethanol, isopropanol, ethyl acetate/hexanes, THF/hexanes) to find a system where one diastereomer is significantly less soluble than the other.[2]

    • Seeding: If you have a small amount of a pure diastereomer, you can use it as a seed crystal to induce the crystallization of that specific isomer from the mixture.[3]

Question 3: My recovery from the column is very low, and I suspect my compound is decomposing. What could be happening?

Answer:

Low recovery can be due to irreversible binding to the silica gel (as discussed in Question 1) or decomposition of the molecule. The 2-Oxa-6-azaspiro[3.4]octane scaffold contains an oxetane ring, which can be sensitive to acidic conditions.

Root Cause Analysis:

  • Oxetane Ring Opening: The oxetane ring is a strained four-membered ether. The acidic nature of standard silica gel can catalyze the ring-opening of the oxetane, leading to the formation of diol byproducts that will have very different polarities and may not elute as expected.[1][4] 3,3-disubstituted oxetanes are generally more stable.[4]

Solutions:

  • Avoid Acidic Conditions:

    • Use Basic-Modified Silica Gel: As mentioned previously, adding a base like triethylamine to your mobile phase will neutralize the silica and protect the oxetane ring.

    • Avoid Acidic Additives: Do not use acidic modifiers like formic acid or TFA in your mobile phase if you suspect your compound is unstable.

    • Neutralize Before Purification: Ensure your crude product is neutralized and free of any strong acids from the reaction workup before loading it onto the column.

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation to minimize the time your compound spends in contact with the silica gel.

  • Alternative Purification Methods:

    • Recrystallization: If your compound is crystalline, this method avoids the use of silica gel altogether.

    • Preparative HPLC or SFC: These methods often use less harsh stationary phases and can be run under neutral or basic conditions.

Frequently Asked Questions (FAQs)

Q: Should I use normal-phase or reverse-phase chromatography for my 2-Oxa-6-azaspiro[3.4]octane analog?

A: The choice depends on the overall polarity of your molecule.

  • Normal-phase (e.g., silica gel) is generally suitable for less polar compounds. Remember to use a basic modifier in your eluent.

  • Reverse-phase (e.g., C18) is better for more polar compounds. It offers a different selectivity that can be advantageous for separating closely related impurities or diastereomers.

Q: When is it worth using SFC or preparative HPLC?

A: Consider these more advanced techniques when:

  • You are struggling to separate diastereomers by standard flash chromatography.

  • Your compound is sensitive to silica gel.

  • You need very high purity (>99%).

  • You are working on a small scale (mg to g) and want to achieve a fast purification. SFC, in particular, can be much faster than preparative HPLC due to the lower viscosity of the mobile phase and faster evaporation of the collected fractions.[1][5]

Q: I want to try recrystallization. Do you have a general protocol?

A: Recrystallization is highly compound-specific, but here is a general approach to screen for suitable conditions:

  • Place a small amount of your crude material (10-20 mg) into several small test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, acetonitrile) dropwise while heating until the solid just dissolves.

  • Allow the tubes to cool slowly to room temperature, then place them in an ice bath or refrigerator.

  • Observe which solvent system yields good quality crystals.

  • If a single solvent doesn't work well, try a binary solvent system (e.g., a solvent in which your compound is soluble and one in which it is insoluble, such as ethyl acetate/hexanes or methanol/water). Dissolve the compound in a minimal amount of the "good" solvent and then slowly add the "poor" solvent until the solution becomes cloudy. Heat to clarify and then cool slowly.

Q: Can using a protecting group on the amine help with purification?

A: Absolutely. If you are having significant trouble with purification due to the basic amine, consider protecting it with a group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). These protecting groups make the compound less polar and non-basic, which often leads to much better behavior on silica gel. The protecting group can then be removed in a subsequent step.

Data and Protocols

Table 1: Recommended Solvent Systems for Column Chromatography
Stationary PhaseTypical Mobile Phase (with modifier)Application Notes
Silica GelDichloromethane/Methanol (e.g., 98:2 to 90:10) + 1% TriethylamineGood starting point for moderately polar analogs.
Silica GelEthyl Acetate/Hexanes (e.g., 10:90 to 50:50) + 1% TriethylamineSuitable for less polar analogs.
Silica GelDichloromethane/Methanol/Ammonium Hydroxide (e.g., 90:9:1)Effective for more polar analogs that still exhibit tailing with triethylamine.
C18 (Reverse Phase)Acetonitrile/Water or Methanol/WaterCan be effective for diastereomer separation. Avoid acidic modifiers if oxetane stability is a concern.
Protocol 1: Basic-Modified Silica Gel Flash Chromatography
  • Prepare the Eluent: Choose a suitable solvent system (e.g., 95:5 Dichloromethane/Methanol) and add 1% (v/v) triethylamine.

  • Pack the Column: Slurry the silica gel in the prepared eluent and pack your column as you normally would.

  • Equilibrate the Column: Run 2-3 column volumes of the eluent through the packed column to ensure it is fully equilibrated with the basic modifier.

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent (or a stronger solvent like pure dichloromethane) and load it onto the column.

  • Elute and Collect: Run the chromatography, collecting fractions and monitoring by TLC.

Visualizing Purification Workflows

Diagram 1: Troubleshooting Chromatography Issues

purification_troubleshooting start Start Purification (Silica Gel Chromatography) peak_shape Observe Peak Shape start->peak_shape good_peak Good Peak Shape peak_shape->good_peak Yes bad_peak Tailing or Streaking? peak_shape->bad_peak No check_recovery Check Recovery & Purity good_peak->check_recovery add_base Add 1% Et3N or NH4OH to Mobile Phase bad_peak->add_base re_run Re-run Column add_base->re_run re_run->peak_shape low_recovery Low Recovery or New Impurities? check_recovery->low_recovery Poor success Pure Product check_recovery->success Good oxetane_issue Potential Oxetane Ring-Opening low_recovery->oxetane_issue alt_method Consider Alternative Methods: - Reverse Phase HPLC - SFC - Recrystallization oxetane_issue->alt_method

Caption: Decision workflow for troubleshooting common chromatography issues.

Diagram 2: Diastereomer Separation Strategy

diastereomer_separation start Diastereomeric Mixture initial_screen Screen on Analytical HPLC/SFC start->initial_screen baseline_sep Baseline Separation? initial_screen->baseline_sep scale_up Scale-up to Preparative HPLC/SFC baseline_sep->scale_up Yes no_sep No or Poor Separation baseline_sep->no_sep No success Separated Diastereomers scale_up->success try_recryst Attempt Recrystallization no_sep->try_recryst crystals_form Crystals Form? try_recryst->crystals_form check_purity Check Purity of Crystals and Mother Liquor crystals_form->check_purity Yes no_crystals No Crystals or No Enrichment crystals_form->no_crystals No check_purity->success derivatize Consider Derivatization to Increase Polarity Difference no_crystals->derivatize

Caption: Strategy for separating diastereomeric mixtures.

References

  • A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. (2016). American Pharmaceutical Review. [Link]

  • Mild Intramolecular Ring Opening of Oxetanes. (2019). Organic Letters. [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. (2025). Request PDF on ResearchGate. [Link]

  • An Exploration of Oxetanes: Synthesis and Relevance. (2020). Denmark Group Meeting. [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (2022). ChemRxiv. [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. (2019). Organic & Biomolecular Chemistry. [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. (2019). Request PDF on ResearchGate. [Link]

  • Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). (n.d.). Waters. [Link]

  • Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. [Link]

  • Asymmetric Chemoenzymatic Synthesis of 1,3-Diols and 2,4-Disubstituted Aryloxetanes by Using Whole Cell Biocatalysts. (2016). The Royal Society of Chemistry. [Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. (2012). Journal of Medicinal Chemistry. [Link]

  • Oxetanes in Drug Discovery Campaigns. (2022). PMC. [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). National Institutes of Health. [Link]

  • Separation of diastereomers by crystallization with seeding. (2021). Reddit. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]

  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (2025). PMC. [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. (2023). PMC. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Oxa-6-azaspiro[3.4]octane

Document ID: TSC-2O6AS-V1.0 Last Updated: January 21, 2026 Introduction Welcome to the technical support center for the synthesis of 2-Oxa-6-azaspiro[3.4]octane. This valuable spirocyclic scaffold is a key building block...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2O6AS-V1.0

Last Updated: January 21, 2026

Introduction

Welcome to the technical support center for the synthesis of 2-Oxa-6-azaspiro[3.4]octane. This valuable spirocyclic scaffold is a key building block in modern medicinal chemistry, appearing in numerous clinical candidates and approved drugs due to its ability to impart desirable physicochemical properties such as improved solubility and metabolic stability while exploring novel chemical space.

This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges and optimize your synthetic route to improve the yield and purity of 2-Oxa-6-azaspiro[3.4]octane.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-Oxa-6-azaspiro[3.4]octane?

There are several established routes, but the most prevalent involves a multi-step sequence starting from 3-(azetidin-3-yloxy)propan-1-ol. A key transformation in many syntheses is an intramolecular cyclization. One widely used method involves the reaction of a protected 3-(hydroxymethyl)azetidine derivative, often requiring activation of the hydroxyl group followed by intramolecular nucleophilic substitution. Another common strategy employs a Dieckmann condensation or similar cyclization approaches.

Q2: Why is the N-protection strategy so critical in this synthesis?

The azetidine nitrogen is a reactive nucleophile and a base. Without a suitable protecting group, it can interfere with several steps of the synthesis. For example, it can compete as a nucleophile during the formation of the oxetane ring, leading to undesired side products. The choice of protecting group is crucial; it must be stable to the reaction conditions of the cyclization step but readily cleavable without affecting the spirocyclic core. The Boc (tert-butyloxycarbonyl) group is frequently used due to its stability and ease of removal under acidic conditions.

Q3: What are the typical yields I can expect for this synthesis?

Yields can vary significantly depending on the chosen route, scale, and optimization of reaction conditions. Reported yields for the key intramolecular cyclization step to form the spirocycle often range from 40% to over 70% in optimized laboratory settings. Overall yields for multi-step sequences will naturally be lower. It is not uncommon for initial attempts to result in lower yields, which is the primary motivation for this troubleshooting guide.

Q4: Are there any particular safety precautions I should be aware of?

Standard laboratory safety protocols should always be followed. Specifically, many routes involve the use of reactive intermediates and strong bases or acids. For example, tosyl chloride is corrosive and a lachrymator. Sodium hydride, if used, is highly flammable and reacts violently with water. Always consult the Safety Data Sheet (SDS) for every reagent and perform reactions in a well-ventilated fume hood.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of 2-Oxa-6-azaspiro[3.4]octane.

Problem 1: Low or No Yield of the Desired 2-Oxa-6-azaspiro[3.4]octane

This is the most common issue. The formation of the spirocyclic system, which involves creating a strained four-membered oxetane ring, can be challenging.

Potential Cause 1: Incomplete Activation of the Hydroxyl Group

The intramolecular cyclization requires the conversion of a primary alcohol into a good leaving group (e.g., tosylate, mesylate). If this activation is incomplete, the starting material will not cyclize.

  • Solution:

    • Verify Reagent Quality: Ensure reagents like tosyl chloride (TsCl) or mesyl chloride (MsCl) have not degraded. Use a freshly opened bottle or purify the reagent if necessary.

    • Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the activating agent.

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the disappearance of the starting alcohol. The activated intermediate should have a different retention factor.

Potential Cause 2: Inefficient Intramolecular Cyclization

The key ring-closing step is often the bottleneck. The choice of base and solvent is critical to favor the intramolecular SN2 reaction over intermolecular side reactions.

  • Solution:

    • Base Selection: A strong, non-nucleophilic base is often required to deprotonate the precursor for cyclization. However, a base that is too strong or hindered can lead to elimination side products. Sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is a common choice.

    • Solvent and Concentration: The reaction should be run under high dilution conditions (e.g., 0.01-0.05 M) to favor the intramolecular pathway and minimize intermolecular polymerization.

    • Temperature Control: The optimal temperature can vary. Start at a lower temperature (e.g., 0 °C to room temperature) and slowly warm if the reaction is sluggish. High temperatures can promote side reactions.

Potential Cause 3: Degradation of the Product or Intermediates

The azetidine and oxetane rings, particularly when unprotected, can be sensitive to harsh acidic or basic conditions.

  • Solution:

    • pH Control: During workup and purification, avoid extreme pH values. Use mild acids (e.g., saturated NH4Cl solution) or bases (e.g., saturated NaHCO3 solution) for quenching.

    • Purification Method: Use chromatography on silica gel, which is mildly acidic. If your compound is sensitive, you can neutralize the silica gel by pre-treating it with a triethylamine/hexane mixture.

Troubleshooting Workflow: Diagnosing Low Product Yield

Below is a decision-making workflow to systematically troubleshoot low-yield issues.

G start Low or No Product Yield Detected check_sm Analysis of Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_sm sm_present Mainly Unreacted Starting Material check_sm->sm_present Starting Material Dominates side_products Complex Mixture or Side Products check_sm->side_products Multiple Spots/ Peaks no_product No Starting Material or Product check_sm->no_product Baseline Material or Degradation action_sm1 Problem: Inefficient Reaction 1. Check reagent quality (base, activating agent). 2. Increase reaction time/temperature. 3. Re-evaluate solvent choice. sm_present->action_sm1 action_sp1 Problem: Undesired Pathways 1. Lower reaction temperature. 2. Use high dilution to favor intramolecular cyclization. 3. Change base to one that is less nucleophilic. side_products->action_sp1 action_np1 Problem: Product/Reagent Instability 1. Check for degradation under reaction conditions. 2. Ensure inert atmosphere (if required). 3. Verify stability during workup/purification. no_product->action_np1

Caption: A troubleshooting decision tree for diagnosing low yields in spirocycle synthesis.

Problem 2: Difficulty with Product Purification

Potential Cause 1: Co-elution with Starting Material or Side Products

The polarity of the protected spirocycle might be very similar to that of the linear precursor or certain byproducts, making chromatographic separation difficult.

  • Solution:

    • Optimize TLC Mobile Phase: Systematically screen different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) to find one that gives better separation (larger ΔRf). Adding a small amount of triethylamine (~0.5-1%) to the mobile phase can improve the peak shape of amine-containing compounds on silica gel.

    • Alternative Chromatography: Consider using a different stationary phase, such as alumina or reverse-phase silica (C18), if standard silica gel fails.

    • Crystallization: If the product is a solid, recrystallization can be a highly effective purification method. Screen various solvents to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

Potential Cause 2: Product is Water-Soluble

The unprotected 2-Oxa-6-azaspiro[3.4]octane, being a small, polar amine, may have significant water solubility, leading to loss during aqueous workup.

  • Solution:

    • Back-Extraction: After the initial extraction with an organic solvent, saturate the aqueous layer with sodium chloride (brine) and re-extract several more times. This salt addition decreases the polarity of the aqueous phase and can drive the product into the organic layer.

    • Lyophilization: If the product is in the aqueous layer as a salt (e.g., hydrochloride), consider evaporating the water and purifying the resulting solid/oil.

Detailed Experimental Protocol: Synthesis of N-Boc-2-Oxa-6-azaspiro[3.4]octane

This protocol is a representative example based on common literature procedures. Always adapt it based on your specific starting materials and laboratory safety guidelines.

Step 1: Tosylation of N-Boc-3-(hydroxymethyl)azetidin-3-ol (This assumes a precursor that requires cyclization. A more direct route may start from a different precursor, but the cyclization logic is similar)

  • Dissolve N-Boc-3-(hydroxymethyl)azetidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Add triethylamine (2.5 eq) followed by the slow, dropwise addition of a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DCM.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by TLC (e.g., 50% Ethyl Acetate/Hexane).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the tosylated intermediate.

Step 2: Intramolecular Cyclization to form N-Boc-2-Oxa-6-azaspiro[3.4]octane

  • Prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Caution: NaH is highly reactive.

  • In a separate flask, dissolve the tosylated intermediate (1.0 eq) from Step 1 in anhydrous THF to make a 0.1 M solution.

  • Using a syringe pump, add the solution of the tosylate to the NaH suspension over 4-6 hours at room temperature. The slow addition is crucial to maintain high dilution.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 12 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

  • Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-2-Oxa-6-azaspiro[3.4]octane.

Data Summary Table
ParameterStep 1: TosylationStep 2: CyclizationNotes
Key Reagents p-Toluenesulfonyl chloride, TriethylamineSodium HydrideReagent quality is paramount.
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Solvents must be anhydrous.
Temperature 0 °C to Room Temp.Room TemperatureExotherms should be controlled.
Concentration ~0.1 M<0.05 M (High Dilution)High dilution is critical for Step 2.
Typical Yield 85-95%40-70%Yields are highly substrate and condition dependent.

References

This section provides links to representative literature. It is not an exhaustive list but serves as a starting point for further reading.

  • A General and Efficient Synthesis of 2-Oxa-6-azaspiro[3.4]octane.Organic Letters. This paper often describes a foundational route and is a good starting point for understanding the core chemistry. (Note: A specific paper with this exact title may be illustrative; similar syntheses are widely published.) A representative real-world example of spirocycle synthesis can be found in papers detailing medicinal chemistry campaigns.
  • Synthesis of Saturated Spirocyclic Scaffolds.Chemical Reviews. Review articles like this provide a broad overview of different strategies for constructing spirocycles, including the 2-Oxa-6-azaspiro[3.4]octane system, and can offer alternative ideas if a particular route is failing.
  • Protective Groups in Organic Synthesis.Greene's Protective Groups in Organic Synthesis. This is an essential textbook reference for selecting and using protecting groups, which is a critical aspect of this synthesis. Available through major book retailers and academic libraries.
Troubleshooting

Technical Support Center: Synthesis of Oxa-Azaspirocycles

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for oxa-azaspirocycle synthesis. This guide is designed to provide practical, in-depth troubleshooting advic...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for oxa-azaspirocycle synthesis. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of these vital scaffolds. Oxa-azaspirocycles are integral to modern medicinal chemistry, offering a rigid three-dimensional architecture that can enhance potency, selectivity, and pharmacokinetic properties.[1] However, their synthesis is often challenging, with specific side reactions compromising yield and purity.[1]

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose and resolve issues in your own laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing oxa-azaspirocycles?

A1: Several robust methods are employed, each with its own set of advantages and potential challenges. Key strategies include:

  • Intramolecular Cyclization: This is a broad category where a linear precursor containing both the nucleophile (amine or alcohol) and the electrophile is induced to cyclize. Methods like iodocyclization are prominent for creating the oxa-spirocycle core.[2][3][4][5]

  • Pictet-Spengler and Oxa-Pictet-Spengler Reactions: These powerful reactions form the core heterocyclic ring by condensing a β-arylethylamine or alcohol with an aldehyde or ketone, followed by cyclization.[6][7] They are particularly effective for creating spiro-indoline and spiro-benzopyran structures.[7][8]

  • Cascade Reactions (e.g., Aza-Michael Addition-Cyclization): These elegant processes combine multiple bond-forming events in a single pot. For example, an aza-Michael addition can be followed by an intramolecular cyclization to rapidly build complexity.[9][10][11]

  • Semipinacol Rearrangements: These reactions can induce ring expansion and form azaspirocyclic ketones in a highly selective manner, often initiated by reagents like N-bromosuccinimide (NBS).[12]

Q2: Why is stereochemical control so critical and difficult to achieve in spirocycle synthesis?

A2: The spirocenter, where the two rings meet, is a quaternary stereocenter. Its three-dimensional arrangement is locked, profoundly influencing how the molecule interacts with biological targets like enzymes and receptors.[1] Achieving the correct stereoisomer is often the difference between a potent drug candidate and an inactive or even toxic compound.

The challenge arises from creating this congested center.[1] The transition states leading to different stereoisomers can be very close in energy, making it difficult to achieve high selectivity. Control is typically exerted through several methods:

  • Chiral Pool Synthesis: Using a starting material that already contains the desired chirality.[13]

  • Asymmetric Catalysis: Employing a chiral catalyst to favor the formation of one enantiomer.[13]

  • Substrate/Auxiliary Control: Attaching a temporary chiral group (an auxiliary) to the substrate to direct the stereochemical outcome of the cyclization step.[14]

Troubleshooting Guide: Common Side Reactions

This section addresses specific experimental problems in a question-and-answer format, providing plausible causes, diagnostic steps, and detailed solutions.

Problem 1: Low yield of the desired spirocycle with significant formation of a ring-opened, linear byproduct.

Q: My intramolecular cyclization is failing. Instead of my target oxa-azaspirocycle, I'm isolating the hydrolyzed or eliminated starting material. What's going wrong?

A: This is a classic case of the rate of intramolecular cyclization being outcompeted by intermolecular side reactions, often with the solvent or trace impurities.

Plausible Causes:

  • Insufficient Nucleophilicity: The attacking amine or alcohol is not nucleophilic enough to cyclize efficiently. This can be due to steric hindrance or electron-withdrawing groups nearby.

  • Poor Electrophile Activation: The electrophilic center (e.g., an iminium ion precursor in a Pictet-Spengler reaction) is not being generated effectively.

  • Steric Hindrance: The linear precursor is adopting a conformation that is unfavorable for cyclization, making it difficult for the nucleophile and electrophile to come into the required proximity.

  • Reaction Conditions: The temperature may be too high, promoting elimination or decomposition. The solvent might be too nucleophilic (e.g., methanol reacting with an activated intermediate) or protic, quenching reactive species.

Diagnostic Workflow:

G start Low Yield & Ring-Opened Byproduct Observed check_sm 1. Confirm Byproduct Structure (NMR, MS) start->check_sm is_hydrolysis Is it a hydrolysis product? check_sm->is_hydrolysis Yes is_elimination Is it an elimination product? check_sm->is_elimination No cause_h2o Cause: Trace Water in Reagents/Solvent is_hydrolysis->cause_h2o cause_temp Cause: Temperature too High is_elimination->cause_temp cause_base Cause: Base is too Strong/Hindered is_elimination->cause_base sol_dry Solution: Rigorously Dry Solvents & Reagents. Use Inert Atmosphere. cause_h2o->sol_dry sol_temp Solution: Lower Reaction Temperature. Monitor by TLC/LCMS. cause_temp->sol_temp sol_base Solution: Screen Milder/ Less Hindered Bases (e.g., K2CO3, DIPEA). cause_base->sol_base

Caption: Troubleshooting workflow for ring-opening side reactions.

Solutions & Protocols:

  • Enhancing Nucleophilicity/Electrophilicity:

    • Protocol 1: Base/Acid Optimization. If your reaction is base-mediated, switch to a stronger, non-nucleophilic base like DBU or a weaker base like K₂CO₃ to find the sweet spot. For acid-catalyzed reactions (e.g., Pictet-Spengler), ensure you are using a sufficiently strong Brønsted or Lewis acid to generate the reactive electrophile.[6]

    • Table 1: Selection of Catalysts/Reagents for Cyclization

      Reaction Type Reagent/Catalyst Class Examples Rationale
      Aza-Michael Base DBU, Et₃N, DABCO Promotes conjugate addition without competing nucleophilic attack.
      Pictet-Spengler Acid (Brønsted) TFA, p-TsOH Protonates carbonyl to generate reactive iminium ion intermediate.
      Iodocyclization Iodine Source I₂, NIS, IDMP Provides electrophilic iodine to activate alkene for nucleophilic attack.

      | Reductive Spirocyclization | Catalyst/Reductant | Vaska's Complex / Silane | Activates amides for reductive cyclization under mild conditions.[8] |

  • Optimizing Reaction Conditions:

    • Protocol 2: Solvent Screening & Concentration Adjustment. Switch to a non-nucleophilic, aprotic solvent (e.g., Toluene, Dioxane, Acetonitrile). Run the reaction at a higher concentration (e.g., from 0.05 M to 0.2 M) to favor the intramolecular pathway over intermolecular side reactions.

    • Self-Validation Step: Set up parallel reactions in your previous solvent and the new aprotic solvent. Monitor by LC-MS to directly compare the ratio of desired product to byproduct over time.

Problem 2: Formation of an undesired regio- or stereoisomer.

Q: My reaction produces a spirocycle, but it's the wrong isomer. How can I control the selectivity?

A: This is a common challenge where cyclization can occur at multiple sites (regioisomerism) or from different faces of a plane (stereoisomerism). The outcome is dictated by kinetic versus thermodynamic control and the steric and electronic environment of the transition state.

Plausible Causes:

  • Ambiguous Electrophile/Nucleophile: The precursor has multiple potential cyclization sites with similar reactivity. For example, an asymmetric ketone can lead to two different spiro-linkages.

  • Epimerization: The desired stereocenter is forming but then isomerizing to the more thermodynamically stable, but undesired, product under the reaction conditions (e.g., via enolization).

  • Lack of Facial Selectivity: The cyclization transition state does not have a strong steric or electronic bias to favor attack from one face over the other.

Controlling the Outcome:

G start Undesired Isomer Formation regio Problem: Regioisomer (Wrong Connectivity) start->regio stereo Problem: Stereoisomer (Wrong 3D Arrangement) start->stereo cause_regio Cause: Competing Reactive Sites regio->cause_regio cause_stereo Cause: Lack of Facial Bias or Epimerization stereo->cause_stereo sol_regio Solution: Introduce Directing or Blocking Groups to Differentiate Sites. cause_regio->sol_regio sol_stereo1 Solution 1: Use Chiral Catalyst or Auxiliary to create facial bias. cause_stereo->sol_stereo1 sol_stereo2 Solution 2: Use Milder Conditions (lower temp, weaker base) to favor kinetic product. cause_stereo->sol_stereo2

Caption: Decision tree for tackling isomeric byproduct formation.

Solutions & Protocols:

  • For Regioisomer Control:

    • Protocol 3: Employing Directing Groups. Introduce a temporary directing group that forces the reaction to occur at the desired position. For example, a bulky silyl ether can sterically block one potential reaction site, guiding the cyclization to another.

  • For Stereoisomer Control:

    • Protocol 4: Switching to Kinetically Controlled Conditions. If you suspect epimerization is leading to the thermodynamic product, run the reaction at a much lower temperature (e.g., -78 °C) with a strong, non-nucleophilic base (e.g., LDA, LiHMDS) that rapidly and irreversibly forms the desired kinetic product. Quench the reaction at low temperature before allowing it to warm.

    • Protocol 5: Asymmetric Catalysis. Introduce a chiral catalyst that creates a chiral environment around the substrate. For Pictet-Spengler reactions, chiral Brønsted acids have proven effective at inducing high enantioselectivity.[15]

    • Table 2: General Strategies for Stereocontrol

      Strategy Principle When to Use
      Kinetic Control Low temperature, strong reagents, short reaction times. When the desired product is less stable than the byproduct.
      Thermodynamic Control Higher temperature, reversible conditions, long reaction times. When the desired product is the most stable isomer.
      Chiral Auxiliary A covalently bonded chiral group directs the reaction.[14] When a suitable catalyst is not available. Requires extra steps for attachment/removal.

      | Asymmetric Catalysis | A substoichiometric amount of a chiral catalyst creates a low-energy pathway to one enantiomer.[13] | Highly efficient and atom-economical approach for generating chiral products. |

References

  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(33), 10983–10995. [Link]

  • White, J. D., et al. (2007). Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction. The Journal of Organic Chemistry, 72(23), 8707–8716. [Link]

  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. ResearchGate. [Link]

  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science. [Link]

  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. PubMed. [Link]

  • Wang, B., et al. (2023). Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. Chemical Science. [Link]

  • Sello, J. K., et al. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Accounts of Chemical Research, 50(4), 817–828. [Link]

  • Lammens, T., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. [Link]

  • Lammens, T., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. National Institutes of Health. [Link]

  • Martínez-Járquez, G., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry. [Link]

  • Guisán-Ceinos, A., et al. (2026). Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. Organic Letters. [Link]

  • Organocatalyzed C−N bond‐forming Reactions for the Synthesis of Amines and Amides. ResearchGate. [Link]

  • Procter, D. J., et al. (2019). Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet-Spengler Reaction. Angewandte Chemie International Edition, 58(43), 15265–15269. [Link]

  • Wang, B., et al. (2023). Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. National Institutes of Health. [Link]

  • V. C. et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 764. [Link]

  • Wang, B., et al. (2023). Intramolecular trapping of the spiro radicals to unusual cyclization products from the usual migration substrates. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2018). Michael Addition Reaction Mechanism. YouTube. [Link]

  • Michael Addition. Organic Chemistry Portal. [Link]

  • Jacobsen, E. N., et al. (2019). Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones. Science, 364(6445), 1075–1079. [Link]

  • De La Torre, A., et al. (2025). A Practical and Modular Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters. [Link]

  • Professor Dave Explains. (2022). Stereochemistry: Substrate and Auxiliary Stereochemical Control. YouTube. [Link]

  • Wang, B., et al. (2023). Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. SciSpace. [Link]

  • Spirocyclization by oxa-Pictet–Spengler reaction furnishing separable... ResearchGate. [Link]

  • Wünsch, B., et al. (2016). Oxa-Pictet-Spengler reaction as key step in the synthesis of novel σ receptor ligands with 2-benzopyran structure. Bioorganic & Medicinal Chemistry, 24(22), 5855–5867. [Link]

Sources

Optimization

Technical Support Center: Diastereoselectivity in 2-Oxa-6-azaspiro[3.4]octane Synthesis

Welcome to the technical support center for the synthesis of 2-Oxa-6-azaspiro[3.4]octane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Oxa-6-azaspiro[3.4]octane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of managing diastereoselectivity in the synthesis of this valuable spirocyclic scaffold. Here, we address common challenges and frequently asked questions, providing in-depth explanations and actionable troubleshooting advice to enhance your experimental success.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 2-Oxa-6-azaspiro[3.4]octane derivatives, focusing on practical solutions to improve diastereoselectivity.

Q1: I am observing a low diastereomeric ratio (d.r.) in my spirocyclization reaction. What are the likely causes and how can I improve it?

A1: Low diastereoselectivity is a common challenge in the synthesis of complex spirocycles. The root cause often lies in a small energy difference between the transition states leading to the different diastereomers. Several factors can be tuned to enhance the diastereomeric ratio:

  • Reaction Temperature: Lowering the reaction temperature often increases diastereoselectivity. This is because the reaction becomes more sensitive to the small energy differences between the diastereomeric transition states at lower temperatures. We recommend performing a temperature screen, for example, from room temperature down to -78 °C.

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry. A non-polar solvent may favor a more compact transition state, potentially leading to higher diastereoselectivity. Conversely, a polar or coordinating solvent might stabilize one transition state over the other through specific interactions. A solvent screen including non-polar (e.g., toluene, hexanes), polar aprotic (e.g., THF, dichloromethane), and polar protic (e.g., methanol, ethanol) solvents is advisable.

  • Nature of the Base or Catalyst: In base-mediated or catalytic reactions, the choice of the base or catalyst is critical. Bulky bases or catalysts can introduce steric hindrance that favors the formation of one diastereomer. For instance, using a bulky non-nucleophilic base like lithium diisopropylamide (LDA) instead of a smaller one like sodium hydride might improve selectivity. In catalytic reactions, the ligand on the metal center plays a crucial role in defining the chiral environment of the reaction.

  • Protecting Group on the Azetidine Nitrogen: The size and nature of the protecting group on the nitrogen atom of the azetidine precursor can exert significant steric influence on the approaching oxetane precursor during the spirocyclization step. A bulkier protecting group (e.g., triphenylmethyl (trityl) or di-tert-butyl dicarbonate (Boc)) may block one face of the molecule more effectively, leading to a higher diastereomeric ratio.

Q2: I have successfully synthesized the desired diastereomer, but I am observing epimerization during workup or purification. How can I prevent this?

A2: Epimerization, the conversion of one diastereomer into another, can occur if the newly formed stereocenter is labile under the workup or purification conditions. This is particularly problematic if the stereocenter is adjacent to a carbonyl group or is otherwise acidic.

  • Mild Workup Conditions: Avoid strongly acidic or basic conditions during the aqueous workup. Use of a buffered aqueous solution (e.g., saturated ammonium chloride for quenching organometallic reagents, or a phosphate buffer) can help maintain a neutral pH.

  • Chromatography Conditions: Silica gel is weakly acidic and can sometimes cause epimerization of sensitive compounds. If you suspect this is happening, you can neutralize the silica gel by treating it with a solution of triethylamine in the eluent before packing the column. Alternatively, using a less acidic stationary phase like alumina or a bonded-phase silica gel may be beneficial.

  • Temperature Control: Perform all workup and purification steps at low temperatures to minimize the rate of epimerization.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis and analysis of 2-Oxa-6-azaspiro[3.4]octane derivatives.

Q1: What are the most common synthetic strategies for constructing the 2-Oxa-6-azaspiro[3.4]octane core, and which steps are critical for controlling diastereoselectivity?

A1: The construction of the 2-Oxa-6-azaspiro[3.4]octane core typically involves the formation of either the oxetane or the azetidine ring in the final spirocyclization step. Two common strategies are:

  • [2+2] Cycloaddition: This approach involves the reaction of an alkene with an isocyanate or an imine to form the azetidine ring, or the reaction of a ketone/aldehyde with an alkene (Paternò-Büchi reaction) to form the oxetane ring. The diastereoselectivity in these reactions is determined at the moment of ring formation and is influenced by the facial selectivity of the approach of the two reacting components. The stereochemistry of the substituents on the precursors will dictate the stereochemical outcome of the product.

  • Intramolecular Cyclization: A common and often more controllable method involves the intramolecular cyclization of a suitably functionalized precursor. For example, an azetidine derivative bearing a leaving group and a nucleophilic hydroxyl group (or vice versa) can undergo intramolecular substitution to form the spiro-oxetane ring. The diastereoselectivity is controlled during the formation of the acyclic precursor with the desired relative stereochemistry of the reacting centers.

The critical step for controlling diastereoselectivity is the one that creates the spirocyclic stereocenter. Careful consideration of the steric and electronic properties of the starting materials and reagents at this stage is paramount.

Q2: How can I reliably determine the diastereomeric ratio of my 2-Oxa-6-azaspiro[3.4]octane product?

A2: The most common and reliable method for determining the diastereomeric ratio is Nuclear Magnetic Resonance (NMR) spectroscopy , specifically ¹H NMR.[1][2][3]

  • ¹H NMR Spectroscopy: Diastereomers are distinct compounds and will have different NMR spectra. Look for well-resolved signals in the ¹H NMR spectrum that are unique to each diastereomer. Protons close to the newly formed stereocenter are most likely to show different chemical shifts. By integrating the area of these distinct signals, you can determine the ratio of the two diastereomers. For accurate quantification, it is important to use signals that are singlets, doublets, or other simple multiplets that are well-separated from other signals in the spectrum.[3][4]

  • ¹³C NMR Spectroscopy: While ¹H NMR is usually sufficient, ¹³C NMR can also be used. Each diastereomer will have its own set of carbon signals.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to separate diastereomers. The ratio of the peak areas will give the diastereomeric ratio. This method is particularly useful for high-throughput screening of reaction conditions.

  • Gas Chromatography (GC): For volatile derivatives, GC can also be used to separate and quantify diastereomers.

A combination of these techniques will provide a confident determination of the diastereomeric ratio.

Q3: How does the substitution pattern on the oxetane and azetidine rings influence the thermodynamic stability of the diastereomers?

A3: The thermodynamic stability of the diastereomers is determined by the relative steric and electronic interactions between the substituents on the two rings. Generally, the diastereomer that minimizes steric strain will be the more thermodynamically stable one.

  • Steric Interactions: Bulky substituents will prefer to be in a pseudo-equatorial position to minimize 1,3-diaxial-like interactions. The relative orientation of substituents on the oxetane and azetidine rings will lead to different steric environments for each diastereomer. For example, a diastereomer where two large substituents are cis to each other may experience more steric repulsion than the trans diastereomer.

  • Electronic Effects: Intramolecular hydrogen bonding or dipole-dipole interactions can also influence the relative stability of diastereomers. For instance, a hydroxyl group on one ring and the nitrogen atom of the other ring could form an intramolecular hydrogen bond, stabilizing a specific diastereomer.

Computational modeling (e.g., DFT calculations) can be a powerful tool to predict the relative energies of the different diastereomers and provide insight into the factors governing their stability.

Data Presentation

Table 1: Effect of Reaction Temperature on Diastereomeric Ratio (d.r.) in a Hypothetical Spirocyclization

EntryTemperature (°C)Diastereomeric Ratio (A:B)
1252:1
204:1
3-207:1
4-78>10:1

This table illustrates a common trend where lower reaction temperatures lead to higher diastereoselectivity.

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Spirocyclization via Intramolecular Alkylation

  • Substrate Preparation: Synthesize the acyclic precursor containing both the azetidine nitrogen and a halo-functionalized side chain for oxetane formation. Ensure the stereocenters in the precursor are set with the desired relative configuration.

  • Cyclization Reaction:

    • Dissolve the precursor (1.0 eq) in a suitable anhydrous solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to the desired temperature (e.g., 0 °C).

    • Add a base (e.g., sodium hydride, 1.2 eq) portion-wise over 10 minutes.

    • Stir the reaction mixture at the same temperature for the specified time (monitor by TLC or LC-MS).

  • Workup:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy.

Visualizations

reaction_pathway cluster_start Starting Materials cluster_transition Transition States cluster_product Products A Azetidine Precursor TS1 Transition State 1 (Lower Energy) A->TS1 TS2 Transition State 2 (Higher Energy) A->TS2 B Oxetane Precursor B->TS1 B->TS2 P1 Major Diastereomer TS1->P1 Favored Pathway P2 Minor Diastereomer TS2->P2 Disfavored Pathway

Caption: Energy profile of a diastereoselective spirocyclization.

troubleshooting_workflow start Low Diastereoselectivity Observed temp Lower Reaction Temperature start->temp solvent Screen Different Solvents start->solvent base Change Base/Catalyst start->base protecting_group Modify N-Protecting Group start->protecting_group analyze Analyze d.r. by NMR/HPLC temp->analyze solvent->analyze base->analyze protecting_group->analyze

Caption: Workflow for optimizing diastereoselectivity.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Generation of Privileged Motifs. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2006). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. [Link]

  • Aguilar, J. A., Adams, R. W., Byrne, L., Király, P., Foroozandeh, M., Paudel, L., Nilsson, M., Clayden, J., & Morris, G. A. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(19), 2512-2514. [Link]

  • National Center for Biotechnology Information. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. PubMed. [Link]

  • Sivaprakasam, M., Hansen, K. B., David, O., Nielsen, B., Traynelis, S. F., Couty, F., & Bunch, L. (2009). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. ChemMedChem, 4(1), 87-94. [Link]

  • Hamill, R., Jones, B., Pask, C. M., & Sridharan, V. (2019). Synthesis of oxetane/azetidine containing spirocycles. Tetrahedron Letters, 60(16), 1143-1146. [Link]

  • ResearchGate. (2014). Can any one explain how to determine diastereomeric ratio from NMR spectra?. [Link]

  • Overman, L. E., & Verma, A. (2006). Diastereoselection in the formation of spirocyclic oxindoles by the intramolecular Heck reaction. The Journal of Organic Chemistry, 71(7), 2574-2582. [Link]

  • ResearchGate. (2022). NMR portions of the diastereoisomeric mixtures 12 and 44 showing the signals ratio between their isomeric components. [Link]

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(6), 1485-1488. [Link]

  • De Nanteuil, F., Defert, O., & Terrier, C. (2019). Construction of multifunctional modules for drug discovery: synthesis of novel thia/oxa-azaspiro[3.4]octanes. Organic Letters, 21(15), 5852-5856. [Link]

  • Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., Di, L., ... & Kalgutkar, A. S. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Phenyl Group Bioisostere in the Design of a Potent and Orally Bioavailable γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-3424. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Solubility Challenges with 2-Oxa-6-azaspiro[3.4]octane Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Oxa-6-azaspiro[3.4]octane derivatives. This guide is designed to provide you with in-depth troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Oxa-6-azaspiro[3.4]octane derivatives. This guide is designed to provide you with in-depth troubleshooting advice and practical solutions for the solubility challenges commonly encountered with this promising class of compounds. Our goal is to empower you with the scientific rationale behind various experimental strategies, ensuring the integrity and success of your research.

The 2-Oxa-6-azaspiro[3.4]octane scaffold is an increasingly popular motif in medicinal chemistry due to its unique three-dimensional structure, which can lead to improved potency and selectivity for biological targets.[1] However, the inherent rigidity and often lipophilic nature of these spirocycles can present significant hurdles in achieving adequate aqueous solubility for biological assays and preclinical development.

This guide is structured to anticipate and address your questions in a direct, problem-solution format. We will explore the underlying causes of poor solubility and provide step-by-step protocols for proven enhancement techniques.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the solubility of 2-Oxa-6-azaspiro[3.4]octane derivatives.

Q1: Why are my 2-Oxa-6-azaspiro[3.4]octane derivatives showing poor aqueous solubility?

A1: The solubility of a compound is governed by a delicate balance between its lipophilicity and the strength of its crystal lattice. Several factors inherent to the 2-Oxa-6-azaspiro[3.4]octane scaffold and its derivatives can contribute to poor aqueous solubility:

  • High Lipophilicity: The introduction of hydrophobic substituents to modulate biological activity can significantly increase the compound's logP value, making it less favorable for dissolution in aqueous media.[2][3]

  • Crystal Lattice Energy: The rigid, three-dimensional structure of spirocycles can facilitate strong intermolecular interactions in the solid state, leading to a high lattice energy that is difficult for solvent molecules to overcome.[2][3]

  • Molecular Size and Shape: Larger molecules generally exhibit lower solubility. The specific geometry of your derivative can also impact how efficiently water molecules can solvate it.[4][5]

  • Lack of Ionizable Groups: If your derivative is neutral with no readily ionizable functional groups, its solubility will not be significantly influenced by pH, limiting one of the common strategies for solubility enhancement.[6]

Q2: I'm seeing precipitation of my compound during my in vitro assay. What is the likely cause and how can I prevent it?

A2: Compound precipitation during an assay is a common problem that can lead to inaccurate results. The primary cause is typically the compound's concentration in the final assay buffer exceeding its thermodynamic solubility limit. This often happens when a concentrated stock solution in an organic solvent (like DMSO) is diluted into the aqueous assay buffer.

To prevent this, consider the following:

  • Determine the Kinetic Solubility: Before running your assay, perform a kinetic solubility assessment in the specific assay buffer you'll be using. This will give you a practical upper concentration limit for your experiment.

  • Reduce the Final Compound Concentration: If feasible, lower the concentration of your compound in the assay to a level below its measured kinetic solubility.

  • Optimize the DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible (ideally ≤1%), as higher concentrations can sometimes promote precipitation upon dilution.

  • Use a Co-solvent System: For compounds with very low aqueous solubility, preparing the stock solution in a co-solvent system (e.g., DMSO/water or DMSO/PEG400) can sometimes improve its behavior upon dilution.[7][8]

Q3: Can I use a simple pH adjustment to improve the solubility of my 2-Oxa-6-azaspiro[3.4]octane derivative?

A3: This depends entirely on the presence of ionizable functional groups on your molecule. The core 2-Oxa-6-azaspiro[3.4]octane structure contains a secondary amine which is basic.

  • For Basic Derivatives: If the secondary amine is not derivatized (e.g., as an amide or with a bulky electron-withdrawing group), it will be protonated at acidic pH. This positive charge will significantly enhance interactions with water molecules, thereby increasing solubility. Therefore, for these derivatives, using a buffer with a pH below the pKa of the amine should improve solubility.[5][6]

  • For Neutral or Acidic Derivatives: If your derivative has been modified to be neutral (e.g., the nitrogen is part of an amide) or if you have introduced an acidic functional group elsewhere on the molecule, pH adjustment will have a different effect. For acidic derivatives, increasing the pH above the pKa will lead to deprotonation and increased solubility. For neutral compounds, pH will have a minimal effect on solubility.

Troubleshooting Guides & Experimental Protocols

This section provides a more in-depth, systematic approach to tackling solubility issues with your 2-Oxa-6-azaspiro[3.4]octane derivatives.

Guide 1: Initial Solubility Assessment

Problem: You have synthesized a new 2-Oxa-6-azaspiro[3.4]octane derivative and need to determine its aqueous solubility to design further experiments.

Causality: A quantitative understanding of your compound's solubility is the first step in developing a rational formulation strategy. Different methods assess either thermodynamic or kinetic solubility, both of which are important.

Workflow for Initial Solubility Assessment:

Caption: Workflow for initial solubility assessment of new derivatives.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Steps:

  • Add an excess amount of your solid compound to a known volume of the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the sample at high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. It is advisable to filter the supernatant through a 0.22 µm filter.

  • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • The resulting concentration is the thermodynamic solubility.

Protocol 2: Kinetic Solubility Determination (High-Throughput Method)

This method is faster and assesses the concentration at which a compound precipitates when a concentrated DMSO stock is diluted into an aqueous buffer.

Steps:

  • Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).

  • In a 96-well plate, add your aqueous buffer of interest.

  • Add small volumes of the DMSO stock solution to the buffer to achieve a range of final compound concentrations (e.g., 1 µM to 200 µM). Ensure the final DMSO concentration is consistent across all wells.

  • Seal the plate and shake for 1-2 hours at room temperature.

  • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 650 nm).

  • The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Guide 2: Strategies for Solubility Enhancement

Problem: Your 2-Oxa-6-azaspiro[3.4]octane derivative has confirmed low aqueous solubility, hindering its use in biological assays or further development.

Causality: Overcoming poor solubility often requires either modifying the compound's physical form or its chemical structure, or by altering the formulation.

These methods aim to increase the dissolved concentration of the compound without chemically altering it.

Table 1: Comparison of Formulation Strategies

StrategyMechanism of ActionAdvantagesDisadvantages
Co-solvents Increases solubility by reducing the polarity of the aqueous solvent.[7][9]Simple to implement; effective for many compounds.Can have toxic effects at high concentrations; may affect protein function in assays.
Cyclodextrins Forms inclusion complexes where the hydrophobic compound resides within the cyclodextrin's lipophilic cavity, while the hydrophilic exterior improves aqueous solubility.[10][11]Can significantly increase solubility; can improve stability.May not be suitable for all molecular shapes; potential for toxicity with some cyclodextrins.[12]
Solid Dispersions The drug is dispersed in a polymer matrix, often in an amorphous state, which has higher energy and thus greater solubility than the crystalline form.[10][13]Can lead to substantial increases in both solubility and dissolution rate.Can be physically unstable, with the potential for the amorphous form to recrystallize over time.
Lipid-Based Formulations The drug is dissolved in lipids, surfactants, or a mixture of these, forming micelles or emulsions upon dilution in aqueous media.[12]Can significantly improve oral bioavailability for lipophilic drugs.Complex formulations to develop and characterize; may not be suitable for all administration routes.

Protocol 3: Improving Solubility with β-Cyclodextrins

This protocol is particularly relevant for spirocyclic compounds, as demonstrated with spirooxindoles.[11]

Steps:

  • Prepare a series of aqueous solutions with increasing concentrations of a selected β-cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).

  • Add an excess of your 2-Oxa-6-azaspiro[3.4]octane derivative to each cyclodextrin solution.

  • Follow the steps for thermodynamic solubility determination (Protocol 1) for each sample.

  • Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear relationship indicates the formation of a soluble complex.

  • Select the lowest concentration of cyclodextrin that provides the desired compound solubility for your experiments.

These strategies involve altering the chemical structure of the lead compound to improve its physicochemical properties while maintaining its biological activity.

Logical Flow for Chemical Modification:

Sources

Optimization

Technical Support Center: Stability and Degradation of 2-Oxa-6-azaspiro[3.4]octane Containing Molecules

Welcome to the technical support center for researchers, scientists, and drug development professionals working with molecules containing the 2-Oxa-6-azaspiro[3.4]octane scaffold. This guide provides in-depth technical i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with molecules containing the 2-Oxa-6-azaspiro[3.4]octane scaffold. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to assist you in your experimental work. The unique spirocyclic structure, combining an oxetane and an azetidine ring, offers desirable physicochemical properties in drug design but also presents specific stability challenges.[1] This resource is designed to help you anticipate and address these challenges effectively.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and degradation of 2-Oxa-6-azaspiro[3.4]octane containing compounds.

Q1: What are the most likely degradation pathways for a molecule containing the 2-Oxa-6-azaspiro[3.4]octane moiety?

A1: The 2-Oxa-6-azaspiro[3.4]octane scaffold has two primary points of susceptibility to degradation: the strained oxetane ring and the secondary amine in the azetidine ring.[2][3]

  • Hydrolysis of the Oxetane Ring: The four-membered oxetane ring is susceptible to ring-opening, particularly under acidic conditions.[4][5] This is due to the ring strain (approximately 25.5 kcal/mol), which is significant, though less than that of an epoxide.[6] The presence of a nearby amine can potentially catalyze this process. The expected product of hydrolytic cleavage would be a diol-containing pyrrolidine derivative.

  • Oxidation of the Azetidine Nitrogen: The secondary amine in the azetidine ring is a potential site for oxidation.[7][8] Common oxidizing agents, or even atmospheric oxygen over time, can lead to the formation of N-oxides or other oxidative degradation products.[3]

Q2: How does pH affect the stability of my 2-Oxa-6-azaspiro[3.4]octane containing molecule?

A2: pH is a critical factor. Acidic conditions are expected to promote the hydrolytic opening of the oxetane ring.[4][5] The rate of this degradation is likely to increase as the pH decreases. In contrast, the scaffold is expected to be more stable under neutral and basic conditions, although strong basic conditions at elevated temperatures could potentially lead to other degradation pathways.[9]

Q3: What are the standard conditions for conducting forced degradation studies on these types of molecules?

A3: Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[10][11] Typical stress conditions, as recommended by ICH guidelines, include:[3][10]

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C).

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.

  • Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Heating the solid compound or a solution at elevated temperatures (e.g., 60°C or higher).

  • Photodegradation: Exposing the compound (in solid or solution form) to a combination of visible and UV light, as specified in ICH Q1B guidelines.[3]

Q4: What analytical techniques are best suited for identifying the degradation products?

A4: A combination of chromatographic and spectroscopic techniques is ideal.

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC): These are the primary techniques for separating the parent drug from its degradation products. A stability-indicating method should be developed that can resolve all significant degradants.

  • Mass Spectrometry (MS): When coupled with HPLC/UHPLC (LC-MS), mass spectrometry is a powerful tool for determining the molecular weights of the degradation products.[3] High-resolution mass spectrometry (HRMS) can provide information on the elemental composition, aiding in structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of major degradation products, isolation of the degradant followed by 1D and 2D NMR analysis is often necessary.

II. Troubleshooting Guide

This section provides solutions to common problems encountered during the stability testing of 2-Oxa-6-azaspiro[3.4]octane containing molecules.

Problem Possible Cause(s) Recommended Solution(s)
No degradation observed under initial stress conditions. The compound is highly stable under the applied conditions.Incrementally increase the severity of the stress conditions. For example, increase the acid/base concentration, raise the temperature, or prolong the exposure time.[3] A systematic approach, starting with milder conditions, is recommended.[3]
Complete or excessive degradation (>20%) of the parent compound. The stress conditions are too harsh, leading to the formation of secondary and tertiary degradants, which can obscure the primary degradation pathway.[3]Reduce the severity of the stress conditions. Use a lower concentration of the stressor (e.g., 0.01 M HCl instead of 0.1 M HCl), decrease the temperature, or shorten the exposure time. The goal is to achieve a target degradation of 5-20%.[12]
Poor mass balance in the chromatogram after degradation. - One or more degradation products are not being detected by the analytical method (e.g., lack a chromophore).- Degradants are precipitating out of solution.- Volatile degradants are being formed and lost.- Use a universal detection method like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector in addition to UV detection.- Check for any precipitate in the stressed samples. If present, attempt to dissolve it in a suitable solvent and analyze.- For suspected volatile degradants, consider using headspace gas chromatography (GC) for analysis.
Multiple new peaks appear in the chromatogram, making identification difficult. Complex degradation pathways or the presence of secondary degradation products.- Start by analyzing samples from milder stress conditions to identify the primary degradants.- Utilize LC-MS to obtain molecular weight information for each peak. This will help in proposing initial structures.- If possible, isolate the major degradants using preparative HPLC for further structural analysis by NMR.

III. Experimental Protocols & Workflows

A. General Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies on a 2-Oxa-6-azaspiro[3.4]octane containing molecule.

1. Sample Preparation:

  • Prepare a stock solution of your compound (e.g., 1 mg/mL) in a suitable solvent such as water, methanol, or acetonitrile.[3] If solubility is an issue, a co-solvent may be used, but it should be inert under the stress conditions.[3]

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at room temperature or heat to 60°C.
  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at room temperature or heat to 60°C.
  • Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature.
  • Thermal Degradation: Store the stock solution and the solid compound in a temperature-controlled oven at 60°C.
  • Photodegradation: Expose the stock solution and the solid compound to a light source that meets ICH Q1B requirements.[3] Prepare a control sample wrapped in aluminum foil to protect it from light.

3. Time Points and Analysis:

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
  • For acid and base hydrolysis samples, neutralize the aliquots before analysis.
  • Analyze all samples by a suitable stability-indicating HPLC method.
B. Workflow for Degradation Product Identification

The following diagram illustrates a typical workflow for the identification and characterization of degradation products.

Degradation_Product_Identification_Workflow cluster_0 Forced Degradation cluster_1 Analytical Separation cluster_2 Preliminary Identification cluster_3 Structural Elucidation Forced_Degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) HPLC_Analysis HPLC/UHPLC Analysis (Stability-Indicating Method) Forced_Degradation->HPLC_Analysis Analyze Stressed Samples LCMS_Analysis LC-MS/HRMS Analysis (Determine Molecular Weights and Formulas) HPLC_Analysis->LCMS_Analysis Inject into LC-MS Isolation Isolate Major Degradants (Preparative HPLC) LCMS_Analysis->Isolation For Major Unknowns NMR_Analysis NMR Spectroscopy (1D and 2D NMR) Isolation->NMR_Analysis Analyze Isolated Fractions Structure_Elucidation Propose and Confirm Structures NMR_Analysis->Structure_Elucidation Interpret Spectra

Caption: Workflow for the identification of degradation products.

IV. Predicted Degradation Pathways

Based on the known chemistry of oxetanes and secondary amines, the following degradation pathways are predicted for the 2-Oxa-6-azaspiro[3.4]octane scaffold.

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation (Acid-Catalyzed) cluster_oxidation Oxidative Degradation Parent 2-Oxa-6-azaspiro[3.4]octane C₆H₁₁NO Hydrolysis_Product Ring-Opened Diol C₆H₁₃NO₂ Parent->Hydrolysis_Product H₃O⁺ Oxidation_Product N-Oxide Derivative C₆H₁₁NO₂ Parent->Oxidation_Product [O] (e.g., H₂O₂)

Caption: Predicted degradation pathways of the 2-Oxa-6-azaspiro[3.4]octane scaffold.

V. References

  • Benchchem. Technical Support Center: Degradation Pathways of 2-Azaspiro[4.4]nonane Derivatives. Available from:

  • Wuts, P. G. M. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. 2016. Available from:

  • Carreira, E. M., et al. Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. 2023. Available from:

  • Kutateladze, A. G. Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. Available from:

  • Mikhailiuk, P. K., et al. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available from:

  • Benchchem. preventing decomposition of oxetane ring during synthesis. Available from:

  • Popa, A., et al. Influence of the Photodegradation of Azathioprine on DNA and Cells. PubMed. 2022. Available from:

  • Jain, D., et al. Forced Degradation Studies. MedCrave online. 2016. Available from:

  • Rajca, A., et al. Oxidation of annelated diarylamines: analysis of reaction pathways to nitroxide diradical and spirocyclic products. PubMed. 2011. Available from:

  • Singh, R., & Kumar, R. Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available from:

  • Popa, A., et al. Influence of the Photodegradation of Azathioprine on DNA and Cells. MDPI. 2022. Available from:

  • Alsante, K. M., et al. Forced Degradation in Pharmaceuticals – A Regulatory Update. 2023. Available from:

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from:

  • Carreira, E. M., et al. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. 2025. Available from:

  • Johansson, A., et al. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC. Available from:

  • Brümmer, H. HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. 2011. Available from:

  • Vevelstad, S. J., et al. Oxidative degradation of amines using a closed batch system. Norwegian Research Information Repository. Available from:

  • BLDpharm. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. 2021. Available from:

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Spirocyclic Scaffolds: A Comparative Analysis of 2-Oxa-6-azaspiro[3.4]octane oxalate

Introduction: Embracing Three-Dimensionality in Drug Discovery For decades, medicinal chemistry has been dominated by aromatic, planar molecules—a paradigm often referred to as "flatland" chemistry.[1] While successful,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery

For decades, medicinal chemistry has been dominated by aromatic, planar molecules—a paradigm often referred to as "flatland" chemistry.[1] While successful, this approach has limitations. The increasing complexity of drug targets necessitates a move towards molecules with greater three-dimensionality (3D).[2] Spirocyclic scaffolds, compounds where two rings share a single atom, are at the forefront of this evolution, offering rigid structures that can project functional groups into precise vectors in three-dimensional space.[1][3]

An increased fraction of sp3-hybridized carbons (Fsp3), a key feature of spirocycles, correlates with improved physicochemical properties and a higher probability of clinical success.[1][4][5][6] These scaffolds often lead to enhanced aqueous solubility, better metabolic stability, and decreased lipophilicity compared to their flatter counterparts.[1][7][8][9] This guide provides an in-depth comparison of the promising but less-explored 2-Oxa-6-azaspiro[3.4]octane scaffold against more established spirocyclic systems, offering both theoretical insights and practical experimental protocols for their evaluation.

Escape_from_Flatland cluster_0 Traditional 'Flatland' Chemistry cluster_1 Modern 3D Scaffolds Benzene Benzene (Planar, Low Fsp3) Spiro Spiro[3.3]heptane (3D, High Fsp3) Benzene->Spiro Increased Fsp3 & 3D Shape

Figure 1: A conceptual diagram illustrating the strategic shift from planar aromatic compounds to 3D-rich spirocyclic scaffolds to improve drug-like properties.

An Overview of Key Spirocyclic Scaffolds

The utility of a spirocyclic scaffold is defined by its core structure. The size of the rings, the nature of the spiro-atom, and the presence of heteroatoms all dictate the molecule's properties and potential applications. Here, we compare our focus scaffold, 2-Oxa-6-azaspiro[3.4]octane, with two foundational spirocycles.

Spirocycle_Structures node_A label_A 2-Oxa-6-azaspiro[3.4]octane (Focus Scaffold) node_B label_B 2-Azaspiro[3.3]heptane (Piperidine Bioisostere) node_C label_C Spiro[3.3]heptane (Benzene Bioisostere)

Figure 2: Structures of the spirocyclic scaffolds discussed in this guide.

  • 2-Oxa-6-azaspiro[3.4]octane: This novel scaffold combines a polar, non-planar oxetane ring with an azetidine ring. The presence of both an oxygen and a nitrogen atom is expected to significantly influence its properties, potentially improving aqueous solubility and providing distinct hydrogen bonding capabilities.[10] The oxalate salt form enhances its solid-state stability and handling characteristics.[10][11]

  • Azaspiro[3.3]heptane: A well-established class of scaffolds, azaspiro[3.3]heptanes are frequently used as bioisosteres of piperidine and other saturated heterocycles.[12][13][14] Their rigid framework and defined exit vectors allow for precise orientation of substituents, which can enhance target engagement.[15][16]

  • Spiro[3.3]heptane: As the parent carbocyclic scaffold, spiro[3.3]heptane is valued for its rigidity and 3D geometry.[17] It has been successfully employed as a saturated bioisostere for benzene rings, enabling the exploration of non-planar chemical space while maintaining key structural vectors.[18]

Comparative Analysis of Physicochemical Properties

The true value of a scaffold lies in its ability to confer desirable drug-like properties. The introduction of heteroatoms in the 2-Oxa-6-azaspiro[3.4]octane core is hypothesized to modulate its physicochemical profile favorably compared to its carbocyclic and mono-aza counterparts.

Property2-Oxa-6-azaspiro[3.4]octane2-Azaspiro[3.3]heptaneSpiro[3.3]heptaneRationale for Difference
Fsp3 0.83 (for free base)1.01.0The presence of an oxygen atom does not alter the Fsp3 calculation, which is based on carbon atoms. All three scaffolds possess a high degree of saturation, a desirable trait for escaping "flatland".[4][6]
cLogP Low (Predicted)Low-MediumMedium-HighThe introduction of polar heteroatoms (N, O) significantly reduces lipophilicity. The dual-heteroatom system in 2-oxa-6-azaspiro[3.4]octane is expected to be the most hydrophilic.[1]
Aqueous Solubility High (Predicted)MediumLowSolubility is inversely correlated with lipophilicity. The polar oxetane and azetidine rings should enhance interactions with water, boosting solubility.[5]
pKa ~8-9 (Predicted for amine)~9-10N/AThe basicity of the nitrogen atom is a key feature for salt formation and interaction with biological targets. The electron-withdrawing effect of the adjacent oxetane may slightly reduce the pKa compared to a simple azaspirocycle.
Metabolic Stability High (Predicted)HighHighSpirocyclic systems, particularly those with small, strained rings like cyclobutane, are generally more resistant to CYP450-mediated metabolism compared to more flexible or larger ring systems.[1][19]

Scientist's Note: The values for 2-Oxa-6-azaspiro[3.4]octane are largely predicted based on the known effects of its constituent motifs (oxetane and azetidine). The following sections provide detailed protocols to experimentally validate these predictions.

Experimental Performance Evaluation: Protocols & Methodologies

To move from prediction to data, standardized, robust assays are essential. The following protocols are designed to be self-validating systems for comparing the key ADME (Absorption, Distribution, Metabolism, and Excretion) properties of different spirocyclic scaffolds.

Protocol 1: Determination of Lipophilicity (LogP) via Shake-Flask Method

Causality: Lipophilicity, measured as the partition coefficient (LogP), is a critical parameter that governs a compound's ability to cross cell membranes.[20] An ideal LogP for oral drugs is often cited as being between 1 and 5.[21] The shake-flask method is the gold-standard for direct, empirical measurement.[21]

Figure 3: Workflow for the experimental determination of LogP using the shake-flask method.

Detailed Methodology:

  • Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate it by mixing with 1-octanol and allowing the phases to separate. Use the resulting aqueous phase for the experiment. Do the same for the 1-octanol (pre-saturate with PBS).

  • Compound Stock: Prepare a 10 mM stock solution of the test compound (e.g., 2-Oxa-6-azaspiro[3.4]octane oxalate) in DMSO.

  • Partitioning:

    • Add 10 µL of the compound stock to 990 µL of the pre-saturated PBS in a microcentrifuge tube to achieve a starting concentration of 100 µM.

    • Add 1.0 mL of pre-saturated 1-octanol to the tube.

    • Vortex vigorously for 30 minutes at room temperature to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the tube at 2000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.

  • Sampling and Analysis:

    • Carefully remove an aliquot (e.g., 100 µL) from both the top (1-octanol) and bottom (aqueous) layers.

    • Dilute each aliquot into a suitable solvent (e.g., methanol) for analysis.

    • Quantify the concentration of the compound in each sample using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in 1-octanol to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[22]

Trustworthiness Check: Run controls with known LogP values (e.g., caffeine, LogP ~ -0.07; testosterone, LogP ~ 3.3) to validate the experimental setup.

Protocol 2: Metabolic Stability Assessment in Human Liver Microsomes (HLM)

Causality: Metabolic stability determines the rate at which a compound is broken down by drug-metabolizing enzymes, primarily in the liver.[23] This directly impacts the compound's half-life and oral bioavailability.[24] The HLM assay is a standard in vitro model for assessing Phase I metabolism (e.g., by Cytochrome P450 enzymes).[25][26]

Metabolic_Stability_Workflow cluster_0 Incubation (37°C) A 1. Pre-incubation Compound + Liver Microsomes in Buffer B 2. Initiation Add NADPH to start reaction A->B C 3. Quenching Stop reaction at time points (0, 5, 15, 30, 60 min) with cold Acetonitrile + IS B->C D 4. Processing Centrifuge to pellet protein. Collect supernatant. C->D E 5. Analysis Quantify remaining compound via LC-MS/MS D->E F 6. Calculation Plot % remaining vs. time. Calculate half-life (t½) and intrinsic clearance (CLint). E->F

Figure 4: Experimental workflow for determining metabolic stability in liver microsomes.

Detailed Methodology:

  • Reagent Preparation:

    • Test Compound: 1 µM final concentration in incubation buffer (0.1 M potassium phosphate, pH 7.4).

    • Human Liver Microsomes (HLM): 0.5 mg/mL final concentration.

    • NADPH (Cofactor): 1 mM final concentration. Prepare fresh.

    • Quenching Solution: Ice-cold acetonitrile containing an internal standard (IS) for analytical normalization.

  • Incubation Procedure:

    • In a 96-well plate, add the test compound and HLM to the incubation buffer. Pre-incubate at 37°C for 5 minutes to equilibrate.

    • Initiate the metabolic reaction by adding pre-warmed NADPH solution. This is the T=0 time point for a parallel control well, which is immediately quenched.

    • Incubate the plate at 37°C with gentle shaking.

  • Time-Point Quenching:

    • At subsequent time points (e.g., 5, 15, 30, and 60 minutes), stop the reaction by adding 2 volumes of the ice-cold quenching solution to the respective wells.

  • Sample Processing:

    • Centrifuge the plate at 4000 x g for 15 minutes at 4°C to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line (k) is determined from the linear regression.

    • Calculate the half-life (t½) as 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (1 / [HLM protein concentration]).

Trustworthiness Check: Include a high-clearance positive control (e.g., Verapamil) and a low-clearance negative control (e.g., Warfarin) in the same experiment to ensure the HLM and cofactor are active and the assay is performing as expected.

Conclusion and Future Outlook

The exploration of novel, 3D-rich scaffolds is a critical endeavor in modern drug discovery.[27] The 2-Oxa-6-azaspiro[3.4]octane scaffold represents an exciting opportunity, combining the beneficial properties of strained oxetane and azetidine rings into a single, rigid framework.

  • Key Advantages: Based on its structure, this scaffold is predicted to offer superior aqueous solubility and a lower lipophilic profile compared to azaspiro[3.3]heptane and the parent spiro[3.3]heptane, while retaining the high metabolic stability inherent to these compact spirocyclic systems.

  • Synthetic Accessibility: While the synthesis of such strained systems can be challenging, recent advances in synthetic methodologies are making them more accessible for library synthesis and lead optimization.[9][27][28]

  • Future Direction: The true potential of 2-Oxa-6-azaspiro[3.4]octane will be unlocked through systematic experimental validation using the protocols outlined in this guide. By comparing its performance data against established scaffolds, medicinal chemists can make informed decisions about its incorporation into drug design programs, particularly for targets where high polarity and metabolic stability are paramount.

The continued development and characterization of diverse spirocyclic systems will undoubtedly expand the accessible chemical space, providing chemists with the tools needed to tackle increasingly difficult biological targets and deliver the next generation of innovative therapeutics.[3]

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Comparative

Comparative Analysis of 2-Oxa-6-azaspiro[3.4]octane Derivatives: A Guide for Drug Discovery Professionals

The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore beyond the traditional "flat" chemical space. Spirocyclic scaffolds, with their inherent three-di...

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore beyond the traditional "flat" chemical space. Spirocyclic scaffolds, with their inherent three-dimensionality, offer a compelling strategy to improve physicochemical properties and achieve higher target selectivity.[1] Among these, the 2-Oxa-6-azaspiro[3.4]octane framework has emerged as a versatile building block for the development of innovative therapeutics. This guide provides a comparative analysis of 2-Oxa-6-azaspiro[3.4]octane derivatives, focusing on their synthesis, biological applications, and structure-activity relationships (SAR), with the goal of empowering researchers in their drug discovery endeavors.

The Strategic Advantage of the 2-Oxa-6-azaspiro[3.4]octane Scaffold

The incorporation of spirocyclic motifs, such as the 2-Oxa-6-azaspiro[3.4]octane core, into drug candidates can confer several advantages. The rigid, non-planar structure allows for a more precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[2] This increased three-dimensionality, often quantified by a higher fraction of sp3-hybridized carbons (Fsp3), is frequently correlated with improved clinical success rates.[1] Specifically, the 2-Oxa-6-azaspiro[3.4]octane scaffold combines the features of an oxetane and an azetidine ring, providing unique stereoelectronic properties and potential for hydrogen bonding interactions.

Comparative Analysis of Biological Applications

While the direct application of the parent 2-Oxa-6-azaspiro[3.4]octane in marketed drugs is not yet prevalent, its derivatives have shown significant promise in modulating the activity of various biological targets. This section provides a comparative overview of two key areas where these derivatives have been investigated: as inhibitors of Fatty Acid Amide Hydrolase (FAAH) and as modulators of the M4 Muscarinic Acetylcholine Receptor.

2-Oxa-6-azaspiro[3.4]octane Derivatives as FAAH Inhibitors

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase responsible for the degradation of endocannabinoids, such as anandamide.[3] Inhibition of FAAH has emerged as a promising therapeutic strategy for the treatment of pain and neuroinflammatory conditions.[3][4] Spirocyclic scaffolds have been successfully employed in the design of potent and selective FAAH inhibitors.[3][5]

While direct comparative data for 2-Oxa-6-azaspiro[3.4]octane-based FAAH inhibitors is still emerging, we can extrapolate from the broader class of azaspirocyclic inhibitors to understand their potential. For instance, the optimization of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane urea derivatives led to the discovery of potent and orally efficacious FAAH inhibitors.[3] The key to their success was the identification of optimal urea moieties, such as 3,4-dimethylisoxazole and 1-methyltetrazole, which covalently modify the active site serine of FAAH.[3]

A hypothetical series of 2-Oxa-6-azaspiro[3.4]octane-based FAAH inhibitors could be designed based on these principles. The spirocyclic core would serve to orient a reactive "warhead" (e.g., a urea or carbamate) for optimal interaction with the enzyme's catalytic triad. The oxetane moiety could potentially engage in additional hydrogen bonding interactions within the active site, thereby enhancing potency and selectivity.

Table 1: Hypothetical Comparative Data for 2-Oxa-6-azaspiro[3.4]octane-based FAAH Inhibitors

Compound IDR Group (on Azetidine Nitrogen)WarheadhFAAH IC50 (nM)Selectivity vs. MAGL
2-Oxa-6-azaspiro[3.4]octane-A Phenyl3,4-Dimethylisoxazole urea15>1000-fold
2-Oxa-6-azaspiro[3.4]octane-B Pyridin-2-yl1-Methyltetrazole urea8>1000-fold
2-Oxa-6-azaspiro[3.4]octane-C BenzylCarbamate25>500-fold
Reference Compound (PF-04862853) 7-azaspiro[3.5]nonane core1-Methyltetrazole urea7.2>1000-fold[3]

This data is hypothetical and intended for illustrative purposes to guide future research directions.

2-Oxa-6-azaspiro[3.4]octane Derivatives as M4 Muscarinic Acetylcholine Receptor Modulators

The M4 muscarinic acetylcholine receptor (mAChR) is a G protein-coupled receptor (GPCR) that is predominantly expressed in the central nervous system and is a key target for the treatment of neurological and psychiatric disorders, including schizophrenia.[6][7] Allosteric modulation of the M4 receptor is a particularly attractive strategy as it can offer greater subtype selectivity compared to orthosteric ligands.[6][8]

Spirocyclic scaffolds have been instrumental in the development of potent and selective M4 receptor antagonists. For example, a series of chiral 6-azaspiro[2.5]octanes were identified as highly potent and selective antagonists of the M4 mAChR.[9] Structure-activity relationship (SAR) studies revealed that the (R)-enantiomer possessed superior potency.[9]

The 2-Oxa-6-azaspiro[3.4]octane core could be incorporated into novel M4 receptor modulators. The azetidine nitrogen provides a convenient handle for the introduction of various substituents to explore the SAR, while the oxetane ring can influence solubility and metabolic stability. The rigid nature of the spirocycle would help to lock the molecule in a specific conformation, potentially leading to improved affinity and selectivity.

Table 2: Hypothetical Comparative Data for 2-Oxa-6-azaspiro[3.4]octane-based M4 Receptor Antagonists

Compound IDR Group (on Azetidine Nitrogen)M4 Ki (nM)Selectivity vs. M1, M2, M3, M5
2-Oxa-6-azaspiro[3.4]octane-D 4-Fluorobenzyl25>100-fold
2-Oxa-6-azaspiro[3.4]octane-E (Thiophen-2-yl)methyl12>200-fold
2-Oxa-6-azaspiro[3.4]octane-F 1-Phenylethyl8>250-fold
Reference Compound (VU6015241) 6-azaspiro[2.5]octane core5.4>1000-fold[9]

This data is hypothetical and intended for illustrative purposes to guide future research directions.

Experimental Protocols

General Synthesis of the 2-Oxa-6-azaspiro[3.4]octane Core

Step 1: Synthesis of a Protected 3-Methyleneazetidine

  • Start with a commercially available N-protected 3-oxoazetidine.

  • Perform a Wittig reaction using methyltriphenylphosphonium bromide and a strong base (e.g., n-butyllithium) to introduce the exocyclic methylene group.

  • Purify the resulting N-protected 3-methyleneazetidine by column chromatography.

Step 2: Epoxidation of the Double Bond

  • Dissolve the N-protected 3-methyleneazetidine in a suitable solvent such as dichloromethane (DCM).

  • Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Work up the reaction by washing with an aqueous solution of sodium bicarbonate and brine.

  • Purify the resulting spiro-epoxide by column chromatography.

Step 3: Ring Opening of the Epoxide and Cyclization

  • The spiro-epoxide can undergo intramolecular cyclization under acidic or basic conditions to form the desired 2-Oxa-6-azaspiro[3.4]octane ring system. The specific conditions will depend on the nature of the protecting group on the nitrogen.

  • For example, treatment with a Lewis acid could facilitate the ring-opening and subsequent cyclization.

  • Alternatively, if the protecting group is labile under certain conditions, deprotection followed by intramolecular cyclization can be performed.

Step 4: Deprotection

  • Remove the nitrogen protecting group (e.g., Boc, Cbz) using standard deprotection protocols (e.g., TFA in DCM for Boc, hydrogenation for Cbz).

  • The final 2-Oxa-6-azaspiro[3.4]octane can be isolated as a free base or a salt.

G cluster_synthesis General Synthesis of 2-Oxa-6-azaspiro[3.4]octane Start N-protected 3-oxoazetidine Wittig Wittig Reaction Start->Wittig Methylene N-protected 3-methyleneazetidine Wittig->Methylene Epoxidation Epoxidation (m-CPBA) Methylene->Epoxidation SpiroEpoxide Spiro-epoxide intermediate Epoxidation->SpiroEpoxide Cyclization Intramolecular Cyclization SpiroEpoxide->Cyclization ProtectedCore N-protected 2-Oxa-6-azaspiro[3.4]octane Cyclization->ProtectedCore Deprotection Deprotection ProtectedCore->Deprotection Final 2-Oxa-6-azaspiro[3.4]octane Deprotection->Final

Caption: Synthetic workflow for the 2-Oxa-6-azaspiro[3.4]octane core.

FAAH Inhibition Assay Protocol

The inhibitory activity of the synthesized compounds against FAAH can be determined using a commercially available FAAH inhibitor screening assay kit or by following established literature protocols.

  • Enzyme Preparation: Use human recombinant FAAH expressed in a suitable cell line (e.g., HEK293).

  • Substrate: Use a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).

  • Assay Buffer: Prepare a suitable buffer, typically Tris-HCl with a detergent like Triton X-100.

  • Procedure: a. Add the test compound (at various concentrations) to the wells of a microplate. b. Add the FAAH enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding. c. Initiate the reaction by adding the fluorogenic substrate. d. Monitor the increase in fluorescence over time using a fluorescence plate reader. e. Calculate the rate of reaction for each compound concentration.

  • Data Analysis: a. Plot the reaction rate as a function of the inhibitor concentration. b. Determine the IC50 value by fitting the data to a dose-response curve.

G cluster_assay FAAH Inhibition Assay Workflow Start Prepare Reagents AddInhibitor Add test compound to microplate Start->AddInhibitor AddEnzyme Add FAAH enzyme and incubate AddInhibitor->AddEnzyme AddSubstrate Add fluorogenic substrate AddEnzyme->AddSubstrate Measure Monitor fluorescence AddSubstrate->Measure Analyze Calculate IC50 values Measure->Analyze Result Determine Inhibitory Potency Analyze->Result G cluster_pathway FAAH Signaling Pathway AEA Anandamide (AEA) FAAH FAAH AEA->FAAH Hydrolysis CB1_CB2 Cannabinoid Receptors (CB1/CB2) AEA->CB1_CB2 Activation FAAH_Inhibitor 2-Oxa-6-azaspiro[3.4]octane Derivative (Inhibitor) FAAH_Inhibitor->FAAH Inhibition Downstream Downstream Signaling (e.g., ↓cAMP, ↑MAPK) CB1_CB2->Downstream Effect Therapeutic Effects (Analgesia, Anti-inflammatory) Downstream->Effect

Caption: Simplified FAAH signaling pathway.

M4 Muscarinic Receptor Signaling

The M4 muscarinic receptor is coupled to Gi/o proteins. Upon activation by acetylcholine (ACh), it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. M4 receptor activation also modulates ion channel activity, contributing to its inhibitory effects on neuronal excitability. Allosteric modulators can enhance or inhibit the response of the M4 receptor to ACh.

G cluster_pathway M4 Muscarinic Receptor Signaling ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds Gi_o Gi/o Protein M4R->Gi_o Activates Allosteric_Modulator 2-Oxa-6-azaspiro[3.4]octane Derivative (Modulator) Allosteric_Modulator->M4R Modulates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP ↓ cAMP AC->cAMP Effect Neuronal Inhibition cAMP->Effect

Sources

Validation

A Comparative Analysis of the Physicochemical Properties of 2-Oxa-6-azaspiro[3.4]octane and Piperazine for Drug Discovery

An In-Depth Guide for Researchers and Drug Development Professionals In the landscape of modern medicinal chemistry, the selection of appropriate scaffolds is a critical decision that profoundly influences the developabi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the selection of appropriate scaffolds is a critical decision that profoundly influences the developability and efficacy of a drug candidate. Among the vast array of heterocyclic systems, saturated nitrogen-containing rings are of particular interest due to their ability to impart favorable physicochemical properties. This guide provides a detailed comparative analysis of two such scaffolds: the structurally novel 2-Oxa-6-azaspiro[3.4]octane and the well-established piperazine. Through an objective lens, we will explore their key physicochemical differences, supported by experimental data, to inform rational drug design and scaffold selection.

Introduction to the Scaffolds

Piperazine is a simple, six-membered heterocyclic compound containing two opposing nitrogen atoms.[1] Its prevalence in approved drugs is a testament to its synthetic tractability and its capacity to confer desirable properties such as high aqueous solubility and basicity, which can be crucial for target engagement and pharmacokinetic profiles.[2]

2-Oxa-6-azaspiro[3.4]octane is a more contemporary scaffold characterized by a spirocyclic system that fuses an oxetane ring and a pyrrolidine ring. This three-dimensional structure offers a departure from the more planar nature of traditional heterocycles, providing a unique vector for substituent placement and interaction with biological targets.

Chemical structures of 2-Oxa-6-azaspiro[3.4]octane and Piperazine
Comparative Physicochemical Properties

The divergent structures of 2-Oxa-6-azaspiro[3.4]octane and piperazine give rise to distinct physicochemical profiles. The following table summarizes their key properties, which are fundamental to their behavior in biological systems.

Property2-Oxa-6-azaspiro[3.4]octanePiperazineSignificance in Drug Discovery
Molecular Weight ( g/mol ) 113.16[3]86.14[1][4]Lower molecular weight is generally favored for improved permeability and reduced complexity.
pKa Not experimentally determinedpKa1: 9.73, pKa2: 5.33[1]Determines the ionization state at physiological pH, impacting solubility, permeability, and target binding.
logP (Octanol/Water) -0.3 (Predicted)[3]-1.5[1]A measure of lipophilicity, which influences membrane permeability, solubility, and metabolism.
Aqueous Solubility Not experimentally determinedHighly soluble (150 g/L at 20 °C)[4][5]Crucial for drug formulation, absorption, and distribution.
Hydrogen Bond Donors 1[3]2[1]Affects solubility, permeability, and the potential for specific interactions with biological targets.
Hydrogen Bond Acceptors 2[3]2[1]Influences solubility and the formation of hydrogen bonds with biological macromolecules.
Analysis of Physicochemical Differences and Their Implications

Basicity (pKa): Piperazine is a diprotic base, with its two nitrogen atoms exhibiting distinct pKa values.[6][7] At a physiological pH of 7.4, the more basic nitrogen (pKa 9.73) will be predominantly protonated, rendering the molecule charged.[2] This charge significantly enhances aqueous solubility but can be a double-edged sword, as it may hinder passive diffusion across cell membranes. The pKa of 2-Oxa-6-azaspiro[3.4]octane has not been experimentally reported, but the pyrrolidine nitrogen is expected to have a pKa value typical for a secondary amine, likely in the range of 10-11. The presence of the ether oxygen in the oxetane ring may have a modest electron-withdrawing effect, potentially lowering the basicity slightly compared to a simple pyrrolidine. The single basic center of this spirocycle offers a more focused point of protonation, which could be advantageous for fine-tuning solubility and permeability.

Lipophilicity (logP): The octanol/water partition coefficient (logP) is a critical determinant of a molecule's "drug-likeness." Piperazine is notably hydrophilic, with a negative logP value, indicating its preference for the aqueous phase.[1] This high polarity is a direct consequence of its two amine functionalities. In contrast, the predicted logP of 2-Oxa-6-azaspiro[3.4]octane is also negative but less so than piperazine.[3] The replacement of a nitrogen atom with an oxygen and the more compact spirocyclic structure contribute to a slightly less polar character. This subtle shift towards increased lipophilicity could translate to improved membrane permeability and cellular uptake, which are often challenges for highly polar molecules like piperazine.

Structural Rigidity and Three-Dimensionality: The spirocyclic nature of 2-Oxa-6-azaspiro[3.4]octane imparts a greater degree of conformational rigidity compared to the more flexible chair-boat conformations of the piperazine ring. This rigidity can be beneficial in drug design as it reduces the entropic penalty upon binding to a target, potentially leading to higher binding affinities. Furthermore, the defined three-dimensional arrangement of substituents on the spirocyclic scaffold can allow for more precise and selective interactions with the binding pockets of proteins.

Experimental Protocols for Physicochemical Property Determination

To ensure the scientific integrity of this comparison, it is essential to outline the experimental methodologies used to determine these critical physicochemical properties.

The pKa of a compound can be accurately determined by potentiometric titration.[10] This method involves the gradual addition of a titrant (an acid or a base) to a solution of the compound of interest while monitoring the pH.

Figure 1. Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

  • Preparation: A solution of the compound (e.g., 0.01 M) is prepared in deionized water. The pH meter is calibrated using standard buffer solutions.[10]

  • Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added to the compound solution in small, precise increments.

  • Measurement: After each addition of the titrant, the solution is stirred, and the pH is recorded once the reading stabilizes.

  • Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the compound has been protonated. For a diprotic base like piperazine, two half-equivalence points will be observed.

The shake-flask method is the gold standard for the experimental determination of the octanol/water partition coefficient (logP).[11][12]

Figure 2. Workflow for logP determination by the shake-flask method.

Step-by-Step Protocol:

  • Phase Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol to ensure thermodynamic equilibrium.

  • Partitioning: A known amount of the compound is dissolved in one of the phases. The two phases are then combined in a flask and shaken vigorously for a set period to facilitate the partitioning of the compound between the two immiscible liquids.[13]

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).[11]

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Conclusion

The choice between 2-Oxa-6-azaspiro[3.4]octane and piperazine as a scaffold in drug discovery is a nuanced decision that should be guided by the specific goals of the project. Piperazine remains a reliable and well-understood building block, particularly when high aqueous solubility is a primary requirement. Its synthetic accessibility and proven track record make it a low-risk choice.

On the other hand, 2-Oxa-6-azaspiro[3.4]octane presents an exciting opportunity for innovation. Its spirocyclic nature offers a greater degree of three-dimensionality and conformational constraint, which can be leveraged to achieve higher target affinity and selectivity. The subtle modulation of its physicochemical properties, such as a potentially more favorable logP, may provide solutions to some of the permeability challenges associated with more polar scaffolds. As the demand for novel chemical matter with improved drug-like properties continues to grow, scaffolds like 2-Oxa-6-azaspiro[3.4]octane are poised to become increasingly valuable tools in the medicinal chemist's arsenal. Further experimental characterization of this promising scaffold is warranted to fully unlock its potential in drug development.

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Comparative

A Comparative Guide to 2-Oxa-6-azaspiro[3.4]octane Analogs: Navigating Structure-Activity Relationships for M1/M4 Muscarinic Agonists

Introduction: The Rise of Spirocyclic Scaffolds in CNS Drug Discovery In the quest for novel therapeutics targeting central nervous system (CNS) disorders, medicinal chemists are increasingly "escaping from flatland" by...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Spirocyclic Scaffolds in CNS Drug Discovery

In the quest for novel therapeutics targeting central nervous system (CNS) disorders, medicinal chemists are increasingly "escaping from flatland" by embracing three-dimensional molecular architectures.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a particularly attractive design element. Their inherent rigidity and three-dimensionality can lead to improved physicochemical properties, such as increased sp3 character, which is often correlated with higher clinical success rates.[1] The 2-Oxa-6-azaspiro[3.4]octane core is a prime example of such a scaffold, demonstrating significant potential in the development of selective muscarinic acetylcholine receptor (mAChR) agonists.

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-Oxa-6-azaspiro[3.4]octane analogs, with a primary focus on their activity as agonists for the M1 and M4 muscarinic receptor subtypes. These receptors are critical targets for treating cognitive deficits and psychosis associated with conditions like Alzheimer's disease and schizophrenia.[2][3][4] We will delve into the causal relationships between structural modifications and biological activity, present comparative experimental data, and provide detailed protocols for key assays, offering researchers and drug development professionals a thorough resource to navigate this promising chemical space.

The 2-Oxa-6-azaspiro[3.4]octane Scaffold: A Privileged Motif for Muscarinic Agonists

The 2-Oxa-6-azaspiro[3.4]octane scaffold serves as a conformationally constrained bioisostere for more flexible diamine moieties often found in muscarinic agonists. This constrained geometry is crucial for achieving subtype selectivity among the highly conserved orthosteric binding sites of the five muscarinic receptor subtypes (M1-M5). The primary focus of SAR studies on this scaffold has been the development of dual M1/M4 agonists or selective M4 agonists.[5][6] Activation of M1 receptors is primarily associated with improving cognitive function, while M4 receptor activation is linked to antipsychotic effects.[2][4]

The general structure of the 2-Oxa-6-azaspiro[3.4]octane analogs discussed in this guide is depicted below. The key points of modification are the substituent on the azetidine nitrogen (R¹) and the group attached to the spirocyclic core (R²).

G cluster_0 General Structure struct struct G prep Membrane Preparation (from cells expressing receptor subtype) incubate Incubation (Membranes + Radioligand + Test Compound) prep->incubate filter Rapid Filtration (Separates bound from unbound radioligand) incubate->filter count Scintillation Counting (Quantifies bound radioactivity) filter->count analyze Data Analysis (Calculate IC50 and Ki values) count->analyze

Caption: Workflow for a radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the human muscarinic receptor subtype of interest (M1, M2, M3, or M4).

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine), and varying concentrations of the test compound.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with cold assay buffer to remove any non-specifically bound radioligand.

  • Data Analysis:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Calcium Mobilization Functional Assay for M1 and M3 Receptors

This assay measures the ability of an agonist to stimulate Gq-coupled receptors (M1 and M3), leading to an increase in intracellular calcium concentration. [7] Workflow Diagram:

G cell_culture Cell Culture (expressing M1 or M3 receptor) dye_loading Dye Loading (with a calcium-sensitive fluorescent dye) cell_culture->dye_loading compound_add Compound Addition (serial dilutions of test agonist) dye_loading->compound_add read_plate Fluorescence Measurement (detects changes in intracellular calcium) compound_add->read_plate analyze Data Analysis (Calculate EC50 values) read_plate->analyze

Caption: Workflow for a calcium mobilization functional assay.

Step-by-Step Protocol:

  • Cell Preparation:

    • Plate cells expressing the M1 or M3 receptor in a 96- or 384-well black, clear-bottom plate and culture overnight.

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of the test compounds.

    • Using a fluorescence plate reader equipped with an automated injection system, measure the baseline fluorescence.

    • Inject the test compound into the wells and continuously record the fluorescence signal for a set period.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

    • Plot the peak fluorescence response against the logarithm of the agonist concentration.

    • Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.

Conclusion and Future Directions

The 2-Oxa-6-azaspiro[3.4]octane scaffold has proven to be a versatile and fruitful starting point for the design of potent and selective M1/M4 muscarinic agonists. The SAR studies highlighted in this guide demonstrate that careful modulation of substituents on both the spirocyclic nitrogen and the azetidine moiety can significantly impact potency and selectivity. The incorporation of heteroaromatic rings on the spirocyclic nitrogen and small, electronegative groups on the azetidine ring are promising strategies for enhancing M4-preferring agonist activity.

Future research in this area should continue to explore novel substitutions on the spirocyclic core to further optimize the selectivity profile and improve pharmacokinetic properties. The detailed experimental protocols provided herein offer a standardized framework for the evaluation of new analogs, facilitating direct comparison across different studies and accelerating the discovery of novel clinical candidates for the treatment of debilitating CNS disorders.

References

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  • BLDpharm. (2021). BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
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  • ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF.
  • Wu, H., et al. (2019). Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres. ACS Medicinal Chemistry Letters, 10(6), 937-943.
  • Apollo Scientific. (n.d.). 2-Oxa-6-azaspiro[3.4]octan-7-one.
  • Bender, A. M., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479.
  • Joule, J. A. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(2), 142-164.
  • Fisher Scientific. (n.d.). 2-Oxa-6-azaspiro[3.4]octane, 95% 250 mg | Buy Online | Thermo Scientific Chemicals.
  • European Patent Office. (2024). BICYCLIC AZA COMPOUNDS AS MUSCARINIC RECEPTOR AGONISTS - EP 3406609 B1.
  • Lazareno, S., et al. (2000). Thiochrome enhances acetylcholine affinity at muscarinic M4 receptors: receptor subtype selectivity via cooperativity rather than affinity. Molecular Pharmacology, 58(1), 194-207.
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Sources

Validation

A Comparative Guide to the In Vitro ADME Profiling of 2-Oxa-6-azaspiro[3.4]octane Derivatives

Introduction: Embracing Three-Dimensionality in Drug Design In the landscape of modern medicinal chemistry, the "escape from flatland" has become a guiding principle, steering researchers away from planar, aromatic scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Drug Design

In the landscape of modern medicinal chemistry, the "escape from flatland" has become a guiding principle, steering researchers away from planar, aromatic scaffolds towards more three-dimensional (3D) structures.[1][2] This strategic shift is driven by the compelling evidence that molecules with a higher fraction of sp3-hybridized carbons often exhibit improved physicochemical and pharmacokinetic properties.[3] Among the scaffolds at the forefront of this evolution are spirocycles, rigid structures where two rings are joined by a single atom.[2] The 2-Oxa-6-azaspiro[3.4]octane scaffold, in particular, has emerged as a promising motif. Its inherent rigidity, novel chemical space, and potential to enhance metabolic stability and solubility make it an attractive alternative to traditional heterocyclic structures like piperidines and piperazines.[1][4][5]

This guide provides an in-depth analysis of the in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Oxa-6-azaspiro[3.4]octane derivatives. We will objectively compare their performance against a common alternative, the piperidine scaffold, by presenting detailed experimental protocols, supporting data, and the scientific rationale behind each assay. Understanding these ADME characteristics early in the drug discovery process is critical for identifying and optimizing candidates with a higher probability of clinical success.[6][7][8]

Metabolic Stability: Predicting In Vivo Longevity

Expertise & Experience: A primary hurdle in drug development is rapid metabolic clearance, which can lead to poor bioavailability and a short duration of action. The liver is the body's main metabolic hub, where enzymes, particularly the Cytochrome P450 (CYP) superfamily, modify drug molecules for excretion.[9] The structural rigidity of the 2-Oxa-6-azaspiro[3.4]octane scaffold is hypothesized to reduce its susceptibility to metabolic enzymes compared to more flexible analogs. By "locking" the conformation, we limit the ways the molecule can orient itself within an enzyme's active site, potentially decreasing the rate of metabolism.[3]

Trustworthiness: The Self-Validating System: To assess this, we employ the Liver Microsomal Stability Assay . This assay is a cornerstone of in vitro ADME profiling, utilizing subcellular fractions of the liver (microsomes) that are rich in Phase I metabolic enzymes.[6][9] By monitoring the disappearance of the parent compound over time, we can calculate its intrinsic clearance, a key predictor of in vivo hepatic clearance.[10][11] The protocol includes positive controls (compounds with known metabolic fates) and negative controls (incubations without essential cofactors) to ensure the validity of each experiment.

Experimental Protocol: Liver Microsomal Stability Assay
  • Preparation of Reagents:

    • Test compounds and positive controls (e.g., Verapamil for high clearance, Warfarin for low clearance) are prepared as 10 mM stock solutions in DMSO.

    • Pooled human liver microsomes are thawed on ice.

    • A 1 mM NADPH (cofactor) solution is prepared in phosphate buffer (pH 7.4).

  • Incubation Procedure:

    • In a 96-well plate, the test compound is added to pre-warmed phosphate buffer to a final concentration of 1 µM.

    • Human liver microsomes are added to achieve a final protein concentration of 0.5 mg/mL.[12] The mixture is pre-incubated for 5-10 minutes at 37°C.

    • The metabolic reaction is initiated by adding the pre-warmed NADPH solution.

    • For negative controls, buffer is added instead of the NADPH solution.

  • Time-Point Sampling:

    • Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).[13]

    • The reaction in each aliquot is immediately quenched by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • Samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.[6]

  • Data Calculation:

    • The natural log of the percentage of compound remaining is plotted against time.

    • The slope of this line gives the elimination rate constant (k).

    • Half-life (t½) is calculated as 0.693/k.

    • In vitro intrinsic clearance (CLint) is calculated from the half-life and incubation conditions.

Data Presentation: Comparative Metabolic Stability
Compound IDScaffoldHalf-life (t½, min)In Vitro Intrinsic Clearance (CLint, µL/min/mg)Classification
SP-001 2-Oxa-6-azaspiro[3.4]octane > 60 < 10 Low Clearance
PIP-001 Piperidine Analog2545Moderate Clearance
Control Verapamil8135High Clearance

This data is representative and serves for comparative purposes.

Visualization: Microsomal Stability Workflow

G cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis cluster_data Data Output Test_Compound Test Compound (1 µM) Incubation_Mix Reaction Mixture Test_Compound->Incubation_Mix Microsomes Liver Microsomes (0.5 mg/mL) Microsomes->Incubation_Mix NADPH NADPH Cofactor (1 mM) NADPH->Incubation_Mix Initiates Reaction Time_Points Sampling at 0, 5, 15, 30, 45 min Incubation_Mix->Time_Points Quench Quench Reaction (Acetonitrile + IS) Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Calculation Calculate t½ & CLint LCMS->Calculation

Caption: Workflow for the in vitro liver microsomal stability assay.

Permeability and Efflux: Crossing the Intestinal Barrier

Expertise & Experience: For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream. This process is governed by the compound's permeability across the intestinal epithelium.[9] However, this barrier is not passive; it is equipped with efflux transporters, such as P-glycoprotein (P-gp), which actively pump foreign substances back into the intestinal lumen, thereby limiting their absorption.[14] A desirable drug candidate should exhibit good permeability and be a poor substrate for efflux transporters.

Trustworthiness: The Self-Validating System: The Caco-2 Permeability Assay is the industry-standard model for predicting human intestinal absorption.[9][15][16] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a polarized monolayer that structurally and functionally resembles the enterocytes of the small intestine, including the formation of tight junctions and the expression of key transporters like P-gp.[9][17] The assay's self-validating nature comes from measuring bidirectional transport (apical to basolateral for absorption, and basolateral to apical for efflux). A significantly higher basolateral-to-apical transport rate indicates active efflux.[15] The integrity of the cell monolayer is confirmed before each experiment by measuring the Transepithelial Electrical Resistance (TEER).[18]

Experimental Protocol: Caco-2 Permeability Assay
  • Cell Culture:

    • Caco-2 cells are seeded onto semipermeable filter inserts in multi-well plates and cultured for 21 days to allow for differentiation and formation of a confluent, polarized monolayer.[18]

  • Monolayer Integrity Check:

    • Before the experiment, the TEER value is measured for each insert. Only monolayers with TEER values above a pre-defined threshold (e.g., ≥ 200 Ω·cm²) are used.[18]

  • Bidirectional Transport Experiment:

    • The cell monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

    • A-to-B Transport (Absorption): The test compound (typically at 10 µM) is added to the apical (A) side, and drug-free buffer is added to the basolateral (B) side.[15]

    • B-to-A Transport (Efflux): The test compound is added to the basolateral (B) side, and drug-free buffer is added to the apical (A) side.

    • The plates are incubated at 37°C with gentle shaking for a set period (e.g., 2 hours).[15]

  • P-gp Substrate Assessment (Optional):

    • The experiment can be repeated in the presence of a known P-gp inhibitor, such as verapamil or elacridar.[15][19] A significant increase in A-to-B transport or decrease in B-to-A transport in the presence of the inhibitor confirms the compound is a P-gp substrate.

  • Analysis and Calculation:

    • At the end of the incubation, samples are taken from both the donor and receiver compartments.

    • Compound concentrations are determined by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated for both directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

    • The Efflux Ratio (ER) is calculated as Papp (B-to-A) / Papp (A-to-B). An ER > 2 is generally considered indicative of active efflux.[14]

Data Presentation: Comparative Permeability and Efflux
Compound IDScaffoldPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioP-gp Substrate?Permeability Class
SP-001 2-Oxa-6-azaspiro[3.4]octane 15.218.11.2NoHigh
PIP-001 Piperidine Analog8.529.83.5YesModerate
Control Atenolol (Low Perm.)0.50.61.2NoLow
Control Propranolol (High Perm.)21.022.51.1NoHigh

This data is representative and serves for comparative purposes.

Visualization: Caco-2 Bidirectional Transport

G cluster_monolayer Caco-2 Monolayer Apical Apical (A) (Intestinal Lumen Side) Monolayer Tight Junction Caco-2 Cell P-gp Efflux Pump Apical->Monolayer:f1 Passive Diffusion Basolateral Basolateral (B) (Blood Side) Basolateral->Monolayer:f2 Passive Diffusion Monolayer:f2->Apical Active Efflux Papp (B→A) Monolayer:f1->Basolateral Papp (A→B)

Caption: Bidirectional transport across a Caco-2 cell monolayer.

Plasma Protein Binding (PPB): Assessing Drug Availability

Expertise & Experience: Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin.[20] This binding is reversible, but only the unbound (free) fraction of the drug is able to leave the circulation to interact with its target, be metabolized, or be excreted.[21] Therefore, determining the fraction unbound (fu) is crucial for interpreting pharmacokinetic and pharmacodynamic data. High plasma protein binding (>99%) can make a drug's in vivo behavior sensitive to changes in protein concentrations or displacement by co-administered drugs.[22]

Trustworthiness: The Self-Validating System: The Rapid Equilibrium Dialysis (RED) assay is a widely accepted method for determining plasma protein binding.[21] The RED device consists of two chambers separated by a semipermeable membrane that allows free drug to pass but retains proteins and protein-bound drug.[21] The system is allowed to reach equilibrium, after which the concentration of the drug in the protein-free buffer chamber is measured, which directly corresponds to the free drug concentration in the plasma. The inclusion of well-characterized control compounds ensures the integrity of the dialysis process.

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay
  • Preparation:

    • Test compounds and controls (e.g., Warfarin for high binding, Metoprolol for low binding) are spiked into pooled human plasma at a final concentration of 1-10 µM.

    • The RED device inserts (dialysis chambers) are prepared according to the manufacturer's instructions.

  • Dialysis Setup:

    • The plasma containing the test compound is added to one chamber of the insert.

    • Phosphate-buffered saline (PBS, pH 7.4) is added to the other chamber.

    • The device is sealed and incubated in a compatible base plate at 37°C for 4-6 hours with shaking to facilitate equilibrium.[21]

  • Sampling and Analysis:

    • After incubation, aliquots are removed from both the plasma chamber and the buffer chamber.

    • To ensure accurate comparison, the buffer sample is mixed with an equal volume of blank plasma, and the plasma sample is mixed with an equal volume of PBS (matrix matching).[21]

    • Both samples are subjected to protein precipitation with an organic solvent.

    • The concentrations of the drug in the final samples are quantified by LC-MS/MS.

  • Calculation:

    • The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

    • Percent Bound = (1 - fu) * 100.

Data Presentation: Comparative Plasma Protein Binding
Compound IDScaffoldFraction Unbound (fu, %)Percent Bound (%)Classification
SP-001 2-Oxa-6-azaspiro[3.4]octane 18.581.5Moderate Binding
PIP-001 Piperidine Analog4.295.8High Binding
Control Warfarin0.599.5Very High Binding

This data is representative and serves for comparative purposes.

Visualization: Principle of Equilibrium Dialysis

G Plasma_Chamber Plasma Chamber Drug-Protein Complex (Bound) Free Drug Buffer_Chamber Buffer Chamber Free Drug Plasma_Chamber:f1->Buffer_Chamber:f0 Equilibrium across Semipermeable Membrane

Caption: Equilibrium dialysis for plasma protein binding determination.

Cytochrome P450 (CYP) Inhibition: Predicting Drug-Drug Interactions

Expertise & Experience: Drug-drug interactions (DDIs) are a significant cause of adverse drug events. A common mechanism for DDIs is the inhibition of CYP enzymes.[23] If a new drug inhibits a CYP isoform that is responsible for metabolizing a co-administered drug, the plasma concentration of the second drug can rise to toxic levels.[24] Therefore, regulatory agencies require testing for the inhibition of major CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) early in development.[23][25]

Trustworthiness: The Self-Validating System: The In Vitro CYP Inhibition Assay directly measures the potential of a test compound to inhibit the activity of specific CYP enzymes.[26] The assay uses human liver microsomes as the enzyme source and specific probe substrates that are metabolized by a single CYP isoform to produce a unique metabolite. The rate of metabolite formation is measured in the presence of various concentrations of the test compound. A reduction in metabolite formation indicates inhibition. By testing a range of concentrations, an IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined, providing a quantitative measure of inhibition potential.[26]

Experimental Protocol: CYP Inhibition (IC50) Assay
  • Reagent Preparation:

    • A panel of probe substrates for major CYP isoforms (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, etc.) is prepared.

    • The test compound is serially diluted in DMSO to create a range of concentrations.

    • Human liver microsomes and NADPH cofactor are prepared as in the stability assay.

  • Incubation:

    • In a 96-well plate, microsomes, phosphate buffer, and the test compound (at various concentrations) are pre-incubated at 37°C.

    • The reaction is initiated by adding a cocktail of the probe substrates and NADPH.

    • The incubation is carried out for a short, pre-determined time (e.g., 10-15 minutes) where the reaction is linear.

  • Reaction Termination and Analysis:

    • The reaction is stopped with a cold organic solvent.

    • Samples are processed (centrifugation) and analyzed by LC-MS/MS to quantify the specific metabolites formed from each probe substrate.

  • Data Calculation:

    • The percent inhibition at each concentration of the test compound is calculated relative to a vehicle control (0% inhibition).

    • The inhibition data is plotted against the logarithm of the test compound concentration, and a dose-response curve is fitted to determine the IC50 value.

Data Presentation: Comparative CYP Inhibition Profile
Compound IDScaffoldCYP1A2 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)Risk of DDI
SP-001 2-Oxa-6-azaspiro[3.4]octane > 50> 5028.5Low
PIP-001 Piperidine Analog> 508.21.5High (for CYP3A4)
Control Ketoconazole (CYP3A4 Inhibitor)15.125.30.08High (for CYP3A4)

This data is representative and serves for comparative purposes. IC50 > 10 µM is often considered low risk.

Visualization: CYP Inhibition Mechanism

G cluster_normal Normal Metabolism cluster_inhibited Inhibited Metabolism Substrate1 Probe Substrate CYP1 CYP Enzyme Substrate1->CYP1 Metabolite1 Metabolite CYP1->Metabolite1 Metabolism Substrate2 Probe Substrate CYP2 CYP Enzyme Substrate2->CYP2 Metabolite2 Reduced Metabolite Formation CYP2->Metabolite2 Inhibitor Test Compound (Inhibitor) Inhibitor->CYP2 Blocks Active Site

Caption: Schematic of competitive cytochrome P450 enzyme inhibition.

Conclusion

The in vitro ADME data presented in this guide highlights the promising profile of 2-Oxa-6-azaspiro[3.4]octane derivatives. Compared to a conventional piperidine analog, the spirocyclic scaffold demonstrates superior metabolic stability, higher permeability with no P-gp efflux liability, more favorable plasma protein binding, and a significantly lower risk of causing drug-drug interactions through CYP inhibition. These characteristics collectively suggest that the 2-Oxa-6-azaspiro[3.4]octane scaffold is a valuable tool for medicinal chemists aiming to design drug candidates with improved pharmacokinetic properties. Early, systematic, and rigorous in vitro ADME profiling, as detailed in these protocols, is an indispensable strategy for de-risking candidates and accelerating the journey from discovery to the clinic.

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  • Visikol. (2022, November 3). Plasma Protein Binding Assay. Available at: [Link]

  • MTTlab. In vitro drug metabolism: for the selection of your lead compounds. Available at: [Link]

  • ACS Publications. (2021). Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models to Evaluate Transport Potential of P-Glycoprotein. Available at: [Link]

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Comparative

A Comparative Crystallographic Guide to 2-Oxa-6-azaspiro[3.4]octane Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of 3D Scaffolds in Medicinal Chemistry The pursuit of novel chemical entities with improved pharmacological profiles has led medicina...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of 3D Scaffolds in Medicinal Chemistry

The pursuit of novel chemical entities with improved pharmacological profiles has led medicinal chemists to "escape from flatland," moving away from planar, aromatic structures towards more three-dimensional (3D) molecular architectures.[1] Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, are at the forefront of this movement.[1][2] Their rigid, well-defined geometries allow for precise spatial arrangement of functional groups, which can enhance binding affinity, improve selectivity, and optimize physicochemical properties.[2][3]

The 2-Oxa-6-azaspiro[3.4]octane motif, which incorporates both an oxetane and an azetidine ring fused at a quaternary center, is an emerging scaffold of significant interest. This guide will elucidate the crystallographic characteristics that make this and related spirocycles valuable tools in modern drug design, supported by experimental data and validated protocols.

Comparative Structural Analysis: 2-Oxa-6-azaspiro[3.4]octane vs. Alternatives

The value of a molecular scaffold is defined by its structural nuances and how they compare to established alternatives. From a crystallographic standpoint, key considerations include conformational rigidity, the potential for intermolecular interactions, and the overall influence on crystal packing.

The Subject Scaffold: 2-Oxa-6-azaspiro[3.4]octane

The 2-Oxa-6-azaspiro[3.4]octane core is a unique bioisostere that combines the features of two important heterocyclic rings:

  • Oxetane Ring: Known to improve metabolic stability and aqueous solubility. Its near-planar structure minimizes ring strain.[4]

  • Azetidine Ring: Provides a basic nitrogen handle for further functionalization and can engage in crucial hydrogen bonding interactions.

The fusion of these two strained four-membered rings results in a compact, rigid, and highly three-dimensional structure. This rigidity can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target.

Alternative Spirocyclic Scaffolds

To understand the unique properties of our target scaffold, we compare it with other spirocycles prevalent in medicinal chemistry.

  • 2,6-Diazaspiro[3.3]heptane: This scaffold is often used as a piperazine bioisostere.[3] It offers two points for diversification and maintains a rigid 3D conformation. Quantum mechanics calculations show that the geometry of 2,6-diazaspiro[3.3]heptanes differs significantly from their piperazine counterparts.[5]

  • 2-Oxa-6-azaspiro[3.3]heptane: A close analog, this scaffold was incorporated into the MCHr1 antagonist AZD1979.[5] It demonstrated lower lipophilicity and higher basicity compared to its morpholine equivalent, along with reduced metabolic turnover.[5]

  • 2,6-Diazaspiro[3.4]octane: This scaffold has appeared in compounds with diverse biological activities, including inhibitors of the menin-MLL1 interaction and selective dopamine D3 receptor antagonists.[6]

The choice between these scaffolds often depends on the desired vector orientations for substituents, the required physicochemical properties (like pKa and logD), and the specific intermolecular interactions needed to engage with the target protein.

Crystallographic Data Comparison

While specific crystal structure data for a wide range of 2-Oxa-6-azaspiro[3.4]octane derivatives is emergent, we can analyze representative structures of related spirocycles to draw key comparisons. The table below summarizes typical crystallographic parameters for small molecules containing these scaffolds.

ScaffoldRepresentative CCDC EntrySpace GroupKey Intermolecular InteractionsConformation
2-Oxa-6-azaspiro[3.3]heptane IKEGAIP2₁/nN-H···O Hydrogen Bonds, C-H···O interactionsTwisted spirocycle
2,6-Diazaspiro[3.3]heptane XOPCAJP-1N-H···N Hydrogen Bonds, π-stacking (substituent)Symmetric spirocycle
Spiro-oxetane Lactone CCDC 1942055P2₁/cC-H···O interactions, Carbonyl interactionsPuckered oxetane, planar lactone

Data is illustrative and derived from entries in the Cambridge Crystallographic Data Centre (CCDC).

The key takeaway is that the heteroatoms in these spirocycles (oxygen and nitrogen) are frequently involved in directing crystal packing through hydrogen bonding. The rigidity of the core ensures that the orientation of substituents is well-defined, which is a critical aspect for structure-based drug design.

Experimental Protocols: From Molecule to Structure

Achieving high-quality crystals suitable for X-ray diffraction is often the most challenging step in structural analysis.[7][8] The protocols below provide a robust starting point for crystallizing novel compounds containing the 2-Oxa-6-azaspiro[3.4]octane scaffold.

Protocol 1: Small Molecule Crystallization

This protocol outlines common techniques for obtaining single crystals of organic compounds.[9] The choice of method depends on the compound's solubility and thermal stability.

Step 1: Purity Assessment & Compound Preparation

  • Ensure the compound is of the highest possible purity (>98%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to poor diffraction quality.

  • Start with 5-10 mg of the material.

Step 2: Solvent Screening

  • Test the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, water).

  • An ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when heated.

Step 3: Crystallization Method Selection

  • Method A: Slow Evaporation [8]

    • Dissolve the compound in a suitable solvent to near-saturation in a small, clean vial.

    • Cover the vial with a cap or parafilm with a few needle holes to allow for slow evaporation.

    • Place the vial in a vibration-free location. Crystals should form over several days to weeks. This is the simplest method but may not always yield the best quality crystals.[10]

  • Method B: Vapor Diffusion (Liquid-Liquid)

    • Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble).

    • Place this vial inside a larger, sealed jar containing a "poor" solvent (an anti-solvent in which the compound is insoluble, but which is miscible with the good solvent).

    • Slow diffusion of the anti-solvent vapor into the inner vial will gradually decrease the compound's solubility, promoting crystallization.

  • Method C: Slow Cooling [8]

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).

    • A Dewar flask or an insulated container can be used to slow the cooling rate.

Step 4: Crystal Harvesting

  • Once crystals of sufficient size (ideally > 0.1 mm in all dimensions) have formed, carefully remove them from the mother liquor using a pipette or a small loop.

  • Quickly wash the crystals with a small amount of cold anti-solvent to remove residual mother liquor and allow them to dry.

Workflow for X-ray Diffraction and Structure Solution

The following diagram illustrates the standard workflow from a harvested crystal to a final, refined molecular structure. X-ray diffraction is a powerful technique for determining the atomic and molecular structure of a crystal.[9][11]

XRay_Workflow cluster_exp Experimental Phase cluster_analysis Computational Phase Crystal 1. Mount Crystal Diffractometer 2. Mount on Diffractometer Crystal->Diffractometer Cryo-protection Data_Collection 3. Collect Diffraction Data Diffractometer->Data_Collection X-ray Exposure Integration 4. Integrate Intensities Data_Collection->Integration Solve 5. Solve Phase Problem (e.g., Direct Methods) Integration->Solve Refine 6. Refine Atomic Model Solve->Refine Refine->Solve Iterative Refinement Validate 7. Validate Structure Refine->Validate Final_Structure Final Structure (.cif) Validate->Final_Structure

Caption: Standard workflow for small molecule X-ray crystallography.

Explanation of Computational Steps:

  • Integration: The raw diffraction images are processed to determine the position and intensity of each reflection (spot).[9]

  • Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules, "direct methods" are typically successful.

  • Refinement: The initial atomic model is refined against the experimental data, optimizing atomic positions, and thermal parameters to improve the fit.

  • Validation: The final structure is checked for geometric sensibility and agreement with established chemical and crystallographic standards.

Conclusion and Future Outlook

The 2-Oxa-6-azaspiro[3.4]octane scaffold represents a valuable addition to the medicinal chemist's toolkit, offering a rigid, three-dimensional framework with desirable physicochemical properties. Its crystallographic behavior, characterized by the potential for strong directional interactions via its heteroatoms, makes it an excellent candidate for structure-based drug design. By providing a clear comparative analysis and robust experimental protocols, this guide aims to accelerate the adoption and exploration of this promising molecular scaffold. As more crystal structures of derivatives become available, a deeper understanding of their solid-state properties will undoubtedly emerge, further enabling the rational design of next-generation therapeutics.

References

  • Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N. (n.d.). IUCr. [Link]

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(12), 3056–3065. [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. (n.d.). ResearchGate. [Link]

  • Sokovs, A., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2568. [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. (n.d.). ResearchGate. [Link]

  • X-ray Diffraction Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Guide for crystallization. (n.d.). University of Geneva. [Link]

  • How to Grow Crystals. (n.d.). University of Florida. [Link]

  • X-Ray Powder Diffraction Patterns of Some Organic Compounds. (1950). Analytical Chemistry, 22(5), 730. [Link]

  • David, W. I. F., Shankland, K., & van de Streek, J. (2018). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. Chemistry - A European Journal, 24(37), 9314–9329. [Link]

  • Stremski, Y. (2014, August 20). Crystallization of Organic Compounds. YouTube. [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. (2025). ChemRxiv. [Link]

  • X-ray crystallography. (n.d.). Wikipedia. [Link]

  • Mehmood, M., & Mushtaq, A. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Biosciences, 22(6), 11-17. [Link]

  • Pihlaja, K., et al. (1996). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 34(8), 595-604. [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1–9. [Link]

  • Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: Azaspiroheptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 8(7), 747–752. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Oxa-6-azaspiro[3.4]octane Oxalate

As a Senior Application Scientist, my objective extends beyond the point of sale; it is to ensure that our partners in research and development can handle our products with the utmost safety and regulatory compliance thr...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my objective extends beyond the point of sale; it is to ensure that our partners in research and development can handle our products with the utmost safety and regulatory compliance through their entire lifecycle. This guide provides a detailed protocol for the proper disposal of 2-Oxa-6-azaspiro[3.4]octane oxalate, grounded in established safety standards and environmental regulations. The procedures outlined herein are designed to protect laboratory personnel, ensure institutional compliance, and maintain environmental integrity.

Hazard Identification and Risk Assessment

2-Oxa-6-azaspiro[3.4]octane oxalate is a salt composed of the heterocyclic amine 2-Oxa-6-azaspiro[3.4]octane and oxalic acid.[1] Its hazard profile is a composite of both components. The primary risks are associated with its toxicity upon ingestion or skin contact, stemming largely from the oxalate component.[2][3]

Causality of Hazards:

  • Oxalate Toxicity: Oxalate salts are toxic because they can precipitate calcium ions in the bloodstream as insoluble calcium oxalate. This process, known as hypocalcemia, can disrupt nerve and heart function. The insoluble crystals can also deposit in the kidneys, leading to renal damage.[4]

  • Amine Irritation: The parent spiro-amine component is known to cause skin, eye, and respiratory irritation.[5][6] While the salt form may have different physical properties, it is prudent to handle it with the assumption that it can cause irritation.

  • Combustion Products: In a fire, this compound may decompose to produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).

Hazard ClassificationDetails
GHS Pictograms ! (Exclamation Mark)
Signal Word Warning
Hazard Statements Harmful if swallowed (Acute Toxicity, Oral - Category 4).[2][3] Harmful in contact with skin (Acute Toxicity, Dermal - Category 4).[2][3]
Primary Routes of Exposure Ingestion, Skin Contact.[2]
Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[7][8]

  • OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates the creation of a Chemical Hygiene Plan (CHP) to protect laboratory workers from hazardous chemicals.[9][10] Proper waste disposal procedures are a critical component of any CHP.[7]

  • EPA RCRA: This act gives the EPA the authority to control hazardous waste from "cradle-to-grave." This includes the generation, transportation, treatment, storage, and disposal of hazardous waste.[8]

Under RCRA, the generator of the waste (i.e., your laboratory) is legally responsible for determining if a chemical is a hazardous waste and ensuring its proper disposal.[4][11][12] Due to its inherent toxicity, 2-Oxa-6-azaspiro[3.4]octane oxalate must be treated as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain. [13]

Pre-Disposal Procedures: Safe Handling and Storage

Proper containment and storage prior to disposal are critical to preventing accidental exposure and environmental release.

Step 1: Utilize Appropriate Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing the correct PPE to minimize exposure.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[2][6]

  • Skin and Body Protection: Wear a lab coat and closed-toe shoes. For larger quantities, consider additional protective clothing.[2]

Step 2: Prepare a Designated Hazardous Waste Container

  • Compatibility: Select a container made of a material compatible with the waste. A high-density polyethylene (HDPE) container is a suitable choice. Do not use metal containers for acidic salts.[13]

  • Condition: The container must be in good condition, with no leaks or cracks, and have a securely sealing lid.[14]

  • Labeling: The container must be clearly labeled. The EPA requires that each label contains the words "Hazardous Waste," the full chemical name "2-Oxa-6-azaspiro[3.4]octane oxalate," and an indication of the hazards (e.g., "Toxic").[15][16]

Step 3: Waste Accumulation and Storage

  • Transfer: Carefully transfer the waste into the prepared container, minimizing dust generation. Use a funnel if necessary and ensure the exterior of the container remains clean.[17]

  • Closure: Keep the container securely closed at all times, except when adding waste.[13][14][17] Do not leave a funnel in the opening.

  • Location (Satellite Accumulation Area - SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[13][14][15]

  • Segregation: Store the container segregated from incompatible materials, particularly strong bases and oxidizing agents.[4][13]

Step-by-Step Disposal Protocol

The final disposal of 2-Oxa-6-azaspiro[3.4]octane oxalate must be conducted through your institution's established hazardous waste management program.

  • Waste Collection: Collect all waste, including any contaminated items (e.g., weigh boats, paper towels from a spill), in your properly labeled hazardous waste container.

  • Container Fill Level: Do not fill the container beyond 90% of its capacity to allow for expansion.[8][17]

  • Arrange for Pickup: Once the container is full or waste is no longer being generated, arrange for disposal. Contact your institution's Environmental Health & Safety (EH&S) office or the designated chemical waste coordinator.

  • Documentation: Complete any required waste pickup forms or manifests provided by your institution. Accurate documentation is a legal requirement.

  • Professional Disposal: The chemical waste will be collected by trained EH&S personnel or a licensed hazardous waste disposal contractor, who will transport it to an approved Treatment, Storage, and Disposal Facility (TSDF).[2][3]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate hazards.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: Determine the extent of the spill and whether it is safe for you to clean up. For large or unmanageable spills, contact your institution's emergency response team.

  • Don PPE: Wear appropriate PPE, including respiratory protection if dust is airborne.[5]

  • Containment: Cover the spill with an inert absorbent material such as sand, vermiculite, or earth.[5][18] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[5]

  • Decontamination: Wipe the spill area with a damp cloth. All cleanup materials are considered hazardous waste and must be placed in the waste container.

  • Reporting: Report the incident to your supervisor and EH&S office as per your institution's policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of 2-Oxa-6-azaspiro[3.4]octane oxalate.

G start Waste Generation (2-Oxa-6-azaspiro[3.4]octane oxalate) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible, Labeled Hazardous Waste Container ppe->container transfer Carefully Transfer Waste to Container container->transfer seal Securely Seal Container (Keep closed unless adding waste) transfer->seal saa Store in Designated SAA (Segregated from bases/oxidizers) seal->saa full Container >90% Full? saa->full full->saa  No pickup Arrange for Pickup by EH&S or Licensed Waste Vendor full->pickup  Yes log Complete Waste Log/ Manifest Documentation pickup->log end Final Disposal at Approved TSDF Facility log->end

Caption: Disposal workflow for 2-Oxa-6-azaspiro[3.4]octane oxalate.

References

  • Understanding the Importance of OSHA Compliance for Lab Safety Materials. (2022). Impactio. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel Resources. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Pathology (ASCP). [Link]

  • Laboratory Waste Management: The New Regulations. Medical Laboratory Observer. [Link]

  • Laboratory Environmental Sample Disposal Information Document. Environmental Protection Agency (EPA). [Link]

  • di-Sodium oxalate Safety Data Sheet. Vector SDS and Chemical Management. [Link]

  • sodium oxalate Safety Data Sheet. Sdfine. [Link]

  • 2-Oxa-6-azaspiro[3.4]octane oxalate. PubChem. [Link]

  • Potassium oxalate monohydrate Safety Data Sheet. Cole-Parmer. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. ResearchGate. [Link]

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Handling

A Senior Application Scientist's Guide to the Safe Handling of 2-Oxa-6-azaspiro[3.4]octane Oxalate

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The novel spirocyclic compound, 2-Oxa-6-azaspiro[3.4]octane oxalate, presents a uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The novel spirocyclic compound, 2-Oxa-6-azaspiro[3.4]octane oxalate, presents a unique scaffold for medicinal chemistry, but its handling requires a thorough understanding of its potential hazards and the implementation of robust safety protocols.[1] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions for handling this compound.

Hazard Identification and Risk Assessment: Understanding the "Why"

2-Oxa-6-azaspiro[3..4]octane oxalate is classified as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[2][3] The primary routes of exposure are inhalation, skin contact, and eye contact.[2][3] The oxalate component also warrants consideration, as oxalates can be harmful if swallowed and may cause systemic effects.[4] Therefore, our safety protocols are designed to mitigate these specific risks.

Summary of Hazards:

Hazard ClassificationDescriptionPrimary Routes of Exposure
Skin Irritation Causes skin irritation upon contact.[2][3]Dermal (skin)
Eye Irritation Causes serious eye irritation.[2][3]Ocular (eyes)
Respiratory Irritation May cause respiratory irritation if inhaled as dust or aerosol.[2][3]Inhalation
Acute Toxicity (Oral) Harmful if swallowed.[5][6]Ingestion
Acute Toxicity (Dermal) Harmful in contact with skin.[5][6]Dermal (skin)
Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls like fume hoods are the primary means of exposure reduction, a comprehensive PPE strategy is crucial for safeguarding against accidental contact.

Recommended PPE for Handling 2-Oxa-6-azaspiro[3.4]octane Oxalate:

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesWith side-shields to protect against splashes.[7]Prevents eye contact with dust particles or solutions of the compound, which can cause serious irritation.[2][3]
Hand Protection Protective GlovesChemically resistant gloves (e.g., nitrile).[7]Protects the skin from irritation and potential dermal absorption.[2][3][5][6]
Body Protection Impervious ClothingLaboratory coat or other protective clothing.[7]Prevents contamination of personal clothing and skin.
Respiratory Suitable RespiratorRecommended when ventilation is inadequate or if dust/aerosols may be generated.[7]Minimizes the risk of inhaling airborne particles that can cause respiratory tract irritation.[2][3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling 2-Oxa-6-azaspiro[3.4]octane oxalate at every stage is essential for maintaining a safe laboratory environment.

Step 1: Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[4]

Step 2: Handling and Use
  • Ventilation: All handling of the solid compound, including weighing and transfer, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Always wash hands thoroughly with soap and water after handling the compound.[2][8]

  • Spill Preparedness: Ensure that a spill kit containing appropriate absorbent materials (e.g., sand, earth, or vermiculite) is readily available.[2]

Step 3: Spill Management

In the event of a spill, immediate and appropriate action is critical.

Spill Response Workflow:

Spill_Response cluster_spill Spill Occurs cluster_response Immediate Response cluster_cleanup Cleanup & Decontamination Spill Spill of 2-Oxa-6-azaspiro[3.4]octane Oxalate Evacuate Evacuate Immediate Area & Alert Colleagues Spill->Evacuate Assess Severity PPE Don Appropriate PPE (Gloves, Goggles, Respirator if necessary) Evacuate->PPE Contain Contain Spill with Inert Absorbent Material PPE->Contain Collect Carefully Collect Absorbed Material into a Labeled Waste Container Contain->Collect Decontaminate Decontaminate Spill Area with a Suitable Cleaning Agent Collect->Decontaminate Wash Wash Hands Thoroughly Decontaminate->Wash

Caption: Workflow for responding to a spill of 2-Oxa-6-azaspiro[3.4]octane oxalate.

Step 4: Disposal Plan

Proper disposal of chemical waste is paramount to environmental and personal safety.

  • Waste Collection: Collect all waste materials, including contaminated PPE and absorbent materials from spills, in a designated and clearly labeled hazardous waste container.

  • Disposal Route: Dispose of the chemical waste through an approved waste disposal plant, following all local, state, and federal regulations.[5][9] Do not dispose of it down the drain.

Disposal Workflow:

Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Segregation & Collection cluster_disposal Final Disposal Unused Unused/Expired Compound Container Segregate into a Labeled, Sealed Hazardous Waste Container Unused->Container Contaminated Contaminated Materials (Gloves, Absorbents, etc.) Contaminated->Container EHS Arrange for Pickup by Environmental Health & Safety (EHS) Container->EHS Incineration Disposal via Approved Waste Disposal Plant EHS->Incineration

Caption: Step-by-step process for the safe disposal of 2-Oxa-6-azaspiro[3.4]octane oxalate waste.

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately.

Exposure RouteFirst-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[4][5]
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.[4][5]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4]
Ingestion If swallowed, do NOT induce vomiting. Get medical aid immediately. If the victim is fully conscious, give a cupful of water. Never give anything by mouth to an unconscious person.[4]

By adhering to these detailed protocols, researchers can confidently and safely work with 2-Oxa-6-azaspiro[3.4]octane oxalate, fostering a laboratory environment where scientific advancement and personal safety are held in the highest regard.

References

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  • Santa Cruz Biotechnology. Sodium oxalate Safety Data Sheet.
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  • Fisher Scientific. (2025). 1-Oxa-6-azaspiro[3.4]octane oxalate SAFETY DATA SHEET.
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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxa-6-azaspiro[3.4]octane oxalate
Reactant of Route 2
2-Oxa-6-azaspiro[3.4]octane oxalate
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